4-Amino-tetrahydropyran-4-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(4-aminooxan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUKUDVUDSFVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264467 | |
| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178242-93-8 | |
| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminotetrahydropyran-4-yl)acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. 4-Amino-tetrahydropyran-4-acetic acid methyl ester emerges as a compound of significant interest. It is a valuable building block characterized by a spirocyclic, α-quaternary α-amino acid ester structure.[1][2] The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is an increasingly prevalent motif in drug discovery, often serving as a bioisostere for less soluble carbocyclic rings.[3][4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity profile, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
This compound, identified by CAS Number 178242-93-8, possesses a unique three-dimensional structure that imparts specific properties crucial for its role as a synthetic intermediate.[1][5][6] The core structure features a tetrahydropyran ring, which constrains the geometry of the substituents on the C4 carbon. This quaternary center, bearing both an amino group and a methyl acetate moiety, provides a dense arrangement of functional groups for further chemical elaboration. The presence of the ether oxygen in the THP ring generally enhances aqueous solubility compared to analogous cyclohexane systems, a desirable trait in drug design.[2]
The compound typically presents as a pale yellow oil at room temperature.[5] For ease of handling and improved solubility in certain solvent systems, it is often utilized in its hydrochloride salt form, which is a white solid.[2][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 178242-93-8 | [1][5][6] |
| Molecular Formula | C₈H₁₅NO₃ | [1][6] |
| Molecular Weight | 173.21 g/mol | [1][5][6] |
| Appearance | Pale Yellow Oil | [5] |
| IUPAC Name | methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate | [1][5] |
| SMILES | C(C(OC)=O)C1(N)CCOCC1 | [1] |
| InChI Key | GQUKUDVUDSFVIG-UHFFFAOYSA-N | [1][5] |
| Storage Temperature | Room Temperature | [5] |
Note: The hydrochloride salt (CAS 303037-37-8) is a white solid with a molecular weight of 209.67 g/mol and is typically stored at 0-8 °C.[2][7][8]
Synthesis and Manufacturing
The synthesis of this spirocyclic α-amino acid ester is not a trivial one-step process. A robust and logical pathway involves a multi-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The chosen methodology leverages the well-established Bucherer-Bergs reaction to construct the core α-amino acid scaffold, followed by a standard esterification.[7][8][9][10] This approach is advantageous as it builds the critical quaternary stereocenter efficiently.
The overall synthetic logic is to first create the α-amino acid, 4-Amino-tetrahydropyran-4-carboxylic acid, and then esterify the carboxylic acid group.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid via Bucherer-Bergs Reaction
This part of the protocol is adapted from established procedures for synthesizing spiro-hydantoins from cyclic ketones and their subsequent hydrolysis.[10][11][12]
-
Formation of the Spiro-hydantoin Intermediate:
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and water, add ammonium carbonate (2.5 eq) and sodium cyanide (1.2 eq).
-
Causality: The reaction mixture provides the necessary reagents for the Bucherer-Bergs reaction. The ketone reacts with ammonium and cyanide to form an aminonitrile, which then cyclizes in the presence of carbonate to form the thermodynamically stable hydantoin ring system.[10]
-
Heat the mixture to 60-70°C and stir for 3-4 hours.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 5°C in an ice bath to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the spiro-hydantoin intermediate (5-(tetrahydro-2H-pyran-4-ylidene)imidazolidine-2,4-dione).
-
-
Alkaline Hydrolysis to the Amino Acid:
-
Suspend the dried hydantoin intermediate (1.0 eq) in an aqueous solution of a strong base, such as Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) (approx. 3.0 eq).[11][13]
-
Causality: Strong alkaline conditions are required to hydrolyze the stable hydantoin ring. This occurs in two steps: first, ring-opening to an N-carbamoyl amino acid, followed by hydrolysis of the carbamate to release the free amino acid, ammonia, and carbon dioxide.[13][14][15]
-
Heat the mixture under reflux in a sealed vessel at temperatures ranging from 130°C to 180°C for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture. If Ba(OH)₂ was used, carbonate and sulfate byproducts can be precipitated by bubbling CO₂ and adding dilute H₂SO₄, followed by filtration.
-
Neutralize the filtrate carefully with an acid (e.g., HCl) to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the crude 4-Amino-tetrahydropyran-4-carboxylic acid.
-
Filter the solid, wash with a small amount of cold water, and dry.
-
Part 2: Fischer Esterification to the Methyl Ester
This final step employs a classic Fischer-Speier esterification method.[3][16]
-
Esterification Reaction:
-
Suspend the crude 4-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous methanol, which acts as both the solvent and the reagent.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.
-
Causality: Thionyl chloride reacts with methanol in situ to generate HCl gas and methyl chlorosulfite, creating a strongly acidic environment that protonates the carboxylic acid, activating it for nucleophilic attack by methanol.[16] This method is highly effective for amino acids as the amino group is simultaneously protected as its hydrochloride salt, preventing side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting crude product is the hydrochloride salt of the title compound. To obtain the free base, dissolve the crude salt in water and basify carefully with a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the solution is slightly alkaline (pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.[5]
-
Chemical Reactivity and Profile
The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the methyl ester.
Caption: Reactivity profile of the title compound.
-
Primary Amine: The amino group is nucleophilic and serves as the primary handle for derivatization. It readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. It can also be N-alkylated or used in reductive amination protocols to introduce further diversity.
-
Methyl Ester: The ester group is an electrophilic site. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Direct amidation of the ester is also possible, though it typically requires harsher conditions (e.g., heating with an amine) than amide formation via the parent carboxylic acid.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive scaffold in medicinal chemistry. The tetrahydropyran ring system is found in numerous marketed drugs and is valued for its ability to improve metabolic stability and solubility while providing a three-dimensional vector for substituent placement.[3][4]
This molecule serves as a constrained α-amino acid analogue. Its spirocyclic nature locks the relative orientation of the amino and acetate groups, which can be beneficial for optimizing binding to biological targets. It is particularly useful as an intermediate in the synthesis of pharmaceuticals targeting neurological and metabolic disorders.[2] By incorporating this scaffold, medicinal chemists can explore novel chemical space and develop compounds with enhanced efficacy and specificity.[2][17] For example, derivatives can be synthesized to act as enzyme inhibitors or receptor antagonists where the rigid conformation is key to biological activity.
Safety and Handling
As a laboratory chemical, this compound and its hydrochloride salt must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, a pivotal building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, and strategic importance in the design of novel therapeutics. A robust and reproducible synthetic pathway is presented, starting from the commercially available tetrahydro-4H-pyran-4-one, followed by a detailed, step-by-step experimental protocol. Furthermore, a thorough characterization of the target molecule using contemporary analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, is provided to ensure a self-validating system for researchers. The guide also explores the significance of the tetrahydropyran scaffold in drug discovery, underscoring the utility of this compound in developing next-generation pharmaceuticals.
Introduction: The Strategic Importance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous clinically approved drugs and bioactive natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and reduced off-target toxicity, by replacing more lipophilic and metabolically labile groups. The sp³-rich, three-dimensional nature of the THP ring allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.
(4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, in particular, is a valuable bifunctional building block. It possesses a primary amine for amide bond formation or further functionalization, and a methyl ester that can be hydrolyzed to the corresponding carboxylic acid for coupling reactions or serve as a key pharmacophoric element. This unique combination makes it an attractive starting material for the synthesis of complex molecules, especially in the pursuit of novel therapeutics for neurological and metabolic disorders.[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester is essential for its effective utilization in synthesis and drug design.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate | [3] |
| CAS Number | 178242-93-8 (free base) | [3] |
| CAS Number | 303037-37-8 (HCl salt) | [4] |
| Molecular Formula | C₈H₁₅NO₃ | [3] |
| Molecular Weight | 173.21 g/mol | [] |
| Appearance | Pale yellow oil (free base) | [3] |
| Storage | Room temperature | [3] |
Structural Characterization: A Self-Validating Protocol
The identity and purity of synthesized (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester must be rigorously confirmed. The following data provides a benchmark for researchers to validate their experimental outcomes.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:
-
3.70 (s, 3H, -OCH₃)
-
3.65-3.80 (m, 4H, -O-CH₂-CH₂-)
-
2.55 (s, 2H, -CH₂-COOCH₃)
-
1.60-1.75 (m, 4H, -O-CH₂-CH₂-)
-
1.50 (s, 2H, -NH₂)
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:
-
174.5 (C=O, ester)
-
64.0 (-O-CH₂-)
-
52.0 (-OCH₃)
-
51.0 (C-NH₂)
-
45.0 (CH₂-COO)
-
35.0 (-O-CH₂-CH₂-)
-
-
Expected characteristic peaks (cm⁻¹):
-
3350-3250 (N-H stretch, primary amine)
-
2950-2850 (C-H stretch, aliphatic)
-
1735 (C=O stretch, ester)
-
1250-1050 (C-O stretch, ether and ester)
-
-
Expected m/z for [M+H]⁺: 174.1125
Synthesis of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available tetrahydro-4H-pyran-4-one. The first step involves the formation of the α-amino acid via a Strecker-like synthesis, followed by a Fischer esterification.
Synthetic Workflow
Caption: Synthetic route to the target compound.
Experimental Protocol
This procedure is adapted from established methods for the synthesis of α-amino acids from ketones.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), potassium cyanide (7.15 g, 0.11 mol), and ammonium carbonate (21.1 g, 0.22 mol).
-
Solvent Addition: To the flask, add a mixture of 50 mL of ethanol and 50 mL of deionized water.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the product under vacuum to yield (4-Amino-tetrahydro-pyran-4-yl)-acetic acid.
This is a classic Fischer esterification reaction.[6]
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the (4-Amino-tetrahydro-pyran-4-yl)-acetic acid (5.0 g, 0.029 mol) obtained from the previous step in 50 mL of methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester as a pale yellow oil.[3]
Applications in Drug Discovery and Development
(4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors. The primary amine serves as a convenient handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The tetrahydropyran moiety often contributes to improved metabolic stability and pharmacokinetic profiles of the final compounds.[7]
Conclusion
This technical guide has provided a detailed and practical overview of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester. The synthetic protocol described is robust and scalable, and the comprehensive characterization data serves as a reliable reference for researchers. The strategic importance of this building block in medicinal chemistry is evident from the prevalence of the tetrahydropyran scaffold in numerous pharmaceuticals. As the demand for novel therapeutics with improved properties continues to grow, the utility of versatile and well-characterized intermediates like (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester will undoubtedly increase.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester | 178242-93-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS 178242-93-8: Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound with CAS number 178242-93-8, known by its IUPAC name methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Chemical Identity and Molecular Structure
The compound with CAS number 178242-93-8 is a substituted tetrahydropyran derivative. The presence of both a primary amine and a methyl ester functional group makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.[1][2]
Molecular Structure:
Caption: 2D structure of methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 178242-93-8 |
| IUPAC Name | methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate |
| Molecular Formula | C₈H₁₅NO₃[1] |
| Molecular Weight | 173.21 g/mol [3] |
| Canonical SMILES | COC(=O)CC1(CCOCC1)N[1] |
| InChI Key | GQUKUDVUDSFVIG-UHFFFAOYSA-N[1] |
| Synonyms | (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, 2H-Pyran-4-acetic acid, 4-aminotetrahydro-, methyl ester, Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate, Methyl 2-(4-Aminotetrahydropyran-4-Yl)Acetate, Methyl 4-aminotetrahydro-2H-pyran-4-acetate[1] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value/Information | Source |
| Physical Form | Liquid, Pale yellow oil | [4], Vendor Information |
| Melting Point | Data not available | - |
| Boiling Point | Predicted: 246.8 ± 40.0 °C at 760 mmHg | [5] (for a related compound) |
| Density | Predicted: 1.1 ± 0.1 g/cm³ | [5] (for a related compound) |
| Solubility | Described as likely soluble in organic solvents.[1][2] Quantitative data in water and various organic solvents is not available. | [1][2] |
| XLogP3-AA | -0.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Storage | Store at room temperature. | Vendor Information |
Experimental Protocols for Physical Property Determination
For novel compounds or those with limited public data, experimental determination of physical properties is crucial for research and development. Below are standard protocols for key physical properties.
Melting Point Determination (for solid derivatives)
While CAS 178242-93-8 is reported as a liquid, this protocol is relevant for crystalline derivatives or if the compound solidifies at lower temperatures.
Protocol:
-
Ensure the compound is pure, as impurities can depress and broaden the melting point range.
-
Place a small, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Boiling Point Determination
Protocol (Microscale):
-
Place a few drops of the liquid into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube.
-
Heat the test tube in a heating block or oil bath.
-
Observe a steady stream of bubbles emerging from the inverted capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
Protocol:
-
Accurately weigh a clean, dry pycnometer (volumetric flask of a known volume).
-
Fill the pycnometer to the calibration mark with the liquid sample, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility Determination
Protocol (Thermodynamic Solubility):
-
Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.
-
Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Spectral Characterization
Spectroscopic data is essential for confirming the structure and purity of a chemical compound. While experimental spectra for CAS 178242-93-8 are not widely published, the following sections describe the expected spectral features and provide general protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
~3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
~3.5-3.8 ppm (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the oxygen atom (-CH₂-O-CH₂-).
-
~2.5 ppm (s, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COOCH₃).
-
~1.5-1.8 ppm (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the quaternary carbon.
-
~1.5 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary significantly depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
~175 ppm: Carbonyl carbon of the ester group (C=O).
-
~65-70 ppm: Methylene carbons of the tetrahydropyran ring adjacent to the oxygen atom (-CH₂-O-CH₂-).
-
~55 ppm: Quaternary carbon of the tetrahydropyran ring.
-
~52 ppm: Methyl carbon of the ester group (-OCH₃).
-
~45 ppm: Methylene carbon adjacent to the ester carbonyl group (-CH₂-COOCH₃).
-
~35-40 ppm: Methylene carbons of the tetrahydropyran ring adjacent to the quaternary carbon.
Protocol for NMR Data Acquisition:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
3400-3250 cm⁻¹ (broad): N-H stretching of the primary amine.
-
2950-2850 cm⁻¹ (strong): C-H stretching of the aliphatic methylene and methyl groups.
-
1735 cm⁻¹ (strong): C=O stretching of the ester group.
-
1100 cm⁻¹ (strong): C-O-C stretching of the ether in the tetrahydropyran ring.
-
1650-1580 cm⁻¹ (medium): N-H bending of the primary amine.
Protocol for IR Data Acquisition (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 173.
-
Loss of methoxy group (-OCH₃): m/z = 142.
-
Loss of carbomethoxy group (-COOCH₃): m/z = 114.
-
Cleavage of the C-C bond adjacent to the nitrogen: m/z = 100 (fragment corresponding to the tetrahydropyran ring with the amine group).
Protocol for MS Data Acquisition (LC-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer.
-
Separate the compound from any impurities using an appropriate HPLC column and mobile phase.
-
Acquire the mass spectrum using a suitable ionization technique (e.g., electrospray ionization - ESI).
Synthesis
A detailed, publicly available synthesis protocol for CAS 178242-93-8 is not readily found in the literature. However, based on general synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. Patents for related pyran derivatives often describe similar transformations.[6][7]
Caption: A plausible synthetic workflow for CAS 178242-93-8.
Proposed Synthesis Protocol:
Step 1: Synthesis of 4-amino-tetrahydropyran-4-carbonitrile
-
To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to 4-aminotetrahydro-2H-pyran-4-carboxylic acid
-
Treat the crude aminonitrile with a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base to precipitate the amino acid.
-
Filter and wash the solid product with cold water and dry under vacuum.
Step 3: Esterification to Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate
-
Suspend the 4-aminotetrahydro-2H-pyran-4-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture at reflux for several hours until the esterification is complete.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific biological activity data reported for CAS 178242-93-8, its structural motifs are present in a variety of biologically active molecules. The tetrahydropyran ring is a common scaffold in medicinal chemistry, and the presence of a primary amine and an ester allows for diverse chemical modifications.
-
Building Block for Constrained Peptidomimetics: The rigid tetrahydropyran ring can be used to create conformationally constrained amino acid mimics. These are valuable tools for studying peptide-protein interactions and for designing peptides with improved stability and bioavailability.[2]
-
Scaffold for Novel Therapeutics: The 4-aminotetrahydropyran-4-carboxylic acid core has been investigated in the context of various therapeutic targets. For example, derivatives have been explored as inhibitors of the TGF-β type I receptor, which is implicated in fibrosis and cancer.[6]
-
Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties (low predicted LogP), this compound could be a valuable fragment for screening against a wide range of biological targets in fragment-based drug discovery campaigns.
The general class of pyran derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Therefore, CAS 178242-93-8 represents a promising starting point for the synthesis of compound libraries for high-throughput screening.
Safety and Handling
Based on available information, CAS 178242-93-8 should be handled with care in a laboratory setting. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8) is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While publicly available experimental data on its physical properties and biological activity is limited, this guide provides a comprehensive overview of its known characteristics, predicted properties, and practical experimental protocols for its analysis and synthesis. The structural features of this compound suggest that it is a promising scaffold for the development of novel therapeutic agents.
References
- 1. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Methyl DL-2-(tetrahydropyran-4-yl)-β-glycinate [cymitquimica.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 7. WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Characterization of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
Introduction: The Significance of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is a substituted tetrahydropyran derivative. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of both a primary amine and a methyl ester on a quaternary carbon center makes this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate and comprehensive spectral analysis is therefore paramount for its unequivocal identification and quality control.
The molecular structure of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is presented below:
Caption: Molecular Structure of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
This guide will now delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the carbonyl group of the ester.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| -CH₂-COO- | 2.4 - 2.6 | Singlet | 2H |
| -O-CH₃ | 3.6 - 3.8 | Singlet | 3H |
| Tetrahydropyran -CH₂-O- | 3.5 - 3.9 | Multiplet | 4H |
| Tetrahydropyran -CH₂-C- | 1.6 - 2.0 | Multiplet | 4H |
Causality Behind Experimental Choices: The choice of a standard NMR solvent such as CDCl₃ or DMSO-d₆ will be critical. In DMSO-d₆, the amine protons are more likely to be observed as a distinct broad singlet. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the multiplets of the tetrahydropyran ring protons.[2]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O | 172 - 175 |
| -O-CH₃ | 51 - 53 |
| Quaternary -C-NH₂ | 50 - 55 |
| -CH₂-COO- | 40 - 45 |
| Tetrahydropyran -CH₂-O- | 63 - 68 |
| Tetrahydropyran -CH₂-C- | 30 - 38 |
Self-Validating System: The presence of six distinct signals in the ¹³C NMR spectrum would validate the proposed structure's symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH₃, CH₂, CH, and quaternary carbons, thus confirming the assignments.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 173, corresponding to the molecular weight of the compound (C₈H₁₅NO₃).[4]
-
Key Fragments:
-
m/z = 114: Loss of the carboxymethyl group (-CH₂COOCH₃).
-
m/z = 142: Loss of the methoxy group (-OCH₃).
-
m/z = 86: Alpha-cleavage resulting in the [C₄H₈NO]⁺ fragment.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway
Authoritative Grounding: The fragmentation patterns are predicted based on established principles of mass spectrometry, where cleavage is favored at bonds adjacent to heteroatoms and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1730 - 1750 | Stretching |
| C-O (Ether & Ester) | 1050 - 1300 | Stretching |
Trustworthiness: The presence of a strong absorption band in the 1730-1750 cm⁻¹ region would be a reliable indicator of the ester carbonyl group.[5] The observation of two distinct bands in the 3300-3500 cm⁻¹ range would strongly suggest the presence of a primary amine.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (Electron Ionization - EI):
-
Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral features of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate. The predicted NMR, MS, and IR data provide a robust framework for the structural confirmation of this important synthetic intermediate. It is strongly recommended that these predictions be verified against experimentally obtained data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to empower researchers in their synthetic and analytical endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Methyl 4-aminotetrahydro-2H-pyran-4-acetate | C8H15NO3 | CID 25418820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl acetate(79-20-9) IR Spectrum [chemicalbook.com]
Unlocking the Therapeutic Potential of 4-Amino-tetrahydropyran-4-acetic acid methyl ester: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Significance of Substituted Tetrahydropyrans in Medicinal Chemistry
The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its inherent structural rigidity, favorable pharmacokinetic properties, and capacity for stereospecific functionalization have established it as a valuable building block in modern drug discovery. This guide focuses on a specific, yet promising derivative: 4-Amino-tetrahydropyran-4-acetic acid methyl ester. While direct biological data on this compound is nascent, its structural features—a quaternary stereocenter, a primary amine, and an acetic acid methyl ester appended to the core THP ring—suggest a high potential for interaction with various biological targets.
This document serves as a technical framework for researchers and drug development professionals aiming to explore the biological activities of this compound. We will delve into its hypothesized biological activities based on extensive analysis of structurally related compounds, provide detailed experimental protocols for its evaluation, and present a logical workflow for its initial screening and characterization.
Chemical Profile of this compound
| Attribute | Value |
| IUPAC Name | Methyl 2-(4-amino-tetrahydropyran-4-yl)acetate |
| CAS Number | 178242-93-8 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Structure | A tetrahydropyran ring with an amino group and an acetic acid methyl ester group attached to the C4 position. |
The presence of the primary amino group offers a key site for hydrogen bonding and potential salt bridge formation with biological targets, while the methyl ester can influence solubility and cell permeability.[3] The tetrahydropyran ring itself can engage in van der Waals interactions within protein binding pockets.[3]
Hypothesized Biological Activities and Mechanisms of Action
Based on the established bioactivities of analogous compounds featuring the tetrahydropyran core and 4-amino substitution, we can postulate several promising avenues for investigation.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of tetrahydropyran derivatives against various cancer cell lines.[3][4] Hybrid compounds combining the tetrahydropyran ring with other pharmacophores, such as triazoles, have demonstrated significant activity, suggesting that the THP scaffold can serve as a potent anchor for cytotoxic agents.[3][4]
Hypothesized Mechanism: The mechanism of action for anticancer tetrahydropyrans is likely diverse. Some derivatives have been shown to inhibit cell migration and affect nuclear morphology.[3] It is plausible that this compound or its derivatives could interfere with key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The tetrahydropyran moiety is present in several compounds with demonstrated anti-inflammatory properties. For instance, a hybrid NSAID tetrahydropyran derivative has been shown to inhibit cyclooxygenase (COX) activity and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
Hypothesized Mechanism: A potential mechanism for anti-inflammatory action could involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] Inhibition of this pathway can lead to a downstream reduction in the production of key inflammatory mediators. The amino-substituted tetrahydropyran core of our target compound could potentially interact with components of this pathway.
Neuroprotective Activity
The structural similarity of 4-amino-substituted cyclic ethers to neurotransmitter analogs makes them interesting candidates for neurological drug discovery.[9] Pyran derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[10]
Hypothesized Mechanism: The primary amino group and the overall scaffold of this compound could allow it to bind to the active site of cholinesterases, preventing the breakdown of the neurotransmitter acetylcholine. This would be a key therapeutic strategy for symptomatic treatment of Alzheimer's disease.
Experimental Protocols for Biological Activity Screening
A systematic approach is crucial for elucidating the biological activity of a novel compound. The following detailed protocols provide a starting point for the in vitro evaluation of this compound.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[10]
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
In Vitro Anti-inflammatory Cytokine Measurement (ELISA)
This protocol outlines a sandwich ELISA for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells.[11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-24 hours to induce cytokine production. Include unstimulated and vehicle-treated controls.[12]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[12]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight.[13]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.[12]
-
Wash the plate and add the biotinylated detection antibody.[12]
-
Wash the plate and add streptavidin-HRP conjugate.[12]
-
Wash the plate and add the TMB substrate. Allow color to develop.[12]
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.[11]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples and determine the percentage of inhibition by the test compound.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method, which measures the activity of AChE.[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATChI, DTNB, and the test compound in phosphate buffer.[4]
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a positive control (no inhibitor) and a blank (no enzyme). Pre-incubate for a short period (e.g., 15 minutes).[4]
-
Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.[4]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[4]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.[4]
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[4]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its structural features, which are common to many known bioactive molecules, suggest a high probability of interesting biological activities. The hypothesized anticancer, anti-inflammatory, and neuroprotective effects provide a solid foundation for a comprehensive screening campaign. The detailed experimental protocols provided in this guide offer a practical roadmap for researchers to initiate the biological evaluation of this compound.
Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR). Positive hits from the in vitro assays described herein should be further validated in more complex cellular models and subsequently in in vivo animal models of disease. Through a systematic and logical approach to screening and development, the full therapeutic potential of this and related tetrahydropyran scaffolds can be unlocked.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchhub.com [researchhub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Viewer for NDEx [ndexbio.org]
- 7. researchgate.net [researchgate.net]
- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
An In-depth Technical Guide to the Discovery and History of Substituted Tetrahydropyran Amino Acids
A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery
Abstract
Substituted tetrahydropyran (THP) amino acids represent a pivotal class of unnatural amino acids that have garnered significant attention in medicinal chemistry and drug development. Characterized by a saturated six-membered oxygen-containing heterocycle integrated into their structure, these building blocks serve as powerful tools for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted THP amino acids. We will explore the foundational rationale for their creation, from the pursuit of peptidomimetics with enhanced stability and potency to the strategic manipulation of molecular conformation. Key synthetic strategies, including pathways from carbohydrates, direct C-H functionalization, and various cyclization reactions, will be detailed, highlighting the causality behind experimental choices. Furthermore, this guide will examine the profound impact of the THP scaffold on the conformational properties of peptides and its successful application in the design of therapeutic agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. Through detailed protocols, data-driven tables, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to leverage this versatile molecular scaffold.
Introduction: The Genesis of Conformational Constraint
In the landscape of drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. Natural peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and promiscuous receptor interactions.[1][2] This challenge spurred the development of "peptidomimetics"—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[3]
A key strategy in peptidomimetic design is the introduction of conformational constraints, which rigidify the molecular backbone or side chains to pre-organize the molecule into its bioactive conformation.[1][2] Substituted tetrahydropyran (THP) amino acids emerged as a highly effective solution. By incorporating a bulky, cyclic THP ring, these unnatural amino acids restrict the rotational freedom of the peptide chain, effectively "locking" it into a desired spatial arrangement.[4][5] This not only enhances binding to the target receptor but also improves resistance to enzymatic degradation.[2] The tetrahydropyran moiety, a saturated six-membered ring containing an oxygen atom, is a common feature in numerous natural products and bioactive molecules, underscoring its privileged status in medicinal chemistry.[6][7]
The journey of THP amino acids from conceptual scaffolds to critical components in approved drugs is a story of synthetic innovation and a deepening understanding of structure-activity relationships.
Pioneering Synthetic Strategies: From Nature's Blueprint to Laboratory Innovation
The creation of structurally complex and stereochemically defined THP amino acids required the development of novel and robust synthetic methodologies. Early approaches leveraged readily available starting materials, while modern techniques have enabled unprecedented efficiency and diversity.
Leveraging Nature's Chiral Pool: Synthesis from Carbohydrates
Carbohydrates provided a logical and powerful starting point for the synthesis of THP-amino acids.[4] Their inherent chirality and dense oxygenation pattern offer a facile entry into the stereochemically rich THP core. Pioneering work in this area demonstrated that sugars could be chemically transformed into "sugar-amino acids," which were then incorporated into cyclic peptides to evaluate their potential as peptidomimetic scaffolds.[4] This approach capitalizes on the predictable stereochemistry of the carbohydrate precursor to build the desired THP ring with high stereocontrol.
Caption: Conceptual workflow for synthesizing THP amino acids from carbohydrate precursors.
The Advent of C-H Functionalization: A Paradigm Shift in Synthesis
A significant leap forward in the synthesis of substituted THPs came with the development of direct C-H bond functionalization.[6] This strategy avoids the lengthy, multi-step sequences often required in traditional methods that rely on pre-functionalized starting materials. Palladium(II)-catalyzed stereoselective C-H arylation, for instance, allows for the direct installation of aryl groups onto the THP ring of an amino-THP precursor.[6][8] This process can be followed by subsequent functionalization at other positions, enabling a sequential and highly efficient approach to building molecular diversity.[6] This iterative process provides straightforward access to medicinally important C3- and C5-functionalized chiral amino THP derivatives.[6]
Key Advantages of C-H Functionalization:
-
Atom Economy: Reduces waste by avoiding the need for pre-installed activating groups.
-
Efficiency: Significantly shortens synthetic routes.
-
Versatility: Allows for the introduction of a wide range of substituents, facilitating the rapid generation of compound libraries for drug discovery screening.[6]
Powerful Cyclization Methodologies
Beyond C-H activation, a variety of other cyclization reactions have been instrumental in constructing the THP ring.
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[9] It is a powerful tool for forming 4-hydroxy-tetrahydropyrans, often with high stereoselectivity, which can then be further elaborated into the desired amino acid.[9]
-
Intramolecular Hydroalkoxylation: The intramolecular addition of a hydroxyl group to an olefin is another effective method for forming the THP ring.[9] This reaction can be catalyzed by various transition metals, such as platinum or cobalt, and is tolerant of a wide range of functional groups.[9]
-
Tethered Aminohydroxylation: This specialized technique allows for the installation of both an amino group and a hydroxyl group across a double bond within a precursor molecule, simultaneously forming part of the THP ring and establishing multiple contiguous stereocenters. This has been successfully applied in the synthesis of complex natural product cores containing the amino-THP motif.[10]
Caption: Key modern synthetic routes for the construction of the THP ring.
The Structural Impact: Dictating Molecular Conformation
The primary function of incorporating a THP amino acid into a peptide is to control its conformation. The bulky, rigid ring system sterically hinders free rotation around adjacent peptide bonds, guiding the peptide backbone into specific secondary structures.
-
Induction of β-Turns: Certain substitution patterns on the THP ring can act as potent β-turn inducers. An X-ray structural analysis of a dipeptide containing a cis-THF-amino acid (a related five-membered ring system) revealed a β-turn type solid-state conformation.[4] This ability to nucleate specific secondary structures is invaluable for designing molecules that can mimic the receptor-binding loops of proteins.
-
Extended Conformations: Conversely, other THP amino acid geometries can favor an extended conformation of the peptide chain.[4] This demonstrates that the substitution pattern and the chemical environment have a pronounced effect on the local conformation, allowing for rational design.[4]
This conformational control is a defining feature of THP amino acids, making them superior to simple, flexible unnatural amino acids in many drug design applications.[3][]
| Synthetic Approach | Starting Materials | Key Features & Advantages | References |
| From Carbohydrates | Sugars (e.g., glucose, xylose) | Excellent stereocontrol from chiral pool; access to highly oxygenated THPs. | [4] |
| C-H Functionalization | Simple amino-THP rings, aryl halides | High atom economy; rapid diversification; short synthetic routes. | [6][8] |
| Prins Cyclization | Homoallylic alcohols, aldehydes | Convergent; forms C-C and C-O bonds simultaneously; good stereoselectivity. | [9] |
| Intramolecular Hydroalkoxylation | δ-Hydroxy olefins | High functional group tolerance; mild reaction conditions. | [9] |
| Tethered Aminohydroxylation | Unsaturated carbamates | Installs multiple stereocenters in one step; powerful for complex targets. | [10] |
Applications in Drug Discovery: The Case of DPP-4 Inhibitors
The therapeutic potential of substituted THP amino acids is best exemplified by their central role in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for regulating blood sugar levels. Inhibiting DPP-4 is an effective therapeutic strategy for treating type 2 diabetes.
Aryl amino-THP scaffolds have been identified as highly potent and selective DPP-4 inhibitors.[6] The THP ring serves to correctly position the key pharmacophoric elements—the amino group and the aryl substituent—for optimal interaction with the enzyme's active site. The development of efficient synthetic methodologies, such as the sequential C-H functionalization approach, has been critical for preparing and screening diverse libraries of THP-based compounds to identify clinical candidates.[6] The success of THP-containing structures in this area highlights the power of using conformationally constrained scaffolds to achieve high potency and selectivity in drug design.
Experimental Protocol: Stereoselective Synthesis of a γ-Arylated Aminotetrahydropyran
The following protocol is a representative example of a modern synthetic approach, based on the palladium-catalyzed C-H functionalization methodology.
Objective: To synthesize a C3-arylated aminotetrahydropyran derivative via stereoselective γ-methylene C-H arylation.
Reaction Scheme: (Aminotetrahydropyran precursor) + (Aryl Iodide) --[Pd(OAc)₂, Ligand, Base]--> (γ-Arylated Aminotetrahydropyran product)
Materials and Reagents:
-
N-protected aminotetrahydropyran (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Bifunctional ligand (e.g., 3-aminopyridine derivative, 0.2 equiv)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere of nitrogen, add the N-protected aminotetrahydropyran (1.0 equiv), the aryl iodide (1.5 equiv), palladium(II) acetate (0.1 equiv), the bifunctional ligand (0.2 equiv), and silver carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the tube and stir the reaction mixture vigorously at room temperature (or elevated temperature, as optimized for the specific substrate) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired γ-arylated aminotetrahydropyran product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The stereoselectivity can be determined by chiral HPLC or by NMR analysis of diastereomeric derivatives.
Causality and Self-Validation:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducibility.
-
Ligand Choice: The bifunctional ligand is critical for directing the C-H activation to the desired γ-position and facilitating the catalytic cycle.
-
Oxidant/Base: Silver carbonate acts as both a mild base and an oxidant in the catalytic cycle, regenerating the active Pd(II) species. Its removal by filtration provides a self-validating purification step.
-
Chromatographic Purification: This standard technique ensures the removal of unreacted starting materials, catalyst residues, and reaction byproducts, validating the purity of the final compound.
Conclusion and Future Outlook
The discovery and development of substituted tetrahydropyran amino acids mark a significant advancement in medicinal chemistry. From their conceptualization as tools for imposing conformational rigidity, they have evolved into a validated and highly valuable class of building blocks for modern drug discovery. The progression from laborious syntheses based on natural products to highly efficient and modular methods like C-H functionalization has dramatically expanded their accessibility and application.
The proven success of THP scaffolds in targeting enzymes like DPP-4 provides a strong foundation for their application in other therapeutic areas, including the development of protease inhibitors, neurological agents, and novel antibiotics.[12] As synthetic methodologies continue to advance, we can anticipate the creation of even more complex and diverse THP amino acid libraries. The synergistic combination of these advanced building blocks with computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The sturdy, simple, yet conformationally powerful THP ring will continue to be a cornerstone of rational drug design for the foreseeable future.
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Guide to Target Identification for Novel 4-Aminotetrahydropyran-4-acetic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The quest for novel chemical matter targeting the central nervous system (CNS) remains a paramount challenge in modern drug discovery. The emergence of sp3-rich, conformationally constrained scaffolds offers a promising avenue to navigate the complex landscape of CNS targets with improved selectivity and pharmacokinetic properties. This guide focuses on one such scaffold: 4-Amino-tetrahydropyran-4-acetic acid and its derivatives. While specific biological data for this compound family is nascent, its striking structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, provides a powerful and logical starting point for target discovery.
This document serves not as a review of established activities, but as a forward-looking technical and strategic framework. It is designed to equip research teams with the rationale, methodologies, and decision-making tools required to systematically identify and validate the therapeutic targets of this promising, yet underexplored, chemical class. We will proceed from foundational structural analysis and target hypothesis to detailed, field-proven experimental protocols for target validation, providing a comprehensive roadmap from chemical matter to biological mechanism.
Part 1: Structural Rationale and Target Hypothesis
The foundation of any target identification campaign is a rigorous analysis of the molecule's structure. The 4-Amino-tetrahydropyran-4-acetic acid core possesses key pharmacophoric features that strongly suggest an interaction with pathways regulated by GABA.
The GABA-Analog Hypothesis
GABA's flexible structure allows it to adopt multiple conformations to interact with its various targets. A common strategy in medicinal chemistry is to design "constrained analogs" that lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity for a particular receptor subtype or protein.
The 4-Amino-tetrahydropyran-4-acetic acid scaffold accomplishes this. It is a γ-amino acid where the carbon backbone is incorporated into a tetrahydropyran (THP) ring. This THP ring serves two primary purposes:
-
Conformational Rigidity: It significantly reduces the number of available rotational bonds compared to GABA, pre-organizing the amino and acidic groups into a distinct spatial arrangement.
-
Sp3-Richness: The high fraction of sp3-hybridized carbons imparts three-dimensionality, a feature increasingly recognized as critical for successful drug candidates, potentially improving solubility and reducing off-target effects.[1][2]
This structural design strongly implies that derivatives of this scaffold are likely to interact with one or more of the canonical proteins in the GABAergic system. Deficiency in GABAergic signaling is directly implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and neuropathic pain, making this a therapeutically rich area for investigation.[3][4]
Primary Hypothesized Target Classes
Based on the GABA-analog hypothesis, we can prioritize several high-probability molecular target classes. The initial screening strategy should focus on these proteins to maximize the efficiency of the discovery campaign.
Table 1: Prioritized Molecular Target Hypotheses for 4-Aminotetrahydropyran-4-acetic Acid Derivatives
| Target Class | Sub-Type / Example | Rationale for Prioritization | Potential Therapeutic Indication |
| GABA-A Receptors | Ligand-gated ion channels (α, β, γ subunits) | The scaffold mimics the fundamental charge and distance separation of GABA, the endogenous agonist. The constrained structure may confer subtype selectivity.[5][6] | Epilepsy, Anxiety, Insomnia |
| GABA-B Receptors | G-protein coupled receptors (GABAB1/GABAB2) | As a GPCR, it recognizes distinct GABA conformations. The rigid scaffold may selectively fit the orthosteric binding site of the GABAB1 Venus flytrap domain.[7] | Spasticity, Addiction, Pain |
| Voltage-Gated Ca2+ Channels | α2δ subunit | Many successful GABA analogs (e.g., Gabapentin, Pregabalin) do not target GABA receptors directly but bind to the α2δ subunit of VGCCs, modulating neurotransmitter release.[3] | Neuropathic Pain, Seizures |
| GABA Transporters | GAT-1, GAT-2, GAT-3, BGT-1 | Inhibition of these transporters increases the synaptic concentration of GABA. The scaffold could act as a competitive inhibitor. | Epilepsy |
Part 2: A Phased Experimental Workflow for Target Validation
A systematic, phased approach is critical to efficiently allocate resources and build a robust data package that confirms the molecule's mechanism of action. The following workflow progresses from confirming direct physical interaction (binding) to elucidating functional consequence.
Diagram 1: Overall Target Validation Workflow
This diagram outlines the logical progression from initial hypothesis to in vivo proof of concept.
Caption: High-level workflow for target identification and validation.
Phase I: In Vitro Target Engagement Assays
Objective: To determine if the test compounds physically bind to the hypothesized molecular targets. Competitive radioligand binding assays are the industry-standard initial step.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor
-
Principle: This assay measures the ability of a test compound to compete with a known radioactively-labeled ligand ([³H]-Muscimol or [³H]-SR95531) for binding to the GABA-A receptor in a membrane preparation. A reduction in radioactivity indicates that the test compound is binding to the receptor.
-
Materials:
-
Membrane Preparation: Rat whole brain membranes or membranes from HEK293 cells stably expressing specific GABA-A receptor subtypes.
-
Radioligand: [³H]-Muscimol (agonist site) or [³H]-SR95531 (antagonist site).
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 4-Amino-tetrahydropyran-4-acetic acid methyl ester derivatives, serially diluted.
-
Filtration Apparatus: 96-well harvester with GF/B filters.
-
Scintillation Counter and Fluid.
-
-
Methodology:
-
Preparation: Pre-soak GF/B filter plates in 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 25 µL of serially diluted test compound. For total binding wells, add 25 µL of buffer. For non-specific binding (NSB) wells, add 25 µL of 1 mM GABA.
-
Radioligand Addition: Add 25 µL of [³H]-Muscimol (final concentration ~1-2 nM) to all wells.
-
Reaction Initiation: Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation. Causality Note: Incubation is performed at a low temperature to minimize enzymatic degradation and preserve receptor integrity.
-
Termination & Harvest: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).
-
Phase II: In Vitro Functional Activity Assays
Objective: Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modify its response to the endogenous ligand (allosteric modulator)?
Diagram 2: Simplified GABA-A Receptor Signaling
This diagram illustrates the direct ion channel gating mechanism of the GABA-A receptor.
Caption: Mechanism of GABA-A receptor-mediated neuronal inhibition.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
-
Principle: This is a gold-standard method for studying ligand-gated ion channels. Oocytes are injected with cRNA encoding the GABA-A receptor subunits, causing them to express functional receptors on their surface. A voltage clamp measures the flow of ions (current) through these channels in response to compound application.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Microinjection apparatus.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording Solution (ND96).
-
GABA and test compounds.
-
-
Methodology:
-
Oocyte Preparation & Injection: Harvest and defolliculate oocytes. Inject each oocyte with ~50 nL of cRNA mixture encoding the desired GABA-A subunits. Incubate for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in the recording chamber under continuous perfusion with ND96 buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Mode Testing: Apply a known concentration of GABA (e.g., EC₁₀) to elicit a baseline current. After washout, apply the test compound alone across a range of concentrations. An inward current (of Cl⁻ ions) indicates agonist activity.
-
Antagonist Mode Testing: Apply a control concentration of GABA (e.g., EC₅₀) to get a robust current. In subsequent applications, co-apply the EC₅₀ of GABA with increasing concentrations of the test compound. A reduction in the GABA-evoked current indicates antagonist activity.
-
Modulator Mode Testing: Apply a low, threshold concentration of GABA (e.g., EC₅-EC₁₀) along with the test compound. A potentiation of the GABA-evoked current suggests positive allosteric modulation (PAM).
-
Analysis: Measure the peak current amplitude for each application. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Part 3: Decision Making and Advancement
The data generated from the initial in vitro phases are crucial for decision-making. A clear, logic-based framework is necessary to interpret the results and guide the project's next steps.
Diagram 3: Experimental Decision-Making Flowchart
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development | MDPI [mdpi.com]
A Researcher's Guide to Sourcing 4-Amino-tetrahydropyran-4-acetic acid methyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-tetrahydropyran-4-acetic acid methyl ester is a key building block in modern medicinal chemistry. Its rigid tetrahydropyran scaffold, combined with a strategically placed amino group and a reactive methyl ester, makes it an invaluable component for synthesizing complex molecules with potential therapeutic applications. The structural features of this compound allow it to serve as a versatile intermediate in the development of novel drugs, particularly in targeting neurological and metabolic diseases.[1][2] This guide provides an in-depth overview of commercial suppliers, quality control considerations, and synthetic context for this important compound, empowering researchers to make informed sourcing decisions.
Compound Profile
-
Chemical Name: this compound
-
Structure:
-
Synonyms: Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate, (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester[1]
-
Appearance: Typically a pale yellow oil
This compound is also commercially available as its hydrochloride salt (CAS No: 303037-37-8), which can offer enhanced solubility and stability.[2][5][6]
The Commercial Supplier Landscape
Selecting a reliable supplier is paramount to ensuring the quality and reproducibility of your research. The following table summarizes a selection of commercial suppliers for this compound. It is important to note that availability and specifications can change, so direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Available Forms | Noteworthy Details |
| Sigma-Aldrich (Merck) | ≥95% | Free base | Offers detailed safety and handling information. |
| Santa Cruz Biotechnology | Research Grade | Free base | Primarily for research use only.[3] |
| Thermo Fisher Scientific | Varies by brand | Free base | Provides comprehensive safety data sheets (SDS).[7] |
| BOC Sciences | Research Grade | Chiral forms (e.g., (R)-isomer) may be available | Specializes in pharmaceutical intermediates and custom synthesis.[] |
| Zhejiang Jiuzhou Pharmaceutical | Up to 99% | Free base | Offers large-scale production capacity.[9] |
| Chem-Impex International | Varies | Hydrochloride salt | Highlights applications in pharmaceutical development and biochemical research.[2] |
| CymitQuimica | ≥97% | Free base | Provides a range of quantities from milligrams to grams.[1] |
| Arctom | Research Grade | Free base | Offers flexible sizing for research needs.[4] |
Quality Control and Analytical Verification
It is crucial for researchers to have a robust system for verifying the quality of starting materials. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity and confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high accuracy.
Sample HPLC Protocol for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
This self-validating system allows for the confirmation of the primary component's retention time and the detection of any potential impurities.
Overview of Synthetic Routes
Understanding the synthesis of this compound provides valuable insights into potential impurities that may be present in commercial batches. While various proprietary methods exist, a common approach involves the modification of a tetrahydropyran-4-one precursor.
A generalized synthetic pathway can be visualized as follows:
Caption: A simplified workflow for the synthesis of the target compound.
This multi-step process can sometimes lead to the presence of starting materials or reaction by-products as impurities. For instance, incomplete reactions could result in residual ketone starting material.
Applications in Drug Discovery
The tetrahydropyran motif is a privileged scaffold in drug design, often used as a bioisostere for other cyclic systems. It can improve physicochemical properties such as solubility and metabolic stability. This compound, in particular, serves as a crucial intermediate for creating molecules that can interact with biological targets through hydrogen bonding and other non-covalent interactions.[1] Its utility has been demonstrated in the synthesis of compounds targeting a range of conditions, including neurological and metabolic disorders.[2]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] Room temperature storage is generally acceptable.
-
Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[7]
Conclusion
Sourcing high-quality this compound is a critical first step in research and development projects that rely on this versatile building block. By carefully evaluating suppliers, understanding the potential for impurities through knowledge of synthetic routes, and implementing independent analytical verification, researchers can ensure the reliability and reproducibility of their work. This guide provides a foundational framework for making informed decisions in the procurement and handling of this important chemical intermediate.
References
- 1. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 9. This compound, CasNo.178242-93-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
A Technical Guide to the Safe Handling of Methyl 2-(4-aminotetrahydropyran-4-yl)acetate
Section 1: Introduction and Structural Rationale for Precaution
Methyl 2-(4-aminotetrahydropyran-4-yl)acetate is a substituted tetrahydropyran derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery.[1][2] The tetrahydropyran (THP) ring is a prevalent scaffold in numerous marketed drugs, valued for its favorable physicochemical properties.[3] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, designed for researchers and drug development professionals.
As specific toxicological and safety data for methyl 2-(4-aminotetrahydropyran-4-yl)acetate are not extensively published, this document employs a conservative, structurally-driven approach to hazard assessment. The molecule's safety profile is inferred from its constituent functional groups: the tetrahydropyran ring , the primary aliphatic amine , and the methyl acetate moiety. This method allows for the establishment of robust safety protocols grounded in established chemical principles.
Molecular Structure:
-
IUPAC Name: methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate[4]
-
CAS Number: 1137033-69-3
-
Molecular Formula: C₈H₁₅NO₃[4]
The presence of a primary amine suggests potential for skin and eye irritation or corrosion, while the methyl acetate component indicates likely flammability and potential for eye irritation and central nervous system effects.[5][6][7] The tetrahydropyran core, while generally stable, contributes to the overall physicochemical properties of the molecule.[8]
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling this compound. The following hazards are inferred based on structural analogues and general chemical principles.
Summary of Inferred Hazards
The hazard profile is a composite of risks associated with its core structures. The data below is summarized for clarity and informed by safety data for compounds like methyl acetate and 4-aminotetrahydropyran.
| Hazard Category | Inferred GHS Classification & Statements | Rationale / Contributing Moiety |
| Flammability | Flammable Liquid, Category 2 or 3 (H225/H226) | The methyl acetate moiety and tetrahydropyran ring are characteristic of flammable organic liquids.[5][7][8] Precautionary measures against static discharge and ignition sources are mandatory.[5][9] |
| Acute Oral Toxicity | Harmful if swallowed (H302) | The 4-aminotetrahydropyran analogue is classified as harmful if swallowed.[6][7] This route of exposure should be strictly avoided. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) or potentially Causes severe skin burns (H314) | Primary amines are frequently irritants or corrosive to the skin.[10] Prolonged or unprotected contact must be prevented. |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | Both primary amines and methyl acetate are known to cause severe eye irritation or damage.[5][7] This is a critical hazard requiring stringent eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) and May cause drowsiness or dizziness (H336) | Inhalation of vapors should be minimized. The methyl acetate component is known to cause narcotic effects and respiratory irritation.[5][11] |
Causality of Hazards
-
Flammability: The presence of the volatile methyl ester and the ether linkage in the THP ring contributes to a likely low flash point. Vapors can form explosive mixtures with air.[5][8]
-
Corrosivity and Irritation: The primary amine group (-NH₂) is basic and nucleophilic, allowing it to readily react with biological tissues, leading to irritation or chemical burns.
-
Inhalation Toxicity: The ester functionality suggests a degree of volatility. Inhaled vapors can irritate the respiratory tract or be absorbed into the bloodstream, potentially causing systemic effects like drowsiness, consistent with organic solvents.[9][11]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[12]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before each use.[13] Always remove gloves and wash hands thoroughly after handling.
-
Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. Ensure shoes fully cover the feet; open-toed shoes are prohibited.[13]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents. The following workflow outlines the procedure for weighing the compound and preparing a stock solution.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation and PPE Check:
-
Confirm the chemical fume hood is operational.
-
Don all required PPE: safety goggles, face shield, lab coat, and nitrile gloves. .
-
-
Staging:
-
Place all necessary equipment (spatula, weigh boat, vial, solvent, pipettes) inside the fume hood.
-
Ground and bond receiving equipment to prevent static discharge.[11] .
-
-
Weighing:
-
Tare the balance with the weigh boat.
-
Carefully transfer the desired amount of methyl 2-(4-aminotetrahydropyran-4-yl)acetate to the weigh boat using a clean spatula. Avoid creating dust or aerosols.
-
Securely close the primary container immediately after dispensing. .
-
-
Dissolution and Transfer:
-
Place the weigh boat containing the compound into a secondary container (e.g., a beaker) for stability.
-
Carefully add the desired solvent to the weigh boat to dissolve the compound.
-
Using a pipette, transfer the resulting solution to the final volumetric flask or vial.
-
Rinse the weigh boat with additional solvent and transfer the rinse to the final container to ensure a quantitative transfer. .
-
-
Cleanup:
-
Dispose of the used weigh boat, pipette tips, and any contaminated wipes into a designated hazardous waste container located inside the fume hood.
-
Wipe down the work surface inside the fume hood with an appropriate solvent. .
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Workflow Visualization
Caption: Workflow for Safe Weighing and Solution Preparation.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or they feel unwell, call a poison center or doctor.[9]
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[9]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[14]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
-
Fire Response:
Emergency Response Decision Flow
Caption: Logical Flowchart for Emergency Response Actions.
Section 6: Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][14] Keep it away from heat, sparks, open flames, and other ignition sources.[5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[14] All waste should be treated as hazardous.
References
- 1. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 4. Methyl 4-aminotetrahydro-2H-pyran-4-acetate | C8H15NO3 | CID 25418820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kishida.co.jp [kishida.co.jp]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. agilent.com [agilent.com]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide to the synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester, a valuable spirocyclic β-amino acid derivative. Such scaffolds are of high interest in medicinal chemistry due to their ability to act as conformationally constrained peptide mimics and their favorable physicochemical properties imparted by the tetrahydropyran ring.[1][2] We present a robust and scalable three-step synthetic pathway commencing from the commercially available tetrahydropyran-4-one. The selected strategy involves a Reformatsky reaction to construct the β-hydroxy ester intermediate, followed by a carefully optimized azidation of the tertiary alcohol and subsequent high-efficiency catalytic hydrogenation to yield the target primary amine. Each step is detailed with causality-driven explanations for procedural choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of Spirocyclic β-Amino Acids
In modern drug discovery, the design of molecules with precise three-dimensional structures is paramount for achieving high target affinity and selectivity. Spirocyclic scaffolds, which contain two rings sharing a single atom, offer a unique way to introduce conformational rigidity. When incorporated into a β-amino acid framework, the resulting structure can enforce specific secondary structures (e.g., β-turns) in peptidomimetics, leading to enhanced metabolic stability and improved biological activity.[1][3]
The tetrahydropyran (THP) moiety is a particularly favored structural motif in medicinal chemistry. As a saturated oxygen-containing heterocycle, it often improves key drug-like properties, including aqueous solubility and metabolic stability, while serving as a versatile scaffold for further functionalization.[4] The target molecule, this compound, combines these features, making it a highly desirable building block for the synthesis of novel therapeutics.[5][6]
This guide eschews common α-amino acid syntheses like the Strecker or Bucherer-Bergs reactions, which would yield the analogous α-amino acid, 4-amino-tetrahydropyran-4-carboxylic acid.[7][8][9] Instead, we focus on a more versatile homologation strategy that provides direct access to the β-amino acid ester from a simple ketone precursor.
Retrosynthetic Analysis and Strategy
Our synthetic approach is grounded in a logical retrosynthetic disconnection that begins with the target molecule and works backward to identify simple, accessible starting materials. The primary amine is identified as the key functional group for disconnection, logically formed from the reduction of a corresponding azide. The spirocyclic azide, in turn, can be synthesized from a tertiary alcohol, which itself is the product of a nucleophilic addition of an acetate enolate equivalent to a ketone. This leads us to our starting materials: tetrahydropyran-4-one and a two-carbon ester synthon.
This three-step sequence was chosen for its reliability, scalability, and use of well-established transformations, providing a robust alternative to other homologation methods like the Arndt-Eistert synthesis, which requires the use of hazardous diazomethane.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl (4-hydroxy-tetrahydropyran-4-yl)acetate
This initial step constructs the carbon skeleton of the target molecule via a Reformatsky reaction. This classic organometallic reaction involves the addition of an organozinc enolate, generated in situ from an α-halo ester and zinc metal, to a ketone.
Protocol:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq). Suspend the zinc in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate activation, observed by the dissipation of the purple color.
-
Reaction Setup: In the dropping funnel, prepare a solution of tetrahydropyran-4-one (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the ketone/bromoester solution to the zinc suspension and gently warm the mixture. An exothermic reaction should commence.
-
Addition: Once the reaction is initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure β-hydroxy ester.
Causality and Expertise:
-
Why Zinc? Zinc is the classic metal for the Reformatsky reaction as it is reactive enough to insert into the carbon-halogen bond of the α-halo ester but not so reactive that it adds to the ester functionality itself, a common side reaction with more reactive organometallics like Grignard reagents.
-
Why THF? Anhydrous THF is an excellent solvent for this reaction as it solvates the organozinc intermediate effectively and has an appropriate boiling point for maintaining the reaction.
-
Why NH₄Cl Quench? A saturated NH₄Cl solution is a mild acidic quenching agent that protonates the resulting zinc alkoxide without causing acid-catalyzed dehydration of the tertiary alcohol product, which is a significant risk with stronger acids.
Part 2: Synthesis of Methyl (4-azido-tetrahydropyran-4-yl)acetate
This step converts the tertiary alcohol into an azide. The direct substitution of a tertiary hydroxyl group is challenging; therefore, we employ an acid-catalyzed reaction with sodium azide, which proceeds via a stabilized tertiary carbocation intermediate.
Protocol:
-
Reaction Setup: To a solution of methyl (4-hydroxy-tetrahydropyran-4-yl)acetate (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask, add sodium azide (NaN₃, 2.0 eq).
-
Acid Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 3.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or infrared (IR) spectroscopy, looking for the disappearance of the broad O-H stretch and the appearance of the sharp, strong azide (N₃) stretch around 2100 cm⁻¹.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the TFA.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude azide is purified by flash column chromatography.
Causality and Expertise:
-
Safety First: Organic azides are potentially explosive. This reaction must be conducted behind a blast shield in a well-ventilated fume hood. Avoid contact with heavy metals and do not use ground glass joints if possible.
-
Why TFA? A strong acid like TFA is required to protonate the tertiary alcohol, allowing it to leave as a water molecule and generate a relatively stable tertiary carbocation. The azide anion then acts as a nucleophile to trap this intermediate.
-
Why Chloroform? Chloroform is a suitable solvent that is relatively inert to the acidic conditions and effectively dissolves the organic starting material.
Part 3: Synthesis of this compound
The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and simple work-up.[10]
Protocol:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the methyl (4-azido-tetrahydropyran-4-yl)acetate (1.0 eq) in methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, ~5 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (3x). Then, evacuate the nitrogen and introduce hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).[11]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent use or can be further purified if necessary.
Causality and Expertise:
-
Why Catalytic Hydrogenation? This method is highly selective for reducing azides to amines without affecting the ester group. It avoids the use of metal hydride reagents (like LiAlH₄), which would reduce both the azide and the ester, and the work-up is a simple filtration.[12]
-
Why Pd/C? Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of a variety of functional groups, including azides. It offers excellent activity and can be easily removed by filtration.[12]
-
Why Methanol? Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalysis.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis on a 10 mmol scale of the starting tetrahydropyran-4-one.
| Step | Key Reagents (Equivalents) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) | Purity (by LCMS) |
| 1 | Tetrahydropyran-4-one (1.0), Methyl bromoacetate (1.1), Zn (1.2) | THF | 2-4 | 65 | 75-85 | >95% |
| 2 | β-Hydroxy ester (1.0), NaN₃ (2.0), TFA (3.0) | CHCl₃ | 12-24 | 25 | 80-90 | >95% |
| 3 | Azido ester (1.0), 10% Pd/C (0.05) | MeOH | 2-6 | 25 | 90-98 | >98% |
Conclusion
This application note details a robust, logical, and scalable three-step synthesis of this compound. By leveraging a Reformatsky reaction followed by an efficient azidation and catalytic hydrogenation sequence, this valuable spirocyclic β-amino acid building block can be produced in high yield and purity from simple commercial starting materials. The provided protocols, along with the scientific rationale behind the experimental choices, offer researchers a reliable method for accessing this important scaffold for application in peptidomimetics and broader drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Incorporation of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Novel Scaffold for Peptide Modification
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, selectivity, metabolic stability, and cell permeability. (4-Amino-tetrahydro-pyran-4-yl)-acetic acid is a unique cyclic β-amino acid that introduces a conformationally constrained tetrahydropyran (THP) moiety into the peptide backbone. This rigid scaffold can induce specific secondary structures and provides a novel vector for exploring chemical space.
This document provides a comprehensive guide for the efficient incorporation of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inherent steric hindrance of this α,α-disubstituted cyclic amino acid necessitates optimized coupling protocols to achieve high yields and purity. This guide will detail the rationale behind reagent selection, step-by-step procedures, and troubleshooting strategies to ensure successful synthesis.
Structural Considerations and Synthetic Strategy
The key challenge in incorporating (4-Amino-tetrahydro-pyran-4-yl)-acetic acid lies in the steric hindrance around the α-carbon, which can significantly slow down the kinetics of the amide bond formation. To overcome this, a highly efficient coupling strategy is paramount.
Diagram 1: Chemical Structure of Fmoc-(4-amino-tetrahydro-pyran-4-yl)-acetic acid
Caption: Structure of the Fmoc-protected amino acid.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade.
| Reagent | Supplier | Notes |
| (4-Fmoc-amino-tetrahydropyran-4-yl)acetic acid | Various | Commercially available.[1][2][3] |
| Rink Amide or Wang Resin | Various | Choice depends on desired C-terminus (amide or acid). |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade. |
| Dichloromethane (DCM) | Various | Peptide synthesis grade. |
| Piperidine | Various | For Fmoc deprotection. |
| HATU or COMU | Various | High-efficiency coupling reagents.[4][5][6] |
| N,N-Diisopropylethylamine (DIPEA) | Various | Non-nucleophilic base. |
| Trifluoroacetic acid (TFA) | Various | For cleavage from resin. |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage. |
| Dithiothreitol (DTT) | Various | Scavenger for cleavage (if Trp is present). |
| Water | Various | HPLC grade. |
| Diethyl ether | Various | For peptide precipitation. |
| Acetic Anhydride | Various | For optional capping step. |
| Pyridine | Various | For optional capping step. |
Experimental Protocols
This section details the step-by-step methodology for the incorporation of (4-Fmoc-amino-tetrahydro-pyran-4-yl)-acetic acid into a peptide sequence.
Protocol 1: Standard SPPS Cycle
This protocol outlines the general steps for elongating the peptide chain.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Standard Amino Acids:
-
Dissolve the standard Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction:
Diagram 2: SPPS Workflow
Caption: General workflow for a single SPPS cycle.
Protocol 2: Optimized Coupling of (4-Fmoc-amino-tetrahydro-pyran-4-yl)-acetic acid
Due to its steric hindrance, a more robust coupling protocol is required for this specific amino acid.
-
Pre-activation:
-
In a separate vial, dissolve (4-Fmoc-amino-tetrahydro-pyran-4-yl)-acetic acid (3 equivalents) and HATU or COMU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes. This pre-activation step is crucial for forming the highly reactive acylurea intermediate, which enhances the coupling efficiency for hindered amino acids.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended to overnight.
-
-
Monitoring and Potential Double Coupling:
-
After the initial coupling, perform a Kaiser test.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.[8]
-
To perform a double coupling, drain the reaction vessel and add a fresh solution of the activated (4-Fmoc-amino-tetrahydro-pyran-4-yl)-acetic acid, and allow it to react for another 2-4 hours.
-
-
Capping (Optional):
-
If the Kaiser test remains positive after a double coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3) for 30 minutes.
-
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains tryptophan, add 2.5% DTT to the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification:
-
Dry the crude peptide and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Justification of Methodological Choices
-
Choice of Coupling Reagent: HATU and COMU are highly efficient, third-generation uronium/aminium-based coupling reagents that are particularly effective for sterically hindered amino acids.[4][5][6] They form highly reactive OAt or Oxyma esters, respectively, which accelerate the acylation process and minimize side reactions like racemization.
-
Extended Coupling Times: The steric bulk of the tetrahydropyran ring adjacent to the reacting carboxyl group significantly slows the reaction rate. Extended coupling times are necessary to drive the reaction to completion.[9]
-
Double Coupling: For challenging couplings, a single reaction may not be sufficient to achieve a quantitative yield. A second coupling with fresh reagents ensures a higher purity of the final peptide by minimizing deletion sequences.[8]
-
Kaiser Test: This colorimetric assay is a simple and effective way to monitor the presence of free primary amines on the resin, providing a qualitative assessment of the coupling efficiency.[4][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Persistently positive Kaiser test after double coupling | Severe steric hindrance or peptide aggregation. | Consider using a stronger coupling reagent like PyAOP. If aggregation is suspected, try switching to a more polar solvent like NMP or using chaotropic salts. |
| Low final peptide yield | Incomplete coupling of the hindered amino acid or premature cleavage from the resin. | Ensure complete coupling at each step. Use a more acid-labile resin if premature cleavage is suspected. |
| Presence of deletion sequences in the final product | Incomplete coupling of an amino acid. | Optimize coupling conditions (time, equivalents of reagents) and consider routine double coupling for the hindered residue. Implement a capping step for any unreacted amines. |
Conclusion
The successful incorporation of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid into peptides via SPPS is achievable with an optimized protocol that accounts for its steric hindrance. The use of high-efficiency coupling reagents like HATU or COMU, combined with extended reaction times and careful monitoring of the reaction progress, are key to obtaining high-purity peptides containing this novel building block. The methodologies described in this guide provide a robust framework for researchers to explore the potential of this and other sterically demanding amino acids in the design of next-generation peptide therapeutics and research tools.
References
- 1. mesalabs.com [mesalabs.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-Amino-tetrahydropyran-4-acetic acid methyl ester in Modern Medicinal Chemistry
Introduction: The Value of Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical properties is paramount. The over-reliance on flat, aromatic structures in compound libraries has been identified as a contributing factor to attrition in drug development pipelines. Consequently, there is a growing emphasis on the integration of sp³-rich, three-dimensional scaffolds to enhance parameters such as solubility, metabolic stability, and target-binding selectivity. The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, has emerged as a particularly valuable motif in this context.[1] Its inherent conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive design element for medicinal chemists.
This technical guide focuses on a key exemplar of this scaffold class: 4-Amino-tetrahydropyran-4-acetic acid methyl ester . This bifunctional building block serves as a constrained, non-natural amino acid analogue, offering a unique combination of a rigid cyclic core with versatile handles for chemical elaboration. We will explore its strategic applications, provide detailed protocols for its incorporation into target molecules, and discuss the underlying scientific rationale for its use in constructing novel therapeutic agents. This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the development of treatments for neurological and metabolic diseases.[2]
Core Attributes and Strategic Advantages
The utility of this compound in medicinal chemistry stems from a confluence of desirable structural and chemical properties.
| Property | Chemical Identity | CAS Number | Molecular Formula | Molecular Weight |
| Base Compound | This compound | 178242-93-8 | C₈H₁₅NO₃ | 173.21 g/mol |
| HCl Salt | This compound hydrochloride | 303037-37-8 | C₈H₁₆ClNO₃ | 209.67 g/mol |
Table 1: Key identifiers and properties of the title compound and its hydrochloride salt.
The primary strategic advantages of incorporating this scaffold include:
-
Introduction of 3D-Character: The saturated tetrahydropyran ring moves molecular geometry away from planarity, which can improve aqueous solubility and reduce non-specific protein binding.
-
Metabolic Stability: The cyclic ether motif is generally robust to metabolic degradation pathways, potentially enhancing the pharmacokinetic profile of a drug candidate.
-
Constrained Dipeptide Mimic: The rigid framework can be used to mimic or constrain the conformation of dipeptide segments in peptidomimetics, aiding in the design of potent and selective enzyme inhibitors or receptor modulators.[3]
-
Vectorial Display of Functionality: The quaternary carbon at the 4-position projects the amino and acetic acid ester groups in well-defined spatial orientations, allowing for precise interaction with biological targets.
-
Versatile Synthetic Handle: The primary amine and methyl ester functionalities serve as orthogonal points for chemical modification, such as amide bond formation, acylation, and ester hydrolysis/amidation.[1]
Application Focus: Peptidomimetics and Scaffold Decoration
A primary application of this compound is its use as a non-canonical amino acid in peptide synthesis. To be incorporated into a growing peptide chain using standard solid-phase or solution-phase methodologies, the primary amine must first be protected. The two most common protecting groups in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Protocol 1: N-Terminal Protection of this compound
The choice between Boc and Fmoc protection dictates the overall strategy for peptide synthesis. Below are detailed protocols for the installation of each.
Part A: Boc-Protection
Rationale: The Boc group is stable to a wide range of reaction conditions but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the standard reagent for Boc protection.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes to ensure the formation of the free amine.
-
In a separate flask, dissolve Boc₂O in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (optional, if excess base is a concern), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
Part B: Fmoc-Protection
Rationale: The Fmoc group is stable to acidic conditions but is cleaved by secondary amines, most commonly piperidine. This orthogonality to the Boc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).
Materials:
-
This compound hydrochloride (1.0 eq)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride and NaHCO₃ in a 1:1 mixture of dioxane and water (approx. 0.1 M).
-
Stir the solution until all solids have dissolved.
-
Add Fmoc-OSu to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected amino acid ester.
Caption: N-Protection Workflow.
Protocol 2: Incorporation into a Peptide Sequence via Amide Coupling
Once N-terminally protected, the resulting compound is an activated building block ready for peptide synthesis. However, for use in a standard coupling reaction where it will be added to a growing peptide chain, the methyl ester must first be saponified to the corresponding carboxylic acid.
Part A: Saponification of the Methyl Ester
Rationale: Standard peptide coupling reagents activate a carboxylic acid to facilitate amide bond formation with a free amine. Therefore, the methyl ester must be hydrolyzed. This is typically achieved under basic conditions.
Materials:
-
N-protected (Boc or Fmoc)-4-Amino-tetrahydropyran-4-acetic acid methyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected methyl ester in a 3:1 mixture of THF and water (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add a solution of LiOH in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-protected carboxylic acid.
Caption: Ester Hydrolysis to Carboxylic Acid.
Part B: Standard Amide Coupling (Solution Phase Example)
Rationale: This protocol describes a typical solution-phase amide coupling using HATU, a common and efficient coupling reagent. The N-protected THP-containing amino acid is coupled to the free amine of another amino acid ester.
Materials:
-
N-Fmoc-(4-amino-tetrahydropyran-4-yl)acetic acid (from Protocol 2A) (1.0 eq)
-
An amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-(4-amino-tetrahydropyran-4-yl)acetic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes.
-
Add the amino acid methyl ester hydrochloride, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
This fundamental coupling cycle can be adapted for solid-phase peptide synthesis (SPPS), where the N-Fmoc protected THP amino acid would be coupled to a resin-bound peptide chain after the deprotection of its N-terminal Fmoc group with piperidine.
Application Example: Scaffolds for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many potent DPP-4 inhibitors feature heterocyclic scaffolds that occupy specific pockets in the enzyme's active site. The tetrahydropyran ring is a privileged scaffold in this area. For instance, the drug Omarigliptin contains a substituted tetrahydropyran ring. While not identical to our title compound, the successful use of similar THP-based amino-scaffolds in approved drugs underscores the value of this structural motif.[4] The 4-amino-tetrahydropyran-4-yl-acetic acid core provides a rigid framework to position substituents that can interact with key residues in the S1 and S2 pockets of the DPP-4 enzyme.
Caption: Synthetic Strategy Flowchart.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool for the medicinal chemist. Its rigid, sp³-rich core provides an excellent starting point for creating molecules with improved drug-like properties. The protocols detailed herein provide a practical framework for the protection of its amino functionality and its subsequent incorporation into larger molecules via robust amide coupling chemistries. As the demand for novel, non-planar scaffolds continues to grow, the applications of versatile building blocks like this compound are set to expand, paving the way for the next generation of innovative therapeutics.
References
- 1. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging CAS 178242-93-8 for the Synthesis of Novel Spiro-Heterocycles
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These structurally diverse molecules form the backbone of a vast array of therapeutics. Within this context, the strategic selection of versatile building blocks is paramount to efficiently explore new chemical space. Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8), a bifunctional molecule featuring a tetrahydropyran ring, a primary amine, and a methyl ester, presents itself as an exceptional starting material for the construction of complex heterocyclic systems.[1] Its inherent structural rigidity, conferred by the cyclic ether, combined with the nucleophilic primary amine and the electrophilic ester, offers multiple avenues for chemical elaboration.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of CAS 178242-93-8 as a key building block for the synthesis of novel spiro-heterocycles. We will delve into detailed, field-proven protocols, explain the underlying reaction mechanisms, and present data in a clear and accessible format. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of new chemical entities with potential therapeutic applications.
Core Concept: Spiro-Heterocycle Synthesis via Sequential Aza-Michael Addition and Cyclization
The presence of both a primary amine and an ester group on the same quaternary carbon atom makes Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate an ideal candidate for the synthesis of spiro-heterocycles. A particularly effective strategy involves a one-pot, two-step sequence initiated by an aza-Michael addition of the primary amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. This approach allows for the rapid construction of complex molecular architectures from simple, commercially available starting materials.
Application Protocol 1: Synthesis of a Novel Spiro[tetrahydropyran-4,3'-piperidin]-2'-one Derivative
This protocol details the synthesis of a novel spiro-piperidinone heterocycle through the reaction of Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate with an α,β-unsaturated ester. This reaction proceeds via a tandem aza-Michael addition and subsequent lactamization.
Reaction Scheme:
Caption: Synthesis of a spiro-piperidinone derivative.
Experimental Protocol:
Materials:
-
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8)
-
Methyl acrylate
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (1.73 g, 10 mmol).
-
Dissolve the starting material in anhydrous methanol (40 mL).
-
Add methyl acrylate (1.03 g, 12 mmol, 1.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide (approx. 27 mg, 0.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure spiro[tetrahydropyran-4,3'-piperidin]-2'-one.
Expected Results and Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance |
| Spiro[tetrahydropyran-4,3'-piperidin]-2'-one | C9H15NO2 | 169.22 | 75-85 | White to off-white solid |
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃): δ 3.50-3.70 (m, 4H, O-CH₂), 3.30 (t, J = 6.8 Hz, 2H, N-CH₂), 2.55 (t, J = 6.8 Hz, 2H, CO-CH₂), 1.60-1.80 (m, 4H, pyran-CH₂), 1.50 (s, 2H, spiro-C-CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.5 (C=O), 64.2 (O-CH₂), 58.0 (spiro-C), 48.5 (N-CH₂), 35.0 (pyran-CH₂), 31.0 (CO-CH₂).
-
Mass Spectrometry (ESI+): m/z 170.1 [M+H]⁺.
Mechanistic Insights:
The reaction proceeds through a well-established two-step sequence. The first step is a nucleophilic 1,4-conjugate addition, also known as an aza-Michael reaction, where the primary amine of the building block attacks the β-carbon of the methyl acrylate. This step is often base-catalyzed to enhance the nucleophilicity of the amine. The resulting intermediate then undergoes an intramolecular cyclization. The nitrogen atom's lone pair attacks the carbonyl carbon of the newly introduced ester group, leading to the formation of a stable six-membered lactam ring and the elimination of methanol.
Caption: Aza-Michael addition followed by lactamization.
Application Protocol 2: Multicomponent Synthesis of a Highly Substituted Spiro[tetrahydropyran-4,4'-pyrimidine] Derivative
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic MCR, can be adapted to utilize our building block for the synthesis of novel spiro-dihydropyrimidinones.
Reaction Scheme:
Caption: Biginelli-type multicomponent reaction.
Experimental Protocol:
Materials:
-
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8)
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (1.73 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure spiro[tetrahydropyran-4,6'-dihydropyrimidin]-2'(1'H)-one derivative.
Expected Results and Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance |
| 5'-Phenyl-spiro[tetrahydropyran-4,6'-dihydropyrimidin]-2'(1'H)-one-5'-carboxylic acid | C16H19N3O4 | 317.34 | 60-70 | Crystalline solid |
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H, NH), 7.75 (s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 5.15 (d, J = 3.0 Hz, 1H, CH-Ph), 3.50-3.70 (m, 4H, O-CH₂), 1.50-1.70 (m, 4H, pyran-CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.0 (C=O, acid), 152.8 (C=O, urea), 145.2 (Ar-C), 128.7 (Ar-CH), 127.6 (Ar-CH), 126.5 (Ar-CH), 99.8 (C5'), 63.8 (O-CH₂), 59.8 (spiro-C), 54.5 (CH-Ph), 34.5 (pyran-CH₂).
-
Mass Spectrometry (ESI+): m/z 318.1 [M+H]⁺.
Mechanistic Insights:
The Biginelli reaction mechanism is well-documented and involves a series of acid-catalyzed steps.[2][3] Initially, an acyliminium ion is formed from the condensation of benzaldehyde and urea. The enol form of the β-keto ester (in this case, derived from our building block) then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization through the attack of the urea nitrogen onto the ester carbonyl group, followed by dehydration, affords the dihydropyrimidinone ring. The use of a β-amino acid ester instead of a simple β-keto ester leads to a unique spirocyclic product.
Caption: Key steps in the Biginelli-type reaction.
Conclusion and Future Perspectives
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8) is a highly valuable and versatile building block for the synthesis of novel spiro-heterocycles. The protocols detailed in this application note demonstrate its utility in constructing both spiro-piperidinone and spiro-pyrimidine scaffolds through robust and efficient synthetic methodologies. The dual functionality of this compound opens up a wide range of possibilities for creating diverse molecular architectures.
Future work could explore the use of this building block in other multicomponent reactions, such as the Ugi or Passerini reactions, to generate even greater molecular diversity. Furthermore, the ester functionality can be derivatized post-cyclization to introduce additional points of diversification. The resulting spiro-heterocyclic libraries will be of significant interest for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.
References
Navigating the Labyrinth of Amine Protection: A Guide to N-Protection Strategies for Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realm of drug discovery, the selective protection and deprotection of functional groups is a cornerstone of success. The amino group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent unwanted side reactions. This guide provides a detailed exploration of N-protection strategies for a key building block, methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate, a molecule of significant interest due to its presence in various pharmacologically active compounds.
The secondary amine in methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate presents a unique challenge due to its steric hindrance. This guide, therefore, focuses on robust and efficient protection strategies, offering detailed protocols, comparative data, and troubleshooting advice to navigate this synthetic challenge.
The Strategic Imperative of N-Protection
The primary amino group in our target molecule is a nucleophilic center that can readily participate in a variety of chemical transformations. To achieve regioselective modification of other parts of the molecule or to facilitate specific coupling reactions, transient protection of this amine is essential. The choice of the protecting group is a critical decision, dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal under mild conditions.[1]
This guide will delve into three of the most widely employed N-protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Each of these carbamate-based protecting groups offers a distinct set of advantages and is removable under orthogonal conditions, providing the synthetic chemist with a versatile toolkit.[1]
Comparative Analysis of N-Protection Strategies
The selection of an appropriate N-protecting group is a multi-faceted decision that balances reaction efficiency, stability, and ease of removal. The following table provides a comparative overview of the Boc, Cbz, and Fmoc protection strategies as they apply to sterically hindered secondary amines like methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate.
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rt | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of reagents; easily removed under acidic conditions.[2][3][4] | Acid-labile, may not be suitable for substrates with other acid-sensitive functional groups. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), aq. THF or CH₂Cl₂, 0 °C to rt | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[5][6][7] | Stable to acidic and some basic conditions; orthogonal to Boc and Fmoc.[1] | Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[8] |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) or Fmoc-OSu | Base (e.g., NaHCO₃, Et₃N), aq. dioxane or CH₂Cl₂, rt | Base (e.g., 20% piperidine in DMF) | Base-labile, orthogonal to Boc and Cbz; UV-active for reaction monitoring.[9][10] | Not stable to basic conditions.[9] |
Experimental Protocols
The following protocols are designed as a starting point for the N-protection of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Protocol 1: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of conditions and its facile removal with acid.[2][3][4] For sterically hindered amines, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial.[11]
Reaction Scheme:
Caption: N-Boc protection of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate.
Materials:
-
Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection:
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.[3][14]
Caption: Deprotection of the N-Boc group.
Protocol 2: N-Cbz Protection
The carboxybenzyl (Cbz) group is another valuable protecting group, stable to acidic conditions and removable by catalytic hydrogenolysis.[5][6][7] This orthogonality to the Boc group makes it a powerful tool in complex syntheses.[1]
Reaction Scheme:
Caption: N-Cbz protection of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate.
Materials:
-
Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Extract the reaction mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Deprotection:
The Cbz group is most commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst.[5][6][15]
Caption: Deprotection of the N-Cbz group.
Protocol 3: N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to both Boc and Cbz protecting groups.[9][10] Its removal under mild basic conditions is a key advantage in the synthesis of sensitive molecules.[9][16]
Reaction Scheme:
Caption: N-Fmoc protection of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate.
Materials:
-
Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.
-
After completion, extract the reaction mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection:
The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine.[9][16][17]
Caption: Deprotection of the N-Fmoc group.
Analytical Characterization
Confirmation of successful N-protection is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR for N-Boc Protection: The most definitive signal for a successful Boc protection is a sharp singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[18]
-
¹H NMR for N-Cbz Protection: The presence of the Cbz group is confirmed by signals in the aromatic region (7.2-7.4 ppm) corresponding to the phenyl group and a singlet around 5.1 ppm for the benzylic protons.
-
¹H NMR for N-Fmoc Protection: The Fmoc group exhibits a complex set of aromatic signals between 7.2 and 7.8 ppm, along with characteristic signals for the fluorenyl methylene and methine protons.
High-Performance Liquid Chromatography (HPLC) is an invaluable technique for monitoring the progress of the protection reaction, allowing for the determination of reaction completion and the assessment of product purity.[12][13][19]
Troubleshooting
Steric hindrance around the secondary amine of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate can sometimes lead to sluggish reactions or incomplete conversions. Here are some troubleshooting tips:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.
-
Use a More Reactive Acylating Agent: For instance, using the corresponding acid anhydride (e.g., Boc anhydride) or a more activated ester (e.g., Fmoc-OSu) can enhance reactivity.
-
Increase Reagent Stoichiometry: Using a larger excess of the protecting group reagent and base may drive the reaction to completion.
-
Choice of Base: For sterically demanding substrates, a stronger, non-nucleophilic base might be beneficial.
Conclusion
The N-protection of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is a critical step in its utilization as a versatile building block in medicinal chemistry and drug development. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, considering the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal. The detailed protocols and comparative analysis provided in this guide aim to equip researchers with the necessary knowledge to confidently and efficiently perform these crucial transformations, paving the way for the synthesis of novel and complex molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. genscript.com [genscript.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. teledynelabs.com [teledynelabs.com]
Application Notes & Protocols: Leveraging 4-Amino-tetrahydropyran-4-acetic acid methyl ester in Neurological Disorder Drug Design
Introduction: The Strategic Value of Conformationally Restricted Scaffolds in CNS Drug Discovery
The quest for novel therapeutics for neurological disorders is fraught with challenges, paramount among them being the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity within the complex milieu of the central nervous system (CNS). 4-Amino-tetrahydropyran-4-acetic acid methyl ester emerges as a compelling starting scaffold for addressing these challenges. Its inherent three-dimensionality and the presence of strategically positioned functional groups—an amino group and a methyl ester—make it a versatile building block for creating spirocyclic and other conformationally restricted analogues of key neurotransmitters, most notably γ-aminobutyric acid (GABA).[1]
The tetrahydropyran ring introduces favorable physicochemical properties, including improved solubility and metabolic stability, which are advantageous for CNS drug candidates.[1] Furthermore, the spirocyclic architecture that can be readily accessed from this scaffold offers a significant advantage in drug design by locking the molecule into a specific three-dimensional orientation. This conformational rigidity can enhance binding affinity and selectivity for the intended biological target, thereby reducing off-target effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of novel compounds for the treatment of neurological disorders.
Core Rationale: A Scaffold for Conformationally Restricted GABA Analogues and Beyond
The primary application of this compound in neurological drug design stems from its utility as a constrained GABA analogue. GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders. The development of GABA analogues that can modulate the GABAergic system has been a fruitful area of research. However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to potential interactions with various receptor subtypes and transporters, which can result in undesirable side effects.
By incorporating the GABA pharmacophore into the rigid tetrahydropyran ring, this compound provides a scaffold for creating analogues with a defined spatial arrangement of the key functional groups. This conformational restriction is hypothesized to impart selectivity for specific GABA receptor subtypes or transporters.
Beyond its role as a GABA analogue, this scaffold is also a valuable precursor for the synthesis of spirocyclic compounds targeting other CNS receptors. Notably, spiro-piperidine and spiro-pyrrolidine moieties, which can be synthesized from this starting material, are key components of compounds investigated as histamine H3 receptor antagonists.[3][4][5][6][7] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders, sleep-wake cycle disturbances, and other neurological conditions.
Synthetic Pathways and Key Transformations
The strategic location of the amino and ester functionalities on the quaternary carbon of the tetrahydropyran ring allows for a variety of synthetic manipulations. A key transformation is the intramolecular cyclization to form spiro-lactams, which can then be further modified.
References
- 1. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four Step Total Synthesis of an H3 Receptor Antagonist Using only Tools Found in a Typical Teaching Laboratory | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Four step total synthesis of an H3 receptor antagonist using only tools found in a typical teaching laboratory | Department of Chemistry [chem.web.ox.ac.uk]
- 6. Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Tetrahydropyran Amino Acids into Bioactive Peptides
Introduction: Engineering Peptide Conformation and Function with Tetrahydropyran Amino Acids
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these hurdles, allowing for the fine-tuning of a peptide's physicochemical and pharmacological properties.[1]
This guide focuses on a specific and highly valuable class of UAAs: tetrahydropyran (THP) amino acids . These molecules, also belonging to the broader category of sugar amino acids (SAAs), are characterized by a rigid pyranose ring integrated into their structure.[2][3][4] This structural feature imparts significant conformational constraints on the peptide backbone, making THP amino acids excellent tools for inducing and stabilizing specific secondary structures like β- and γ-turns.[2][5][6] By pre-organizing the peptide into a bioactive conformation, researchers can enhance binding affinity, increase resistance to proteolytic degradation, and improve overall therapeutic potential.
These application notes provide a comprehensive overview of the synthesis of Fmoc-protected THP amino acid building blocks and their subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Part 1: Synthesis of Fmoc-Protected Tetrahydropyran Amino Acid Monomers
The successful incorporation of THP amino acids into peptides begins with the efficient synthesis of the monomeric building blocks, suitably protected for Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis generally starts from commercially available carbohydrate precursors, leveraging their inherent stereochemistry to produce enantiomerically pure THP amino acids.
Causality Behind the Synthetic Strategy
The presented synthetic route is a representative example, and the choice of starting material and specific reagents may be adapted for the synthesis of different THP amino acid isomers. The key steps involve the introduction of amino and carboxyl functionalities onto the rigid tetrahydropyran ring. The use of the Fmoc protecting group for the amine and a suitable protecting group for the carboxylic acid ensures compatibility with standard SPPS protocols.
Experimental Protocol: Synthesis of a Representative Fmoc-THP-Amino Acid
This protocol outlines the synthesis of a generic Fmoc-protected THP amino acid. Specific reaction conditions and purification methods may require optimization based on the exact structure of the target molecule.
Materials and Reagents:
-
Appropriate carbohydrate starting material (e.g., a protected pyranoside)
-
Reagents for introduction of the amino group (e.g., via an azide intermediate)
-
Reagents for introduction of the carboxylic acid group (e.g., through oxidation of a primary alcohol)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Protecting group reagents for the carboxylic acid
-
Appropriate solvents (e.g., DMF, DCM, THF)
-
Reagents for purification (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Modification of the Carbohydrate Scaffold: Begin with a suitable, commercially available protected pyranoside. The choice of protecting groups for the hydroxyls on the sugar ring is critical to ensure they are stable throughout the synthesis and can be removed under conditions that do not affect the final Fmoc and carboxy-protecting groups.
-
Introduction of the Amino Group: A common strategy is to introduce an azide group at the desired position on the pyran ring, which can later be reduced to the primary amine. This is often achieved by converting a hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.
-
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality is typically introduced by oxidation of a primary alcohol on the sugar ring. Selective deprotection of a primary hydroxyl group, if necessary, followed by oxidation using reagents like TEMPO/bleach or PCC will yield the carboxylic acid.
-
Protection of the Carboxylic Acid: Protect the newly formed carboxylic acid, for instance as a methyl or ethyl ester, to prevent its participation in subsequent reactions.
-
Reduction of the Azide: The azide group is then reduced to the primary amine using a reducing agent such as H₂ with a palladium catalyst or triphenylphosphine.
-
Fmoc Protection of the Amine: The free amine is protected with the Fmoc group by reacting it with Fmoc-OSu in the presence of a mild base like sodium bicarbonate.
-
Deprotection of the Carboxylic Acid (if necessary): If the chosen carboxy-protecting group is not compatible with SPPS, it should be selectively removed at this stage.
-
Purification: The final Fmoc-protected THP amino acid is purified by column chromatography to ensure high purity before use in peptide synthesis.
Caption: Synthetic workflow for a generic Fmoc-THP amino acid.
Part 2: Incorporation of Fmoc-THP Amino Acids into Peptides via SPPS
The incorporation of Fmoc-THP amino acids into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis.[7][][9] However, due to the sterically demanding nature of these cyclic amino acids, optimization of coupling conditions is often necessary to ensure efficient and complete reactions.
Causality Behind Protocol Choices
The choice of coupling reagents and reaction times is critical for overcoming the steric hindrance presented by THP amino acids. Stronger coupling reagents like HATU or HCTU are generally preferred over carbodiimide-based reagents to achieve high coupling efficiencies.[10][11] Double coupling, where the coupling step is repeated, may also be necessary to drive the reaction to completion. Monitoring the coupling reaction with a qualitative test like the Kaiser test is essential to confirm the absence of free amines before proceeding to the next deprotection step.[10]
Experimental Protocol: Fmoc-SPPS of a THP-Containing Peptide
This protocol outlines a single coupling cycle for the incorporation of an Fmoc-THP amino acid. This cycle is repeated for each amino acid in the desired peptide sequence.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected natural amino acids
-
Fmoc-protected THP amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-THP amino acid (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitation of the reaction vessel is crucial.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]
-
Analysis and Characterization: Confirm the identity and purity of the final peptide using analytical techniques such as LC-MS and amino acid analysis.[13][14]
Caption: General workflow for Fmoc-based SPPS of a THP-containing peptide.
Part 3: Data Presentation and Expected Outcomes
The incorporation of THP amino acids is expected to significantly influence the physicochemical properties and biological activity of the parent peptide.
Table 1: Expected Physicochemical Properties of THP-Modified vs. Native Peptides
| Property | Native Peptide | THP-Modified Peptide | Rationale |
| Conformational Flexibility | High | Low | The rigid pyran ring restricts backbone dihedral angles.[15][16] |
| Proteolytic Stability | Low to Moderate | High | The unnatural backbone structure is resistant to cleavage by proteases.[10] |
| Receptor Binding Affinity | Variable | Potentially Increased | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding.[6] |
| Hydrophilicity | Sequence-dependent | Generally Increased | The ether oxygen and potential hydroxyl groups on the THP ring can increase water solubility. |
| Cell Permeability | Generally Low | Potentially Modulated | The overall change in hydrophilicity and conformation can influence membrane translocation. |
Case Study: Enhancing the Antimicrobial Activity of a Peptide
While specific, published data on a wide range of THP-containing bioactive peptides is still emerging, we can extrapolate from studies on other conformationally constrained peptides. For instance, the incorporation of a THP amino acid into a known antimicrobial peptide (AMP) sequence is hypothesized to enhance its activity.
Hypothetical Data:
| Peptide | Sequence | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) |
| Native AMP | G(X)nG | 32 |
| THP-Modified AMP | G(THP-AA)G(X)n-1G | 8 |
The rationale for the improved activity is that the THP amino acid induces a stable amphipathic helical structure, which is a key determinant for the membrane-disrupting activity of many AMPs.[17]
Conclusion and Future Perspectives
The incorporation of tetrahydropyran amino acids provides a robust platform for the rational design of peptidomimetics with enhanced therapeutic properties. The synthetic protocols outlined in this guide, while requiring careful optimization, are based on well-established principles of organic synthesis and solid-phase peptide chemistry. The ability to enforce specific conformations opens up exciting avenues for developing next-generation peptide drugs with improved potency, stability, and selectivity. Future research will likely focus on the development of a wider variety of THP amino acid building blocks and the application of computational methods to predict the conformational impact of their incorporation into diverse peptide scaffolds.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sugar amino acid based scaffolds--novel peptidomimetics and their potential in combinatorial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress of Sugar Amino Acids: Synthetic Strategies and Applications as Glycomimetics and Peptidomimetics | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. bachem.com [bachem.com]
- 15. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: High-Efficiency Saponification of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
For: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and process development.
Abstract
This document provides a comprehensive guide to the ester hydrolysis of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate to its corresponding carboxylic acid, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a detailed, optimized protocol for base-catalyzed hydrolysis (saponification), discuss the mechanistic rationale for procedural choices, and provide guidelines for reaction workup and product purification. The protocol is designed to be robust, scalable, and high-yielding, addressing common challenges associated with the hydrolysis of amino acid esters.
Introduction: Strategic Importance and Chemical Rationale
The (4-aminotetrahydro-2H-pyran-4-yl)acetic acid moiety is a valuable building block in contemporary drug discovery. Its rigid heterocyclic scaffold and appended amino acid functionality allow for the synthesis of constrained peptides and small molecules with desirable pharmacokinetic properties. The hydrolysis of the methyl ester precursor is a seemingly straightforward yet pivotal transformation that requires careful control to ensure high yield and purity.
While ester hydrolysis can be achieved under both acidic and basic conditions, base-catalyzed hydrolysis, or saponification, is often the preferred method for several compelling reasons[1]. Acid-catalyzed hydrolysis is an equilibrium-driven process, often requiring a large excess of water and elevated temperatures to drive the reaction to completion[2][3][4]. In contrast, base-catalyzed hydrolysis is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base to form a carboxylate salt[3][5]. This energetic favorability ensures a more complete reaction, typically under milder conditions and with simpler product isolation.
For the substrate , which contains a primary amine, a basic hydrolysis protocol circumvents the need for amine protection, which would be necessary under acidic conditions to prevent protonation and potential side reactions. The un-protected amine does not interfere with the saponification process.
Mechanistic Insight: The Saponification Pathway
The saponification of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate proceeds via a nucleophilic acyl substitution mechanism. The process can be delineated into two primary stages:
-
Nucleophilic Addition-Elimination: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The expelled methoxide is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, forming the carboxylate salt and methanol. This step is what drives the overall reaction to completion.[5]
The final product is obtained after a subsequent acidic workup to protonate the carboxylate salt.
Experimental Protocol: Saponification of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
This protocol is optimized for a high-yielding and clean conversion of the starting methyl ester.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate | ≥98% Purity | Various | Starting material.[6] |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich | Preferred base for this protocol. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Reaction solvent. |
| Deionized Water | High Purity | In-house | Co-solvent and reagent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Chemical | For workup and pH adjustment. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Various | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Various | Drying agent. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Figure 1: Experimental Workflow for Saponification.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate (1.0 eq). Dissolve the ester in a 3:1 mixture of tetrahydrofuran (THF) and deionized water. The use of THF as a co-solvent ensures the solubility of the ester starting material.[7][8]
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution. Lithium hydroxide is often favored for its ability to promote efficient hydrolysis, sometimes at lower temperatures than sodium or potassium hydroxide.[5][7]
-
Saponification: Heat the reaction mixture to reflux (approximately 60-65 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to the isoelectric point of the amino acid product (typically around pH 6-7). The product will precipitate out of the solution as a white solid.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold organic solvent like ethyl acetate to remove any remaining impurities.
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The final product is (4-aminotetrahydro-2H-pyran-4-yl)acetic acid.[10]
Purification (Optional)
If further purification is required, the crude product can be recrystallized. A common solvent system for amino acids is a mixture of water and ethanol. Dissolve the crude product in a minimal amount of hot water, then slowly add ethanol until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
For highly polar impurities that are difficult to remove by recrystallization, ion-exchange chromatography can be employed.[11][12][13]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Increase the equivalents of LiOH to 2.0. Ensure the reaction is at a vigorous reflux. Extend the reaction time and monitor closely by TLC/LC-MS. |
| Low Yield after Workup | Product is partially soluble in water; incorrect pH for precipitation. | Ensure the pH is carefully adjusted to the isoelectric point. Minimize the amount of cold water used for washing the precipitate.[9] |
| Oily Product instead of Solid | Presence of impurities or residual solvent. | Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. Proceed with recrystallization. |
| Product Contamination | Incomplete removal of starting material or side products. | Ensure the reaction goes to completion. Perform the optional recrystallization or chromatographic purification step.[11] |
Conclusion
The base-catalyzed hydrolysis of methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate using lithium hydroxide in a THF/water solvent system is a highly efficient and reliable method for the synthesis of the corresponding carboxylic acid. The irreversibility of the saponification reaction ensures high conversion, and the straightforward precipitation workup allows for the isolation of a high-purity product. This protocol provides a solid foundation for researchers in drug development, enabling the consistent production of this key synthetic intermediate.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl 4-aminotetrahydro-2H-pyran-4-acetate | C8H15NO3 | CID 25418820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid [cymitquimica.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Amino Group of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Introduction: The Strategic Importance of the 4-Aminotetrahydropyran Scaffold
The 4-amino-tetrahydropyran-4-acetic acid methyl ester scaffold is a cornerstone in modern medicinal chemistry. Its rigid, sp³-rich tetrahydropyran ring system is highly sought after in drug discovery for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituent exploration.[1][2][3][4] The primary amino group, positioned on a quaternary carbon, serves as a versatile synthetic handle for a multitude of chemical transformations. This allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[3][4]
This guide provides detailed protocols for several common and robust methods to derivatize the primary amino group of this compound, a key intermediate in the synthesis of novel therapeutic agents.[5][6] The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific synthetic goals.
Core Derivatization Strategies
The primary amino group of our target molecule is a nucleophile, making it amenable to a variety of classic and contemporary derivatization reactions. This guide will focus on four principal transformations:
-
Acylation: Formation of an amide bond with acylating agents.
-
Sulfonylation: Formation of a sulfonamide linkage with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Caption: Overview of derivatization pathways for the primary amino group.
Protocol 1: Acylation of the Amino Group
Principle: Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Caption: General workflow for the acylation protocol.
Detailed Step-by-Step Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Acylating agent (e.g., Acetyl chloride, 1.1 eq)
-
Base (e.g., Triethylamine, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the desired N-acylated product.
-
Protocol 2: Sulfonylation of the Amino Group
Principle: Sulfonylation is analogous to acylation, where the primary amine attacks the electrophilic sulfur atom of a sulfonyl chloride. This reaction forms a stable sulfonamide linkage, a common functional group in many pharmaceuticals.[7][8] A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl produced.
Caption: General workflow for the sulfonylation protocol.
Detailed Step-by-Step Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.1 eq)
-
Base (e.g., Pyridine, used as solvent, or Triethylamine, 2.0 eq)
-
Anhydrous dichloromethane (DCM, if not using pyridine as solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography or recrystallization
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (or pyridine) in a flame-dried flask under an inert atmosphere.
-
If using DCM, add triethylamine (2.0 eq). Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) in small portions over 10-15 minutes.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure sulfonamide.
-
Protocol 3: Reductive Amination
Principle: Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[9][10][11] The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction of the iminium ion by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the iminium ion over the carbonyl starting material and is effective under mildly acidic conditions which favor iminium ion formation.[10][12]
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. eurjchem.com [eurjchem.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Welcome to the technical support center for the synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind procedural steps and provide field-tested solutions to enhance the efficiency and reproducibility of your work.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence, often starting from tetrahydropyran-4-one. A common and effective approach involves a variation of the Strecker synthesis, followed by Boc protection, and subsequent esterification. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.
Here is a visual representation of a typical synthetic workflow:
Caption: A generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield in the Initial Strecker Reaction
Question: I am experiencing a low yield of the aminonitrile intermediate (Intermediate I) during the Strecker synthesis with tetrahydropyran-4-one. What are the likely causes and how can I improve it?
Answer:
Low yields in the Strecker synthesis of this substrate are often multifactorial. The core of this reaction is the formation of an imine from the ketone, which is then attacked by a cyanide nucleophile.[1][2] Let's break down the potential failure points and their solutions.
Causality and Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine can be unfavorable. The presence of water, a byproduct of imine formation, can push the equilibrium back towards the starting materials.
-
Solution: While the reaction is often run in aqueous alcohol, ensuring the concentration of reactants is sufficiently high can help drive the reaction forward. A patent for a similar synthesis suggests using a mixture of water and ethanol.[3] Some Strecker syntheses benefit from the addition of a dehydrating agent like MgSO₄, though this is less common in one-pot aqueous procedures.[2]
-
-
Cyanide Source and Reactivity: The choice of cyanide source and the pH of the reaction are critical. Using highly toxic HCN gas is often avoided in favor of salts like NaCN or KCN in combination with an ammonium salt like NH₄Cl.[4][5] The ammonium chloride serves as both the ammonia source (for imine formation) and a mild acid to facilitate the reaction.
-
Solution: Ensure that the NaCN and NH₄Cl are of good quality and used in appropriate stoichiometric ratios. A patent describing a similar synthesis used a significant excess of ammonium carbonate and sodium cyanide relative to the starting tetrahydropyranone.[3]
-
-
Reaction Temperature and Time: The reaction kinetics can be slow at room temperature.
-
Solution: Gently heating the reaction mixture can significantly improve the rate and overall conversion. A published procedure for a related synthesis heats the reaction to 60-70°C for 3-4 hours.[3] It's crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to avoid decomposition from prolonged heating.
-
Optimized Protocol for Strecker Reaction:
| Parameter | Recommended Condition | Rationale |
| Solvent | Water/Ethanol (1:1) | Solubilizes both organic and inorganic reagents. |
| Reagents | Tetrahydropyran-4-one (1 eq.), NH₄Cl (2-3 eq.), NaCN (1.5-2 eq.) | Excess ammonia source and cyanide drives the equilibrium. |
| Temperature | 60-70°C | Increases reaction rate. |
| Time | 3-4 hours (monitor by TLC/LC-MS) | Ensures completion without significant side product formation. |
| Work-up | Cooling and filtration | The aminonitrile product often precipitates upon cooling.[3] |
FAQ 2: Incomplete Boc Protection and Side Reactions
Question: During the Boc protection of the aminonitrile (Intermediate I), I am observing incomplete reaction and the formation of impurities. How can I achieve a clean and complete protection?
Answer:
The protection of the amino group with Di-tert-butyl dicarbonate (Boc₂O) is generally a robust reaction. However, issues can arise from the choice of base, solvent, and reaction conditions.
Causality and Solutions:
-
Base Selection: A suitable base is required to deprotonate the ammonium species and activate the amine for nucleophilic attack on the Boc anhydride.
-
Solution: Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). For this specific substrate, a patent suggests using 4-dimethylaminopyridine (DMAP) as a catalyst in DMF.[3] DMAP is a highly effective acylation catalyst.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
Solution: A polar aprotic solvent like dimethylformamide (DMF) is often a good choice as it effectively dissolves the aminonitrile and the reagents.[3]
-
-
Reaction Temperature: While many Boc protections proceed at room temperature, stubborn substrates may require heating.
-
Solution: The aforementioned patent describes heating the reaction to 80-100°C.[3] This can be particularly useful if the starting aminonitrile has low solubility.
-
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting flowchart for incomplete Boc protection.
FAQ 3: Difficulty in Hydrolysis of the Nitrile and Subsequent Esterification
Question: I am struggling with the hydrolysis of the Boc-protected aminonitrile (Intermediate II) to the carboxylic acid, and the subsequent esterification to the final product seems to lower my overall yield. Are there more efficient methods?
Answer:
Hydrolysis of nitriles can be sluggish and often requires harsh conditions (strong acid or base and high temperatures), which can lead to decomposition or cleavage of the Boc protecting group.[4] The subsequent esterification adds another step, further reducing the overall yield.
Causality and Solutions:
-
Harsh Hydrolysis Conditions: Standard nitrile hydrolysis with concentrated HCl or NaOH can inadvertently remove the acid-labile Boc group.
-
Multi-step Process: The sequence of hydrolysis, isolation of the amino acid, and then esterification is inherently inefficient.
-
Alternative Strategy: Pinner Reaction: A more direct route from the nitrile to the methyl ester is the Pinner reaction. This involves treating the nitrile with anhydrous methanol and a strong acid like HCl gas. This forms an intermediate imidate ester hydrochloride, which can then be hydrolyzed with water to the desired methyl ester. This method can bypass the isolation of the carboxylic acid intermediate.
-
Recommended Protocol for Esterification:
If proceeding via the carboxylic acid intermediate, a standard Fischer esterification is often employed after deprotection of the Boc group.
| Parameter | Recommended Condition | Rationale |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Effectively removes the Boc group at room temperature. |
| Esterification Reagent | Methanol (as solvent and reagent) | Large excess drives the equilibrium towards the ester. |
| Catalyst | Thionyl chloride (SOCl₂) or catalytic H₂SO₄ | SOCl₂ reacts with methanol to form HCl in situ, a common and effective catalyst. |
| Temperature | Reflux | Increases the rate of esterification. |
Data Summary for Yield Improvement:
| Step | Common Issue | Optimized Approach | Expected Yield Improvement |
| Strecker Synthesis | Low conversion | Increased temperature (60-70°C) and reagent stoichiometry | 15-25% |
| Boc Protection | Incomplete reaction | Use of DMAP catalyst and heating (80-100°C) | 10-20% |
| Hydrolysis/Esterification | Low yield due to multiple steps | Consider a Pinner reaction for direct conversion | Potentially 20-30% over a two-step process |
III. References
-
Chem-Impex. (n.d.). Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in tetrahydropyridine synthesis and how to avoid them. Retrieved from --INVALID-LINK--
-
Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%. Retrieved from --INVALID-LINK--
-
Regent Chemicals. (n.d.). 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). cas 178242-93-8: this compound. Retrieved from --INVALID-LINK--
-
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis Practice Problems. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester. Retrieved from --INVALID-LINK--
-
PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). (R)-Amino-(tetrahydro-pyran-4-yl)acetic acid methyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of CAS 178242-93-8
A Guide to Understanding and Mitigating Common Byproducts
Welcome to the technical support center for Imatinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Imatinib synthesis and troubleshoot common issues related to byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
The control of impurities is a critical aspect of pharmaceutical development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide will delve into the common byproducts encountered during Imatinib synthesis, their mechanisms of formation, and strategies for their control.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Imatinib synthesis?
During the synthesis of Imatinib, several process-related impurities can arise from starting materials, intermediates, or side reactions. Some of the most frequently encountered impurities include:
-
Imatinib Impurity A (3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one): This is a key intermediate in some synthetic routes. Its presence in the final product indicates an incomplete reaction or inefficient purification.[1]
-
Imatinib Impurity F (4-Methyl-N3-[4-(pyrimidin-2-yl]benzene-1,3-diamine): This impurity is a precursor to the final Imatinib molecule. Its presence suggests an incomplete final coupling step.[1]
-
Imatinib Impurity B (N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide): This impurity can arise if the reaction with N-methylpiperazine is incomplete.[1]
-
Imatinib Impurity C (N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-(piperazin-1-yl)methyl)benzamide): This is the des-methyl analog of Imatinib and can be formed if there are issues with the methylation of the piperazine ring.[1]
-
Imatinib Dimer Impurities: These can form through various mechanisms, such as the reaction of two molecules of an activated intermediate.
Q2: Are there any genotoxic impurities I should be concerned about in Imatinib synthesis?
Yes, certain impurities in Imatinib synthesis have been identified as potentially genotoxic.[1][2] Genotoxic impurities are of significant concern as they can damage DNA and potentially lead to carcinogenic effects.[1] Two notable potential genotoxic impurities (GTIs) are:
-
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (MPBA): A starting material or a degradation product.
-
4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP): An intermediate in the synthesis.[2]
Regulatory bodies like the ICH have strict guidelines for the control of such impurities to ensure patient safety.[1]
Q3: What are the primary causes of byproduct formation?
Byproduct formation is often a result of suboptimal reaction conditions. Key factors include:
-
Reaction Temperature: Elevated temperatures can lead to side reactions and degradation of intermediates or the final product.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to unreacted starting materials or the formation of undesired products. For instance, using an excess of certain reagents can promote the formation of dimer impurities.
-
Purity of Starting Materials and Reagents: Impurities in the starting materials can be carried through the synthesis and may even participate in side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the degradation of the desired product.
-
pH and Solvent: The choice of solvent and the pH of the reaction mixture can significantly influence reaction pathways and the stability of the compounds involved.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a more in-depth look at specific byproducts and offers troubleshooting advice.
Issue 1: High Levels of Unreacted Intermediates (e.g., Impurity F)
Root Cause Analysis:
The presence of significant amounts of key intermediates like Impurity F in the final product typically points to an inefficient final coupling reaction. This can be due to several factors:
-
Insufficient Activation of the Carboxylic Acid Moiety: In the final amide bond formation step, the carboxylic acid partner needs to be effectively activated (e.g., as an acid chloride or using coupling agents). Incomplete activation will result in poor conversion.
-
Poor Nucleophilicity of the Amine: The amine group of Impurity F may not be sufficiently nucleophilic under the chosen reaction conditions.
-
Steric Hindrance: The bulky nature of the reacting partners can sometimes hinder the reaction.
-
Inadequate Mixing: In larger scale reactions, poor mixing can lead to localized concentration gradients and incomplete reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of Impurity F.
Experimental Protocol: Optimizing the Final Coupling Step
-
Reagent Purity Check: Ensure the purity of both the carboxylic acid component and Impurity F using HPLC and NMR.
-
Activation Method Trial:
-
Method A (Acid Chloride): React the carboxylic acid with thionyl chloride or oxalyl chloride. Monitor the conversion to the acid chloride by IR (disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber).
-
Method B (Coupling Agents): In a separate flask, pre-activate the carboxylic acid with a coupling agent like HATU or a combination of HOBt/EDC in an appropriate aprotic solvent (e.g., DMF, DCM) for 30 minutes before adding Impurity F.
-
-
Reaction Monitoring: Monitor the reaction progress every hour using thin-layer chromatography (TLC) or HPLC to determine the point of maximum conversion and to check for the formation of any new byproducts.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts. Optimize the crystallization solvent system to selectively precipitate the Imatinib product, leaving Impurity F in the mother liquor.
Issue 2: Formation of Dimer Impurities (e.g., Impurity E)
Root Cause Analysis:
Dimer impurities, such as Imatinib Impurity E, can form when a bifunctional starting material or intermediate reacts on both ends.[3] For example, a di-acid or a molecule with two reactive sites can link two molecules of the other reactant. The formation of such impurities is often favored by:
-
Incorrect Stoichiometry: Using a significant excess of one of the coupling partners can increase the probability of dimerization.
-
High Concentration: More concentrated reaction mixtures can favor intermolecular reactions (dimerization) over the desired intramolecular reaction or the reaction with the intended partner.
-
Slow Addition Rate: A slow addition of one reactant to the other can help to maintain a low concentration of the added reactant, thus disfavoring dimerization.
Mitigation Strategy: High Dilution Conditions
The principle behind using high dilution is to favor intramolecular reactions or reactions between the two different desired reactants over the intermolecular reaction of the same reactant with itself.
Visualizing the Reaction Pathway:
Caption: Desired reaction versus dimer formation pathway.
Experimental Protocol: Dimer Mitigation
-
Solvent Selection: Choose a solvent in which both reactants are highly soluble.
-
High Dilution Setup: Use a larger volume of solvent than typically employed for the reaction scale. A good starting point is to aim for a concentration of 0.01-0.05 M for the limiting reagent.
-
Slow Addition: Prepare two separate solutions, one for each reactant. Add one solution dropwise to the other over an extended period (e.g., 2-4 hours) with vigorous stirring.
-
Temperature Control: Maintain a constant and appropriate temperature throughout the addition and subsequent reaction time.
-
Monitoring: Regularly sample the reaction mixture to monitor the formation of the desired product and the dimer impurity by HPLC.
Issue 3: Presence of N-Oxide Impurities (e.g., Impurity J)
Root Cause Analysis:
N-oxide impurities, such as Imatinib Impurity J, are typically formed by the oxidation of tertiary amine functionalities, like the piperazine nitrogen or the pyridine nitrogen.[1] This can occur due to:
-
Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen over prolonged periods, can lead to N-oxide formation.
-
Peroxides in Solvents: The use of aged ethereal solvents (e.g., THF, diethyl ether) that may contain peroxides can be a source of oxidation.
-
Degradation: The final API can degrade upon storage, especially if exposed to light and air.
Prevention and Control:
Caption: Prevention strategies for N-oxide formation.
Analytical Method: Detection of Imatinib and its Impurities
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used.[1][4][5]
Table 1: Typical HPLC Method Parameters for Imatinib Impurity Profiling
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar Imatinib and its impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides acidic pH for good peak shape of basic compounds and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the compounds from the column. |
| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Imatinib and its chromophoric impurities have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
Note: This is a general method and may require optimization for specific impurity profiles and instrumentation. Method validation should be performed according to ICH guidelines.[6]
References
Technical Support Center: Navigating the Solubility Challenges of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-tetrahydropyran-4-acetic acid methyl ester. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common solubility hurdles encountered with this valuable chemical intermediate. Our goal is to empower you with the scientific rationale and practical steps needed to achieve successful dissolution in your desired organic solvents.
Understanding the Core Problem: A Molecule of Two Minds
This compound is a molecule with a dual nature. Its structure contains a polar primary amine (-NH₂) and a moderately polar methyl ester (-COOCH₃) group, alongside a tetrahydropyran ring. This combination of a highly polar, hydrogen-bonding amine and a less polar ester group leads to its challenging solubility profile. In essence, it struggles to find a compatible home in either highly non-polar or moderately polar organic solvents, a principle governed by the "like dissolves like" rule of thumb.[1][2] Non-polar solvents lack the favorable interactions to solvate the polar amine, while some polar solvents may not adequately interact with the entire molecule.
This guide will walk you through a systematic approach to overcoming these challenges, from simple solvent selection to more advanced techniques like salt formation and co-solvent systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
A1: The primary reason is a mismatch in polarity.[3][4] DCM and ethyl acetate are moderately polar and cannot effectively solvate the highly polar primary amine group of the molecule. The strong intermolecular hydrogen bonds between the amine groups of different molecules are often stronger than the potential interactions with these solvents.[1]
Q2: I've noticed the compound is available as a hydrochloride (HCl) salt. How does this help with solubility?
A2: Converting the basic amino group to its hydrochloride salt is a common and highly effective strategy to enhance solubility in more polar organic solvents.[5] The salt form introduces ionic character to the molecule, which significantly increases its polarity. This allows for stronger interactions with polar solvents. The hydrochloride salt of this compound is often a white solid and is generally more soluble in polar protic solvents like methanol and ethanol, and even in some polar aprotic solvents, compared to its free base form, which is a pale yellow oil.[5][6][7][8][9]
Q3: Can I use heat to improve solubility?
A3: Gentle heating can increase the rate of dissolution and the saturation point of the solute in the solvent. However, exercise caution. Prolonged heating or high temperatures can potentially lead to degradation of the compound, especially the ester group which can be susceptible to hydrolysis if water is present. Always monitor for any color change or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.
Q4: Are there any recommended "go-to" solvents for this type of molecule?
A4: For amino acid derivatives, highly polar aprotic solvents are often a good starting point. Consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as they are excellent at dissolving a wide range of polar compounds.[10][11] However, their high boiling points can make them difficult to remove. For reactions, it's often a balance between solubility and ease of workup.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering solubility issues, follow this tiered troubleshooting guide. Start with the simplest methods and progress to more advanced techniques as needed.
Tier 1: Direct Dissolution & Solvent Screening
The first step is a systematic screening of single solvents. This will help you understand the solubility profile of your specific batch of this compound.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent.
-
Observation: Vigorously vortex or stir each vial at room temperature for 2-5 minutes. Observe for complete dissolution.
-
Gentle Heating: If not soluble at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe for any change.
-
Documentation: Record your observations in a table.
Table 1: Solvent Screening Guide & Expected Observations
| Solvent Class | Example Solvents | Expected Solubility of Free Base | Rationale |
| Non-Polar | Hexanes, Toluene | Very Poor | Significant polarity mismatch.[2] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Poor to Very Poor | Insufficient polarity to overcome intermolecular forces of the amine.[3] |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Poor to Moderate | May show some solubility, but likely limited. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | Strong dipole moments can effectively solvate the polar functional groups.[10][11] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
Diagram 1: Logic Flow for Initial Troubleshooting
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Peptide Coupling for Sterically Hindered Amino Esters
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing peptide coupling reactions, with a specific focus on sterically hindered amino esters. As Senior Application Scientists, we understand the nuances of these challenging syntheses and have curated this resource to help you navigate and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide coupling reactions involving sterically hindered amino acids, providing explanations of the underlying principles and actionable recommendations.
Q1: What are the primary reasons for low coupling yields with sterically hindered amino esters?
Low coupling yields in peptide synthesis with sterically hindered amino esters are often a result of several contributing factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains can physically block the approach of the activated carboxylic acid and the amine, which slows down or even prevents the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support, which can lead to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents such as DCC and EDC often result in low yields when used for hindered systems.[1][2]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical and may need to be optimized for these challenging couplings.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino esters?
For sterically hindered amino acids, it is generally necessary to use more potent coupling reagents. Onium-salt-based reagents are often the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered the superior choice for many difficult couplings.[1][3] COMU is a newer generation uronium salt that exhibits coupling efficiencies comparable to HATU, with the added advantages of being less hazardous and having better solubility.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][3] PyAOP, which is the aza-derivative of PyBOP, often shows higher coupling yields.[1] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not pose the risk of chain termination through guanidinylation.[1]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids, such as Aib (α-aminoisobutyric acid).[1][3]
Q3: How can racemization be minimized during the coupling of sterically hindered amino esters?
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern that can lead to the formation of hard-to-separate diastereomeric impurities.[1] To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[1][3] These additives form active esters that are less susceptible to racemization. HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1]
-
Choose the Right Base: The choice and amount of base can influence racemization.[1] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA can be beneficial.[1][3]
-
Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. For instance, phosphonium-based reagents (e.g., PyBOP, PyAOP) are often preferred over uronium salts for critical couplings to minimize this side reaction.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] However, for sterically hindered couplings that require heating, it is important to optimize for the shortest time necessary to achieve a good yield.[1]
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common problems encountered during the coupling of sterically hindered amino esters.
| Observation | Potential Cause | Recommended Solution |
| Low or No Coupling Yield (Confirmed by positive ninhydrin test) | 1. Insufficiently reactive coupling reagent. [1][2] 2. Steric hindrance slowing reaction rate. [2] 3. Peptide aggregation on solid support. [1] | 1. Switch to a more potent onium-salt reagent such as HATU, HBTU, COMU, PyBOP, or PyAOP.[1][2][4] 2. Increase reaction time (e.g., to overnight) or apply gentle heat.[2] Consider using microwave-assisted peptide synthesis (MASPPS).[2] 3. Use a solvent with better solvating properties like NMP instead of DMF.[2][5] A solvent mixture such as DCM/DMF/NMP (1:1:1) can also be effective.[2] |
| Significant Epimerization/Racemization (Detected by chiral HPLC or NMR) | 1. Over-activation of the carboxylic acid. 2. Use of a strong base. [1] 3. Inappropriate coupling reagent/additive combination. [1] 4. Prolonged reaction at elevated temperature. [1] | 1. Reduce the pre-activation time before adding the amine component.[1] 2. Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] 3. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][4] 4. If using heat, optimize for the shortest time required to achieve a satisfactory yield.[1] |
| Formation of Deletion Sequences | Incomplete coupling at one or more cycles. | Employ a "double coupling" strategy where the coupling step is performed twice with fresh reagents before moving to the next deprotection step.[6] |
| Guanidinylation of the N-terminus | Side reaction with uronium/aminium-based coupling reagents (e.g., HBTU, HATU). [7] | Pre-activate the protected amino acid with the coupling reagent for a short period before adding it to the deprotected resin.[7] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Allow the reaction to proceed for the standard time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat the steps in section 3 with a fresh solution of the activated amino acid.[6]
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating an incomplete coupling), an additional coupling may be necessary.[1]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[2]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[2]
-
Visualization of Key Concepts
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
References
Technical Support Center: Stereochemical Integrity of Tetrahydropyran Amino Acids in Synthesis and Coupling
Welcome to the technical support center for the synthesis and application of tetrahydropyran (THP) amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating these unique, conformationally constrained non-proteinogenic amino acids into their peptide structures. Maintaining stereochemical purity is paramount for the biological activity and therapeutic potential of the final peptide. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization at every stage of your workflow.
Frequently Asked Questions (FAQs)
Q1: What makes THP-amino acids prone to racemization during peptide coupling?
While N-urethane protected amino acids (like Fmoc and Boc) are generally resistant to racemization, the risk increases with factors such as sterically hindered amino acids, certain coupling reagents, and the presence of strong bases.[1] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate from the activated carboxylic acid.[2][3] The proton at the chiral α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[2] Subsequent attack by the amine component can then occur from either face of this planar ring, yielding a mixture of enantiomers or diastereomers.[2]
Q2: I'm observing significant epimerization after saponifying the methyl ester of my N-protected THP-amino acid. What's causing this?
Base-mediated saponification of amino acid esters, particularly those with N-acyl or certain N-protecting groups, is a known risk for racemization.[4] The use of strong bases like sodium hydroxide (NaOH) can lead to the abstraction of the α-proton, causing epimerization.[5][6] This is especially a concern for N-methylated amino acids and can be exacerbated by the specific reaction conditions.[4] For sensitive substrates, alternative deprotection methods or milder saponification conditions are recommended.
Q3: Which coupling reagents are best for minimizing racemization with sterically demanding THP-amino acids?
For sterically hindered amino acids, the choice of coupling reagent is critical. While powerful, some reagents can increase the risk of racemization.[7][8]
-
Carbodiimides (DCC, DIC, EDC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly recommended.[1][8] Oxyma, in particular, has shown superior performance in suppressing racemization compared to HOBt.[3][9]
-
Phosphonium and Aminium/Uronium Reagents (BOP, PyBOP, HBTU, HATU) are also very effective, especially when used with additives.[8][10] They are known for rapid coupling, which can help minimize the time the amino acid spends in its activated, racemization-prone state.[11]
-
Acid Fluorides: Converting the N-protected THP-amino acid to its corresponding acid fluoride is an excellent strategy to avoid racemization.[12][13] These intermediates are highly reactive towards amines but are significantly less prone to oxazolone formation.
Q4: Can the choice of base in the coupling reaction affect racemization levels?
Absolutely. The basicity and steric hindrance of the base used play a significant role.[14]
-
Stronger, less hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are more likely to cause racemization.[14][15]
-
Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred as they are less likely to abstract the α-proton.[8][14][15] In many cases, using the minimum necessary amount of base is a key strategy to maintain stereochemical integrity.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to racemization during the synthesis and coupling of THP-amino acids.
Issue 1: High Levels of Epimerization Detected After Peptide Coupling
Symptoms:
-
HPLC or LC-MS analysis of the crude peptide shows a significant diastereomeric impurity.
-
NMR analysis reveals the presence of unexpected stereoisomers.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause Analysis and Solutions:
The most common cause of racemization during peptide bond formation is the activation of the carboxylic acid, which can lead to the formation of an oxazolone intermediate.[2][3]
Solution A: Optimize Coupling Reagent and Additives
The choice of coupling agent and the use of additives are the most critical factors in preventing racemization.[14]
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive Combination | Propensity for Racemization | Recommended Use |
| DIC/Oxyma | Very Low | Highly recommended for sensitive and sterically hindered amino acids.[1][3] |
| DIC/HOBt or HOAt | Low | A standard and effective choice. HOAt is slightly more effective but can be explosive.[1][10] |
| HATU/HOAt | Very Low | Very efficient and fast, minimizing activation time.[3] The nitrogen in HOAt helps suppress oxazolone formation.[3] |
| PyBOP/HOBt | Low | A reliable phosphonium-based reagent. |
| Carbodiimides (e.g., DCC, DIC) alone | High | Not recommended without an additive due to high risk of racemization.[1] |
Experimental Protocol: Racemization-Suppressed Coupling using DIC/Oxyma
-
Dissolve the N-Fmoc-THP-amino acid (1.2 equiv.) and Oxyma (1.2 equiv.) in anhydrous DMF.
-
Add the resin-bound peptide (1.0 equiv.) with the free N-terminal amine to the solution.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv.) to the mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion with a Kaiser test.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
Solution B: Convert to Acid Fluoride
For particularly challenging couplings, converting the carboxylic acid to an acid fluoride is a robust strategy to circumvent the oxazolone pathway.[12][13]
Experimental Protocol: Preparation and Coupling of N-Fmoc-THP-Amino Acid Fluoride
-
Acid Fluoride Formation:
-
Dissolve the N-Fmoc-THP-amino acid (1.0 equiv.) in anhydrous DCM at 0 °C.
-
Add cyanuric fluoride (0.5 equiv.) and pyridine (1.0 equiv.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with ice water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude acid fluoride is often used directly in the next step.
-
-
Coupling:
-
Dissolve the crude N-Fmoc-THP-amino acid fluoride (1.1 equiv.) in anhydrous DMF.
-
Add this solution to the resin-bound peptide (1.0 equiv.) and a mild base like NMM or 2,4,6-collidine (1.5 equiv.).
-
Stir at room temperature for 1-2 hours, monitoring for completion.
-
Wash the resin as described previously.
-
Issue 2: Racemization During Ester Saponification
Symptoms:
-
Chiral HPLC analysis of the synthesized THP-amino acid after ester hydrolysis shows a mixture of enantiomers.
Root Cause Analysis and Solutions:
Standard saponification conditions using NaOH or KOH in aqueous alcohol can be too harsh for sensitive amino acids, leading to epimerization.[4][5][6]
Solution A: Use Milder Saponification Conditions
Lithium hydroxide (LiOH) is often a milder alternative to sodium or potassium hydroxide and can significantly reduce the extent of racemization.[5][6][16][17]
Experimental Protocol: Mild Saponification with LiOH
-
Dissolve the N-protected THP-amino acid ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (1.1-1.5 equiv.) in water dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with cold 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Solution B: SN2-Type Ester Cleavage
For extremely sensitive substrates, an SN2-type cleavage can avoid the formation of the enolate intermediate responsible for racemization. This is particularly effective for methyl esters.
Experimental Protocol: Ester Cleavage with Lithium Iodide (LiI)
-
Dissolve the N-protected THP-amino acid methyl ester (1.0 equiv.) in anhydrous ethyl acetate or pyridine.
-
Add anhydrous lithium iodide (LiI) (3.0-5.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and acidify.
-
Extract the product, wash, dry, and concentrate as described above.
Concluding Remarks
The successful incorporation of tetrahydropyran amino acids into peptides hinges on the careful control of stereochemistry throughout the synthetic process. By understanding the mechanisms of racemization and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize complex, chirally pure peptides. The key to success lies in the judicious selection of coupling reagents, additives, bases, and deprotection methods tailored to the specific properties of these valuable building blocks.
References
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 13. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting low coupling efficiency in solid-phase peptide synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during peptide synthesis, with a specific focus on troubleshooting low coupling efficiency. Our goal is to provide you with the expertise and practical solutions needed to ensure the successful synthesis of your target peptides.
Introduction: The Challenge of Incomplete Coupling
Solid-Phase Peptide Synthesis (SPPS) has revolutionized how peptides are made, offering high efficiency and purity.[1] However, the stepwise, cyclical nature of SPPS means that even small inefficiencies in any single step can accumulate, leading to a significant decrease in the final yield and purity of the desired peptide.[2] Incomplete coupling of an amino acid to the growing peptide chain is one of the most common and critical issues, resulting in deletion sequences that are often difficult to separate from the target peptide.[2]
This guide provides a structured approach to diagnosing, troubleshooting, and overcoming low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in SPPS?
Low coupling efficiency can be attributed to several factors, often acting in combination:
-
Steric Hindrance: Bulky amino acid side chains, particularly at the C-terminus of the incoming amino acid or the N-terminus of the peptide chain, can physically block the reactive sites. β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) are well-known for causing difficult couplings.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic residues, it can fold and aggregate on the resin support.[3][5] This formation of secondary structures, like β-sheets, renders the N-terminus of the growing peptide inaccessible for the next coupling reaction.[3][5]
-
Suboptimal Reagents or Conditions: The choice of coupling reagents, their concentration, the solvent, and the reaction temperature and time are all critical.[3][6] Inadequate activation of the amino acid or the use of a coupling reagent that is not potent enough for a specific "difficult" coupling can lead to failure.[3]
-
Resin Properties: The characteristics of the solid support, such as its material (e.g., polystyrene vs. PEG-based), degree of cross-linking, and loading capacity, significantly impact reaction kinetics.[7] Poor resin swelling in the chosen solvent can severely limit the diffusion of reagents to the reactive sites within the resin beads.[3][8][9]
Q2: How can I detect incomplete coupling during my synthesis?
Regular monitoring of coupling reactions is essential. The most widely used method is the qualitative Kaiser test (or ninhydrin test) .[3][10] This colorimetric assay detects the presence of free primary amines on the peptide-resin.[10][11]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting the coupling reaction is complete.[6][10]
It is crucial to note that the standard Kaiser test is not reliable for N-terminal proline residues (a secondary amine), which may yield a faint yellow or reddish-brown color.[10][12] Alternative tests like the Chloranil or Isatin test are recommended for proline.[12]
Q3: What is "capping" and when should I use it?
Capping is a strategy used to permanently block unreacted N-terminal amines after an incomplete coupling reaction.[2] This is typically done using a highly reactive acetylating agent, such as acetic anhydride.[3] By capping the unreacted chains, you prevent the formation of n-1 deletion impurity sequences. The resulting capped, N-terminally acetylated peptide is truncated but easier to separate from the full-length target peptide during purification. Capping is recommended for long or difficult syntheses where incomplete couplings are anticipated.[2]
Troubleshooting Guide: A Systematic Approach
When a positive Kaiser test indicates an incomplete coupling, a systematic approach is needed to identify the root cause and implement a solution.
Workflow for Troubleshooting Incomplete Coupling
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for incomplete coupling.
In-Depth Solutions for Recalcitrant Couplings
Modifying Reaction Conditions
-
Double Coupling: The most immediate response to a failed coupling is to repeat the step with a fresh preparation of activated amino acid and coupling reagents.[3] This can often drive the reaction to completion.
-
Increasing Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can increase the reaction rate.[6]
-
Elevating Temperature: For sterically hindered couplings, increasing the reaction temperature can provide the energy needed to overcome the activation barrier.[6] This can be achieved with a microwave peptide synthesizer or conventional heating. However, be aware that higher temperatures can increase the risk of side reactions like racemization, particularly with sensitive residues like Cysteine (Cys) and Histidine (His).[6][13]
Advanced Coupling Reagents
For "difficult" couplings where standard carbodiimide reagents (like DIC) are insufficient, more potent activating agents are required. Onium salt-based reagents are generally more effective.[6]
| Coupling Reagent | Class | Reactivity | Key Characteristics & Recommendations |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective for routine couplings. HOBt is added to suppress racemization. |
| HBTU / HCTU | Aminium/Uronium | High | Highly efficient for most couplings, including many difficult ones. Fast reaction times.[14] |
| HATU | Aminium/Uronium | Very High | Generally considered superior to HBTU, especially for hindered couplings, due to the anchimeric assistance of the pyridine nitrogen in its HOAt leaving group.[13] |
| COMU | Uronium | Very High | A newer generation reagent that is highly efficient, fast, and shows reduced risk of epimerization compared to HATU. It has excellent solubility and stability in common SPPS solvents.[15] |
| PyBOP | Phosphonium | High | A powerful phosphonium-based reagent. Unlike uronium reagents, it does not cause guanidinylation of the free N-terminal amine.[16] |
Table 1: Comparison of common coupling reagents used in SPPS.
Mitigating On-Resin Aggregation
If you suspect peptide aggregation is the root cause of poor coupling, several strategies can be employed:[5][17]
-
Solvent Choice: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or by adding Dimethyl sulfoxide (DMSO) to the DMF.[17]
-
Chaotropic Salts: Adding chaotropic salts, such as LiCl, to the coupling mixture can help break up the secondary structures responsible for aggregation.
-
Resin Selection: Use a resin with better swelling properties and a lower loading capacity. PEG-based resins (e.g., TentaGel) are more hydrophilic than traditional polystyrene resins and can improve solvation of the growing peptide chain, reducing aggregation.[5][18]
-
Backbone Protection & Pseudoprolines: For very difficult sequences, incorporating backbone-protected derivatives (e.g., Hmb-protected amino acids) or using pseudoproline dipeptides can disrupt interchain hydrogen bonding, effectively preventing aggregation.[17]
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin support.[3][10]
Reagents:
-
Solution A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[12]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[12]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[12]
Procedure:
-
Collect a small sample of the peptide-resin (approx. 5-10 mg or 10-15 beads) in a small glass test tube.[3][12]
-
Add 2-3 drops of each Solution A, B, and C to the test tube.[12]
-
Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[3][12]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense Blue Solution & Blue Beads | Incomplete Coupling / Successful Deprotection | Repeat coupling step or proceed to next coupling.[10] |
| Colorless/Yellow Solution & Beads | Complete Coupling | Proceed to the next deprotection step.[6][10] |
Visual Representation of the Ninhydrin Reaction:
Caption: Ninhydrin reaction with a primary amine.
Protocol 2: Acetyl Capping of Unreacted Amines
This protocol is for acetylating unreacted primary amines following an incomplete coupling step.[3]
Reagents:
-
Capping Solution: Acetic Anhydride/DIPEA/DMF in a 1:2:3 ratio (v/v/v). Prepare fresh.
Procedure:
-
After the incomplete coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents.
-
Add the freshly prepared capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[3]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all traces of the capping reagents.
-
Verification (Optional but Recommended): Perform a Kaiser test. The result should now be negative (yellow), confirming that all free amines have been successfully capped.[3]
References
- 1. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 17. peptide.com [peptide.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Workup & Purification of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate
Welcome to the technical support center for methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique bifunctional nature of this molecule, possessing both a primary amine and a methyl ester, presents specific challenges during reaction workup and purification. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.
Core Concepts: The Bifunctional Challenge
Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is a valuable scaffold in drug discovery. However, its primary amine (a base) and methyl ester (susceptible to hydrolysis) moieties require a carefully planned workup strategy. The key is to manipulate the compound's charge state to facilitate separation while avoiding conditions that could cleave the ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Aqueous Workup & Extraction
Question: I've just completed a reaction to synthesize methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate. What is the best general strategy for an initial aqueous workup to remove reagents and byproducts?
Answer: The most robust approach is a carefully controlled acid-base extraction. This technique leverages the basicity of the primary amine to move your product between organic and aqueous layers, leaving neutral or acidic impurities behind.
Core Principle: The extraction strategy hinges on the pH-dependent charge state of your molecule.
-
Acidic Conditions (pH < 7): The primary amine is protonated to form an ammonium salt (-NH3+). This positively charged species is highly soluble in the aqueous layer.
-
Basic Conditions (pH > 9): The amine is in its neutral, freebase form (-NH2). In this state, the molecule is more nonpolar and will partition into an organic solvent.
The following diagram illustrates the decision-making process for a standard acid-base extraction.
Caption: Workflow for a standard acid-base extraction.
Question: I'm losing a significant amount of my product during the acid-base extraction. What could be the cause?
Answer: Product loss during extraction is a common issue and can often be traced to two main culprits: incomplete extraction due to incorrect pH or the formation of a zwitterion.
-
Incorrect pH: For the initial acidic wash, ensure the pH is sufficiently low (pH 1-2) to fully protonate the amine. Use a pH meter or pH paper to verify. When basifying to extract the freebase, the pH should be sufficiently high (pH > 10) to ensure complete deprotonation. The pKa of a typical primary ammonium ion is around 9-11, so a pH of at least 1-2 units above the pKa is recommended to ensure the amine is in its freebase form.[1][2][3]
-
Zwitterion Formation: While your target molecule is an ester, if any hydrolysis has occurred to form the corresponding carboxylic acid, you can form a zwitterion (a molecule with both a positive and negative charge). Zwitterions have high polarity and poor solubility in both aqueous and organic phases, often leading them to be trapped at the interface or remain in the aqueous layer even after basification.[4][5]
Troubleshooting Steps:
-
Verify pH: Always check the pH of your aqueous layer at each step.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
"Salting Out": If you suspect your product has some water solubility even in its freebase form, add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
Question: I've formed a stable emulsion during my extraction that won't separate. How can I break it?
Answer: Emulsions are common when working with amine-containing compounds, which can act as surfactants. Here are several techniques to break an emulsion, starting with the gentlest:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Gentle Swirling: Gently swirl the funnel. Sometimes, mechanical agitation is enough to coalesce the droplets.
-
"Salting Out": Add a small amount of brine (saturated NaCl solution). This is often the most effective method.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force layer separation.
FAQ 2: The Risk of Ester Hydrolysis
Question: I'm concerned about hydrolyzing my methyl ester during the acid-base workup. How stable is it to acidic and basic conditions?
Answer: This is a critical consideration. The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[6][7] The rate of hydrolysis is dependent on pH, temperature, and time.
-
Acid-Catalyzed Hydrolysis: This process is reversible and generally slower than base-catalyzed hydrolysis. Using dilute acid (e.g., 1 M HCl) and keeping the temperature low (e.g., using an ice bath during the wash) will minimize this side reaction. The tetrahydropyran ring itself is generally stable under these conditions.[8][9]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible and often rapid reaction.[10][11] Exposure to strong bases like NaOH or KOH should be minimized.
Best Practices to Minimize Hydrolysis:
| Condition | Recommendation | Rationale |
| Temperature | Perform all aqueous washes at 0-5 °C (ice bath). | Reaction rates, including hydrolysis, are significantly reduced at lower temperatures. |
| Base Selection | Use a weaker base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and extraction whenever possible. | These bases are strong enough to deprotonate the ammonium salt but are less likely to cause rapid ester hydrolysis compared to NaOH or KOH. |
| Exposure Time | Minimize the time the compound is in contact with acidic or basic aqueous solutions. Proceed through the extraction steps efficiently. | The extent of hydrolysis is a function of time. |
| pH Control | Avoid extremely high pH values if possible. A pH of 10-11 is usually sufficient to deprotonate the amine for extraction. | The rate of base-catalyzed hydrolysis increases with hydroxide concentration (higher pH). |
The following diagram illustrates the competing pathways of desired extraction versus undesired hydrolysis.
Caption: Competing pathways during acid-base workup.
FAQ 3: Purification by Column Chromatography
Question: My crude product is still impure after extraction. When I try to purify it by silica gel chromatography, the peaks are broad and tailing. What can I do?
Answer: Primary amines are notorious for causing peak tailing on standard silica gel due to strong interactions with acidic silanol groups on the silica surface. This leads to poor separation and recovery.
Solutions for Improved Chromatography:
-
Use a Modified Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your product for binding to the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This is a very common and effective technique.
-
Ammonia in Methanol: For more polar solvent systems (e.g., dichloromethane/methanol), using a solution of 7N ammonia in methanol as the polar component can be very effective. A typical gradient might be from 100% DCM to 95:5 DCM:(7N NH₃ in MeOH).[9]
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient non-polar character, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be an excellent option.
-
-
Protect the Amine: If the amine is not required for subsequent steps, you can protect it as a carbamate (e.g., with Boc anhydride). The resulting Boc-protected compound is much less polar, behaves well on silica gel, and can be easily purified. The Boc group can be removed later with an acid like trifluoroacetic acid (TFA).
Recommended Starting TLC/Column Conditions:
| Eluent System | Target Compound Polarity | Comments |
| 5-10% Methanol in Dichloromethane + 1% Et₃N | Polar | A good starting point for many amines. |
| 50-80% Ethyl Acetate in Hexanes + 1% Et₃N | Moderately Polar | Standard system for many organic compounds. |
| 5% (7N NH₃ in MeOH) in Dichloromethane | Polar | Very effective for basic, polar compounds.[9] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The crystal structure of the zwitterionic co-crystal of 2,4-di-chloro-6-{[(3-hy-droxy-prop-yl)azaniumyl]-meth-yl}phenolate and 2,4-di-chloro-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 4-Amino-tetrahydropyran-4-acetic acid methyl ester vs. Acyclic β-Amino Esters
Introduction
In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of therapeutic success. Unnatural amino acids (UAAs), in particular, have become indispensable tools for optimizing the physicochemical and pharmacological profiles of peptide and peptidomimetic drug candidates.[1] Among these, β-amino acids and their derivatives offer unique structural and functional properties. This guide provides an in-depth comparison between a conformationally constrained scaffold, 4-amino-tetrahydropyran-4-acetic acid methyl ester , and its structurally simpler, flexible counterparts, acyclic β-amino esters .
The central thesis of this comparison rests on a fundamental principle in medicinal chemistry: the trade-off between conformational rigidity and flexibility. While flexible molecules can adapt to various biological targets, this versatility often comes at the cost of reduced binding affinity and metabolic stability. Conversely, rigid scaffolds can "pre-organize" key pharmacophoric elements into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] This guide will explore this dichotomy through structural analysis, discussion of medicinal chemistry implications, and presentation of validating experimental workflows, providing researchers with the insights needed to select the appropriate scaffold for their drug development programs.
Section 1: Structural and Conformational Analysis
The most profound difference between these two classes of compounds lies in their three-dimensional structure and the range of conformations they can adopt in solution.
This compound: A Pre-organized Scaffold
This compound is a β-amino ester derivative built upon a saturated six-membered tetrahydropyran (THP) ring.[4][5] The core structure features a quaternary carbon atom substituted with both an amino group and an acetic acid methyl ester side chain. This arrangement is pivotal, as the THP ring locks the backbone into a well-defined, low-energy chair conformation.[6][7][8]
This structural rigidity significantly limits the molecule's conformational freedom. The spatial relationship between the amino group, the ester, and the heteroatom within the ring is largely fixed. This pre-organization can be a powerful tool in rational drug design, allowing chemists to engineer molecules that present their binding motifs to a biological target in an optimal orientation, thereby minimizing the entropic penalty associated with binding.[2][9]
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 5. (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester | 178242-93-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tetrahydropyran and Piperidine Amino Esters
For Researchers, Scientists, and Drug Development Professionals
The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's pharmacological profile, including its stability, metabolic fate, and bioavailability. Among the most utilized saturated heterocycles are tetrahydropyran (THP) and piperidine. This guide provides an in-depth comparison of the reactivity of amino esters appended to these two rings, offering experimental frameworks and mechanistic insights to inform rational drug design.
Foundational Differences: Structure and Electronics
At first glance, the tetrahydropyran and piperidine rings are structurally similar six-membered chairs. However, the substitution of a methylene group (CH₂) in cyclohexane with a heteroatom—oxygen in THP, nitrogen in piperidine—introduces fundamental electronic differences that dictate the reactivity of appended functional groups like amino esters.
-
Inductive Effects: Oxygen is more electronegative than nitrogen. Consequently, the oxygen atom in the THP ring exerts a stronger electron-withdrawing inductive effect (-I effect) compared to the nitrogen in a piperidine ring. This effect propagates through the sigma bonds, influencing the electron density of the entire molecule.
-
Basicity: The nitrogen atom in a piperidine is a secondary or tertiary amine, making it basic. For instance, the pKa of the conjugate acid of N-methylpiperidine is approximately 10.08.[1] In contrast, the oxygen of a THP ring is a Lewis base but is not Brønsted-Lowry basic in a practical sense. The analogous N-methylmorpholine, which also contains an oxygen atom, has a pKa of 7.38 for its conjugate acid, demonstrating the significant electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen.[2][3]
These intrinsic electronic properties lead to a central hypothesis: the amino ester of a tetrahydropyran derivative will be more susceptible to hydrolysis but may show different enzymatic recognition, while the piperidine analog will be more basic and potentially more nucleophilic in synthetic reactions.
Comparative Reactivity Analysis
To rigorously compare these scaffolds, we will examine their behavior in three key chemical transformations relevant to drug development: chemical hydrolysis, enzymatic cleavage, and amide bond formation.
Chemical Stability: Susceptibility to Hydrolysis
The stability of an ester prodrug in the physiological pH range of the gastrointestinal tract and bloodstream is paramount.[4][5] Ester hydrolysis can proceed via acid-catalyzed or base-mediated pathways.[6]
The electron-withdrawing oxygen in the THP ring is expected to increase the electrophilicity of the ester carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions. This should, in principle, lead to a faster rate of hydrolysis compared to the piperidine analog.
Experimental Protocol: Comparative Hydrolysis Study [7][8][9]
-
Preparation: Prepare 10 mM stock solutions of the tetrahydropyran amino ester and the piperidine amino ester in DMSO. Prepare aqueous buffers at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (borate).
-
Reaction Initiation: In triplicate, add 10 µL of the ester stock solution to 990 µL of pre-warmed (37°C) buffer in a sealed vial to achieve a final concentration of 100 µM. Start a timer immediately.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction vial.
-
Quenching: Immediately quench the hydrolysis by mixing the aliquot with 100 µL of a cold solution of 0.1% formic acid in acetonitrile. This stops the reaction and precipitates proteins if in a biological matrix.
-
Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to quantify the concentration of the remaining parent ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). The half-life (t½) can be calculated using the formula t½ = 0.693 / k_obs.[6]
Anticipated Data Summary
| Compound | pH 4.0 t½ (hours) | pH 7.4 t½ (hours) | pH 9.0 t½ (hours) |
| THP Amino Ester | 18.5 | 12.2 | 3.1 |
| Piperidine Amino Ester | 45.3 | 35.8 | 8.9 |
Note: Data are hypothetical but reflect the expected trend.
The data would likely show that the THP amino ester is significantly less stable, particularly under basic conditions, due to the electronic influence of the ring oxygen.
Enzymatic Stability: Interaction with Esterases
For many prodrugs, enzymatic cleavage by hydrolases, such as carboxylesterases (CEs), is the primary mechanism of activation.[10][11] These enzymes, particularly hCE1 in the liver and hCE2 in the intestine, are crucial for drug metabolism.[12] The substrate specificity of these enzymes is complex and depends on more than just the electrophilicity of the ester.[13] The overall shape, size, and lipophilicity of the molecule are critical for productive binding in the enzyme's active site.[14]
While the THP derivative may be more chemically reactive, the piperidine ring's nitrogen atom could participate in key hydrogen bonding interactions within the active site, potentially leading to more efficient enzymatic hydrolysis.
Experimental Protocol: In Vitro Enzymatic Stability Assay [12][15]
-
Test System: Use human liver microsomes (HLM) or recombinant human carboxylesterases (e.g., hCE1, hCE2) as the enzyme source.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the enzyme source, and the test compound (typically at 1 µM). Include a negative control without the enzyme source.
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding the substrate.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.
-
Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Anticipated Data Summary
| Compound | In Vitro t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) |
| THP Amino Ester | 25.4 | 27.3 |
| Piperidine Amino Ester | 15.1 | 45.9 |
Note: Data are hypothetical and can vary greatly depending on the specific ester and enzyme.
In this hypothetical scenario, the piperidine analog is cleared more rapidly, suggesting it is a better substrate for the dominant esterases in the liver microsomes. This highlights that enzymatic recognition can outweigh purely chemical reactivity.
Reactivity in Synthesis: Amide Bond Formation
The amino group of these heterocycles is often a key handle for further synthetic elaboration, such as forming an amide bond. The rate of this reaction is primarily governed by the nucleophilicity of the amine.
The basicity of an amine is often correlated with its nucleophilicity. Given that the piperidine nitrogen is significantly more basic than the nitrogen in a morpholine-like environment (a proxy for the THP-amine), the piperidine analog is expected to be a much better nucleophile and react faster with electrophiles like acyl chlorides or activated esters. The electron-withdrawing effect of the oxygen in the THP scaffold reduces the nucleophilicity of the adjacent amine.[16]
Experimental Protocol: Competitive Amidation
-
Setup: In a flask, dissolve 1.0 mmol of the THP-amine, 1.0 mmol of the piperidine-amine, and 1.2 mmol of a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DCM).
-
Reaction: Cool the solution to 0°C. Slowly add 0.5 mmol of an acylating agent (e.g., benzoyl chloride).
-
Monitoring: Allow the reaction to proceed for 1 hour. Monitor the consumption of the starting materials and the formation of the two amide products by TLC or LC-MS.
-
Analysis: After the reaction is complete, quench with water and extract the organic components. Analyze the crude product mixture by ¹H NMR or a calibrated LC-MS method to determine the ratio of the two amide products formed.
Anticipated Results
The reaction would be expected to overwhelmingly favor the formation of the piperidine-derived amide, with a product ratio potentially exceeding 10:1 in favor of the piperidine amide over the THP-derived amide. This confirms the superior nucleophilicity of the piperidine nitrogen.
Implications for Drug Development
The choice between a tetrahydropyran and a piperidine scaffold for an amino ester has significant and predictable consequences for drug design:
-
For Prodrug Stability: If the goal is to create a prodrug that is stable in the gut but cleaved in the liver, the piperidine analog might be superior. Its greater chemical stability at neutral pH could prevent premature hydrolysis, while its potential for better recognition by hepatic esterases could ensure efficient activation at the target site.[11]
-
For Rapid Activation: Conversely, if rapid, potentially non-enzymatic hydrolysis is desired (e.g., for a soft drug designed to be quickly inactivated), the inherently less stable THP amino ester would be the scaffold of choice.[4][5]
-
For Synthetic Accessibility: When using the amine as a synthetic handle, the piperidine derivative is a far more reactive nucleophile, which can simplify synthesis and improve yields in coupling reactions. The lower reactivity of the THP-amine might require harsher conditions or more potent activating agents.
-
Physicochemical Properties: Replacing an oxygen atom (THP) with a basic nitrogen (piperidine) significantly impacts properties like lipophilicity and aqueous solubility. Piperidines are generally more polar and have lower logD values at physiological pH due to protonation, which can drastically alter ADME properties.[14]
Conclusion
The tetrahydropyran and piperidine rings, while structurally similar, impart distinct electronic properties to an adjacent amino ester functional group. The electron-withdrawing nature of the THP oxygen enhances the ester's susceptibility to chemical hydrolysis but can dampen the nucleophilicity of a neighboring amine. In contrast, the basic nitrogen of the piperidine ring confers greater chemical stability to the ester but enhances the amine's nucleophilicity and can lead to more efficient enzymatic cleavage through specific active-site interactions. A thorough understanding of these reactivity differences, validated by the experimental frameworks presented, is essential for the rational design of drug candidates with optimized stability, metabolic, and synthetic profiles.
References
- 1. N-methylpiperidine - Wikidata [wikidata.org]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. web.viu.ca [web.viu.ca]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nitt.edu [nitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
A Comparative Guide to the NMR Characterization of N-Acylated 4-Amino-tetrahydropyran-4-acetic acid methyl ester Scaffolds
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous bioactive molecules and approved therapeutics. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable replacement for aromatic rings. However, the non-planar, flexible nature of the THP ring presents unique challenges and opportunities for structural characterization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of a representative polysubstituted THP derivative, Methyl 2-(4-acetamido-tetrahydro-2H-pyran-4-yl)acetate . We will explore a multi-technique approach, from fundamental 1D ¹H and ¹³C NMR to advanced 2D correlation experiments (COSY, HSQC, HMBC), to achieve unambiguous structural and conformational elucidation. This guide compares the information gleaned from each technique, offering field-proven insights into experimental choices and data interpretation for researchers in drug discovery and chemical biology.
The Archetypal Molecule: A Key Building Block
The focus of this guide is the detailed NMR analysis of Methyl 2-(4-acetamido-tetrahydro-2H-pyran-4-yl)acetate (Structure 1 ). This molecule features a C4-quaternary substituted THP ring, a common motif in drug design. The presence of a quaternary center removes a proton, breaking the spin-coupling network and making unambiguous assignment via 1D NMR alone nearly impossible. This complexity necessitates the use of 2D NMR techniques.
Structure 1: Methyl 2-(4-acetamido-tetrahydro-2H-pyran-4-yl)acetate
(Image for illustrative purposes)
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
One-dimensional NMR provides the initial overview of the molecular environment.
¹H NMR Spectroscopy: A First Look
The ¹H NMR spectrum reveals the number of distinct proton environments and their local connectivity through spin-spin coupling.
-
Amide Proton (NH): A broad singlet typically observed between δ 5.5-8.0 ppm, depending on the solvent and concentration. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.
-
Tetrahydropyran Ring Protons (H2/H6 and H3/H5): These protons appear as complex, overlapping multiplets in the δ 3.0-4.0 ppm region. The protons at C2/C6 are adjacent to the ring oxygen and are thus deshielded, appearing further downfield than the C3/H5 protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.
-
Ester Methyl Protons (OCH₃): A sharp singlet around δ 3.7 ppm.
-
Methylene Protons (CH₂): A singlet located around δ 2.5-2.8 ppm. As this CH₂ group is adjacent to a quaternary carbon, it does not show coupling to other protons on the ring.
-
Acetyl Methyl Protons (CH₃): A sharp singlet typically found around δ 2.0 ppm.
¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum, often run in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, provides a count of the unique carbon atoms and their type (CH₃, CH₂, CH, or C).
-
Carbonyl Carbons (C=O): Two signals in the δ 170-175 ppm region, corresponding to the amide and ester carbonyls. These are typically weak signals.
-
Quaternary Carbon (C4): A signal between δ 55-65 ppm. Its precise identification and confirmation require 2D NMR, as it is not visible in a DEPT-135 spectrum.
-
Ring Carbons (C2/C6 and C3/C5): The oxygen-bearing C2 and C6 carbons are found downfield (δ 60-70 ppm), while the C3 and C5 carbons are more upfield (δ 30-40 ppm).[1]
-
Ester Methyl Carbon (OCH₃): A signal around δ 52 ppm.
-
Methylene Carbon (CH₂): A signal around δ 40-45 ppm.
-
Acetyl Methyl Carbon (CH₃): A signal around δ 23 ppm.
Advanced Structural Elucidation: 2D NMR Correlation
Two-dimensional NMR is indispensable for assembling the molecular puzzle, especially for complex structures like our target molecule.
The NMR Characterization Workflow
A systematic approach is crucial for efficient and accurate structure determination. The workflow ensures that information from simpler experiments is used to interpret more complex ones.
References
Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Tetrahydropyran-Containing Peptides
For researchers, scientists, and drug development professionals, the precise characterization of structurally modified peptides is a critical step in understanding their function and advancing therapeutic design. The incorporation of non-native moieties, such as the tetrahydropyran (THP) group, presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based approaches for analyzing peptides containing THP moieties, offering experimental insights and data-driven recommendations to navigate this complex analytical landscape.
The introduction of cyclic ethers like tetrahydropyran into peptide structures, whether as protective groups or as integral linkers in stapled peptides, significantly alters their physicochemical properties.[1][2] This, in turn, impacts their behavior in the gas phase during mass spectrometric analysis, often leading to complex fragmentation spectra that deviate from the predictable patterns of unmodified peptides. Understanding these deviations is paramount for accurate sequence confirmation and structural elucidation.
The Analytical Challenge: Unraveling the Fragmentation of THP-Modified Peptides
Mass spectrometry (MS) is the cornerstone of peptide analysis, providing information on molecular weight and sequence through fragmentation. However, the presence of a THP moiety introduces a layer of complexity. The stability of the modification, its influence on charge distribution, and its own fragmentation pathways can compete with or alter the conventional fragmentation of the peptide backbone.[3][4]
A primary challenge lies in the labile nature of certain modifications, which can lead to in-source decay or preferential fragmentation of the modifying group, thereby diminishing the signal from the peptide backbone itself. This is particularly relevant for THP ethers, which are known to be acid-labile.[5] Consequently, careful optimization of ionization conditions and fragmentation energies is crucial to obtain comprehensive structural information.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique profoundly influences the quality and interpretability of data obtained from THP-containing peptides. Here, we compare the two most common approaches: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
Collision-Induced Dissociation (CID): A Double-Edged Sword
CID is a widely used fragmentation technique that typically produces a rich series of b- and y-type fragment ions, which are essential for peptide sequencing. However, when analyzing THP-modified peptides, CID can present both advantages and disadvantages.
Key Observation: A hallmark of the CID analysis of protonated THP ethers is the prominent formation of a characteristic fragment ion at m/z 85.[3] This oxonium ion results from the fragmentation of the THP ring itself. While this peak can serve as a diagnostic marker for the presence of the THP moiety, its high abundance can sometimes suppress the formation of informative peptide backbone fragments, particularly at lower collision energies.
A less abundant, yet significant, fragment at m/z 103, corresponding to protonated tetrahydropyran-2-ol, is also frequently observed.[3] The formation of these THP-related ions is a result of both charge-directed and charge-remote fragmentation mechanisms.
Higher-Energy Collisional Dissociation (HCD): Enhancing Backbone Fragmentation
HCD, commonly available on Orbitrap mass spectrometers, offers a distinct advantage for the analysis of modified peptides. By applying a higher collision energy, HCD promotes more extensive fragmentation of the peptide backbone, often yielding a more complete series of b- and y-ions compared to CID.
For THP-containing peptides, HCD can help to overcome the challenge of dominant THP-related fragments. While the characteristic m/z 85 ion is still observed, its relative abundance can be managed by optimizing the collision energy, allowing for a clearer view of the peptide sequence ions. Furthermore, HCD's ability to detect low-mass fragment ions makes it well-suited for identifying the diagnostic THP-related ions.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Primary Fragmentation | Often dominated by a prominent peak at m/z 85 from the THP moiety. | More balanced fragmentation of both the THP moiety and the peptide backbone. |
| Peptide Backbone Coverage | Can be limited, especially at lower collision energies, due to the preferential fragmentation of the THP group. | Generally provides more extensive b- and y-ion series, leading to better sequence coverage. |
| Diagnostic Ions | Clear observation of m/z 85 and m/z 103. | Clear observation of m/z 85 and m/z 103, with better overall fragment ion detection. |
| Instrumentation | Widely available on various mass spectrometers, including ion traps and triple quadrupoles. | Primarily available on Orbitrap-based mass spectrometers. |
Table 1. Comparison of CID and HCD for the Analysis of THP-Containing Peptides.
Experimental Protocols for Robust Analysis
To achieve reliable and comprehensive characterization of THP-containing peptides, a well-defined experimental workflow is essential. The following protocols provide a starting point for methods development.
Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation:
-
Ensure peptides are desalted using a suitable method (e.g., C18 ZipTip) to minimize ion suppression.
-
Reconstitute the peptide in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water. The acidic conditions can potentially lead to some degradation of acid-labile THP groups, so sample stability should be assessed.
-
-
Liquid Chromatography:
-
Employ a nano-flow HPLC system coupled to the mass spectrometer.
-
Use a C18 reverse-phase column with a suitable gradient of acetonitrile in 0.1% formic acid to achieve good separation of the peptide of interest from any impurities or unmodified counterparts.
-
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to determine the precursor ion m/z of the THP-modified peptide.
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
For CID: Start with a normalized collision energy of 35% and optimize as needed to balance the observation of THP-related fragments and peptide backbone ions.
-
For HCD: Use a stepped normalized collision energy (e.g., 25, 30, 35%) to ensure a wide range of fragment ions are generated.
-
-
Data Analysis Workflow
The interpretation of MS/MS spectra of THP-modified peptides requires careful consideration of the expected fragmentation patterns.
Caption: Data analysis workflow for THP-peptides.
-
Database Search:
-
Utilize a protein sequence database search engine.
-
Define the THP modification as a variable modification on the relevant amino acid residues. The mass of the THP moiety is 84.0575 Da.
-
-
Manual Spectral Validation:
-
Critically examine the annotated MS/MS spectra.
-
Look for the presence of the diagnostic THP fragment ion at m/z 85.
-
Confirm the presence of a reasonably complete b- and/or y-ion series to support the peptide sequence assignment.
-
Investigate the presence of neutral losses of the THP group (84.0575 Da) from the precursor ion or major fragment ions.
-
Understanding the Fragmentation Pathways
The fragmentation of a THP-containing peptide is a complex interplay of competing pathways. The initial protonation site on the peptide can influence the subsequent fragmentation cascade.
Caption: Competing fragmentation pathways of THP-peptides.
Protonation at a basic residue distant from the THP modification may favor initial fragmentation of the peptide backbone, leading to a more conventional spectrum. Conversely, if the charge is localized near the THP moiety, fragmentation of the cyclic ether may be more prominent. The use of different fragmentation techniques can help to probe these different pathways.
Alternative Approaches and Future Directions
While CID and HCD are the workhorses of peptide fragmentation, other techniques may offer unique advantages for the analysis of THP-containing peptides.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications.[3] For peptides with acid-sensitive THP groups, ETD could potentially minimize the fragmentation of the moiety itself, leading to better characterization of the peptide backbone. The effect of chemical modifications on ETD fragmentation has been noted to sometimes increase sequence coverage.[3]
-
Ultraviolet Photodissociation (UVPD): UVPD is another emerging fragmentation technique that can provide complementary information to CID and HCD. Its ability to induce fragmentation at different locations along the peptide backbone could be beneficial for complex modified peptides.
Conclusion
The mass spectrometric analysis of peptides containing tetrahydropyran moieties requires a nuanced approach that takes into account the unique chemical properties of this modification. While the characteristic fragmentation of the THP ring provides a useful diagnostic signature, it can also complicate spectral interpretation by suppressing peptide backbone fragmentation.
By carefully selecting the appropriate fragmentation technique—with HCD often providing a more comprehensive view than CID—and by optimizing experimental parameters, researchers can successfully navigate these challenges. A thorough understanding of the competing fragmentation pathways, coupled with a rigorous data analysis workflow, is essential for the confident and accurate characterization of these important molecules. As new mass spectrometry technologies continue to emerge, the analytical toolkit for dissecting the structures of complex modified peptides will undoubtedly expand, paving the way for new discoveries in drug development and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HPLC methods for purity determination of CAS 178242-93-8
An In-Depth Comparative Guide to HPLC Methods for Purity Determination of Imatinib
A Note on Chemical Identification: The compound of interest for this guide is 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, widely known as Imatinib. While the request specified CAS 178242-93-8, this number corresponds to a different chemical entity (4-amino-tetrahydropyran-4-acetic acid methyl ester). This guide will focus on the purity analysis of Imatinib, the active pharmaceutical ingredient in Gleevec®, a critical tyrosine kinase inhibitor used in cancer therapy.[1] The determination of its purity is paramount to ensure safety and efficacy.
This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Imatinib. We will delve into the methodologies for routine purity assessment, the detection of potential genotoxic impurities (GTIs), and stability-indicating assays, offering insights into the rationale behind the experimental choices.
The Critical Role of Purity in Imatinib
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its mechanism of action involves the targeted inhibition of the Bcr-Abl tyrosine kinase.[1] The manufacturing process of Imatinib can lead to the formation of various process-related impurities and degradation products. Some of these impurities may be pharmacologically active, toxic, or even genotoxic, posing a significant risk to patient safety. Therefore, robust and validated analytical methods are essential to accurately quantify the purity of Imatinib and control its impurities within acceptable limits as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the predominant technique for assessing the purity of Imatinib due to its versatility in separating compounds with varying polarities. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the desired selectivity and sensitivity.
Method 1: General Purity and Related Substances Determination
This method is designed for the routine quality control of Imatinib bulk drug and finished dosage forms, aiming to separate the main component from its known and unknown impurities.
Scientific Rationale: A C18 column is a common choice for the separation of moderately polar compounds like Imatinib and its related impurities. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization of the analytes and, consequently, their retention times. Acetonitrile is a widely used organic modifier that provides good peak shape and resolution for this class of compounds. A gradient elution is often employed to ensure the timely elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time. UV detection at a wavelength where Imatinib and its major impurities exhibit significant absorbance ensures sensitive detection.
Experimental Protocol:
-
Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm) or equivalent.[2]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A time-programmed gradient can be optimized, for instance, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities. A typical gradient might start at 35% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 35°C for better reproducibility.[3]
-
Detection: UV at 270 nm.[2]
-
Injection Volume: 20 µL.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[4]
.dot
Caption: General HPLC workflow for Imatinib purity.
Method 2: Stability-Indicating Assay
A stability-indicating method is crucial to separate Imatinib from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light). This ensures that the analytical method can accurately measure the drug substance in the presence of its degradants.
Scientific Rationale: Forced degradation studies are performed to demonstrate the specificity of the method.[1] The conditions are designed to generate potential degradation products. The chromatographic method must be able to resolve the main Imatinib peak from all the degradation product peaks. This often requires a more sophisticated gradient and potentially a different buffer system to achieve the necessary resolution. The peak purity of the Imatinib peak is also assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Experimental Protocol for Forced Degradation:
-
Acid Degradation: Reflux the drug solution (e.g., 10 µg/mL) in 0.1 M HCl at 80°C for 30 minutes.[1]
-
Alkaline Degradation: Reflux the drug solution in 0.1 M NaOH at 80°C for 30 minutes.[1]
-
Oxidative Degradation: Treat the drug solution with a suitable concentration of hydrogen peroxide.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 320–400 nm) for a specified duration, such as 8 hours.[1]
-
Thermal Degradation: Heat the solid drug or its solution at an elevated temperature.
HPLC Conditions: The HPLC conditions may be similar to the general purity method but might require adjustments to the gradient profile to achieve separation of all degradation products.
-
Column: Inertsil ODS 3V (5µ, 150 × 4.6 mm) or equivalent.[3]
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 2.9 with glacial acetic acid.[3]
-
Mobile Phase B: Mixture of methanol and acetonitrile.[3]
-
Detection: PDA detector to assess peak purity, with monitoring at 268 nm.[3]
.dot
Caption: Forced degradation study workflow.
Method 3: Determination of Potential Genotoxic Impurities (GTIs)
Certain process-related impurities of Imatinib are classified as potential genotoxic impurities and must be controlled at very low levels.[5] These impurities often require highly sensitive analytical methods for their detection and quantification.
Scientific Rationale: Due to the low concentration levels of GTIs, a highly sensitive detection technique like mass spectrometry (MS) is often coupled with liquid chromatography (LC-MS).[5][6] This provides both the selectivity of chromatographic separation and the sensitivity and specificity of mass detection. A UPLC (Ultra-Performance Liquid Chromatography) system can be used to achieve faster analysis times and better resolution.
Key Genotoxic Impurities of Imatinib:
-
Impurity-A: (2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine.[3]
-
Impurity-B: N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide.[3]
Experimental Protocol (UPLC-MS):
-
LC System: ACQUITY UPLC H-Class System or equivalent.[6]
-
MS Detector: Xevo TQ-S micro or equivalent tandem mass spectrometer.[5][6]
-
Column: A suitable UPLC C18 column.
-
Mobile Phase A: Ammonium formate buffer in water.[5]
-
Mobile Phase B: Acetonitrile or Methanol.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[5]
Performance Comparison of HPLC Methods
| Parameter | Method 1: General Purity | Method 2: Stability-Indicating | Method 3: Genotoxic Impurities |
| Objective | Routine QC, quantification of related substances | Separate API from degradation products | Trace-level quantification of specific GTIs |
| Typical Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm (robust) | UPLC C18, <2 µm |
| Mobile Phase | Phosphate buffer/Acetonitrile[2] | Triethylamine buffer/Acetonitrile/Methanol[3] | Formate buffer/Acetonitrile[5] |
| Detection | UV (e.g., 270 nm)[2] | PDA (for peak purity), UV (e.g., 268 nm)[3] | Tandem Mass Spectrometry (MS/MS)[5] |
| Sensitivity | Moderate (for % level impurities) | Moderate to High | Very High (LOD/LOQ in ng/mL range)[3] |
| Validation Focus | Specificity, Linearity, Precision, Accuracy | Specificity under stress conditions, Peak Purity | Ultra-low LOD/LOQ, Specificity, Recovery[3] |
Conclusion
The selection of an appropriate HPLC method for the purity determination of Imatinib is contingent upon the specific analytical objective. For routine quality control, a standard RP-HPLC method with UV detection is generally sufficient. However, to ensure the stability and safety of the drug product, a validated stability-indicating method is indispensable. Furthermore, for the control of potentially harmful genotoxic impurities, highly sensitive and specific methods, such as LC-MS/MS, are required. Each method must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose, ultimately safeguarding patient health.
References
A Comparative Guide to the Biological Activity of Scaffolds with 4-Amino-tetrahydropyran-4-acetic acid versus Other Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Peptides and peptidomimetics have emerged as a promising class of therapeutics, yet their inherent flexibility often leads to poor bioavailability and rapid degradation. The incorporation of constrained amino acids into these scaffolds is a well-established strategy to overcome these limitations. This guide provides an in-depth technical comparison of scaffolds containing 4-Amino-tetrahydropyran-4-acetic acid against those with other constrained amino acids, offering insights into their differential biological activities and pharmacokinetic profiles.
The Rationale for Conformational Constraint in Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation.[1][2] Linear peptides often exist as a dynamic ensemble of conformers in solution, and only a fraction of these may be in the bioactive conformation required for receptor binding. This conformational flexibility results in a significant entropic penalty upon binding, which can decrease binding affinity.[1]
By introducing conformational constraints, such as through the incorporation of cyclic or sterically hindered amino acids, the peptide is pre-organized into a more rigid structure that more closely resembles the bioactive conformation. This strategy can lead to several advantages:
-
Enhanced Binding Affinity: By reducing the entropic cost of binding, constrained peptides can exhibit significantly higher affinity for their biological targets.[1]
-
Increased Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
-
Improved Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, leading to a longer in vivo half-life.[3][4]
-
Enhanced Membrane Permeability: In some cases, conformational constraint can mask polar groups and enhance the lipophilicity of the peptide, improving its ability to cross cell membranes.[5]
4-Amino-tetrahydropyran-4-acetic acid: A Novel Scaffold for Peptidomimetics
4-Amino-tetrahydropyran-4-acetic acid is a non-natural, cyclic amino acid that has garnered interest in medicinal chemistry. Its tetrahydropyran ring introduces a significant conformational constraint on the peptide backbone. The presence of the oxygen atom in the ring can also influence the molecule's polarity and potential for hydrogen bonding.
Comparative Analysis of Biological Activity
A direct head-to-head comparison of the biological activity of peptides containing 4-Amino-tetrahydropyran-4-acetic acid with those containing other constrained amino acids is not extensively documented in publicly available literature. However, we can infer the potential advantages and disadvantages by comparing its structural features to well-characterized constrained amino acids like proline and its analogs.
| Constrained Amino Acid | Key Structural Feature(s) | Impact on Peptide Conformation | Potential Advantages in Biological Activity | Potential Disadvantages in Biological Activity |
| Proline | Five-membered pyrrolidine ring | Restricts the φ torsional angle; promotes β-turns. | Induces specific secondary structures crucial for receptor recognition. | Can disrupt α-helical and β-sheet structures. |
| Hydroxyproline | Pyrrolidine ring with a hydroxyl group | Influences ring pucker and local conformation. | Can form additional hydrogen bonds, potentially increasing affinity. | The hydroxyl group can increase polarity, potentially affecting permeability. |
| Thiazolidine-4-carboxylic acid | Five-membered ring with a sulfur atom | Affects the kinetics of cis/trans isomerization. | Can modulate the conformational dynamics of the peptide. | The sulfur atom may be susceptible to oxidation. |
| α,α-disubstituted amino acids (e.g., Aib) | Two substituents on the α-carbon | Promotes helical conformations (310- or α-helix).[6] | Stabilizes helical structures important for protein-protein interactions. | The bulky nature may cause steric clashes with the receptor. |
| 4-Amino-tetrahydropyran-4-acetic acid | Six-membered tetrahydropyran ring | Introduces a significant and unique conformational constraint. | The ether oxygen may act as a hydrogen bond acceptor; the larger ring size offers a different conformational space compared to proline. | The larger and more flexible ring compared to proline may lead to a less defined conformation in some contexts. |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of constrained amino acids is highly dependent on the specific biological target and the surrounding peptide sequence. For G-protein coupled receptors (GPCRs), which are a major target for peptide therapeutics, the conformation of the peptide ligand is critical for activation.[7][8]
The incorporation of a constrained amino acid like 4-Amino-tetrahydropyran-4-acetic acid can influence the orientation of key pharmacophoric side chains, leading to altered binding affinity and functional activity. Molecular modeling and computational studies are crucial tools for predicting the conformational impact of such substitutions and guiding the design of more potent and selective ligands.[8]
Experimental Protocols for Comparative Analysis
To empirically compare the biological activity of scaffolds containing 4-Amino-tetrahydropyran-4-acetic acid with other constrained amino acids, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Receptor Binding Affinity Assays:
These assays are crucial for determining the affinity of a ligand for its receptor.[9]
-
Competitive Radioligand Binding Assay: This is a gold-standard method for determining the binding affinity (Ki) of an unlabeled test compound.[9]
Protocol:
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled competitor peptides (containing 4-Amino-tetrahydropyran-4-acetic acid, proline, etc.).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
-
Fluorescence Polarization (FP) Assay: A non-radioactive alternative for measuring binding affinity.
Protocol:
-
Labeling: Synthesize a fluorescently labeled version of a known ligand for the target receptor.
-
Incubation: Incubate the fluorescent ligand with the receptor in the presence of varying concentrations of the competitor peptides.
-
Measurement: Measure the change in fluorescence polarization. When the fluorescent ligand is bound to the larger receptor, it tumbles more slowly, resulting in a higher polarization value. The competitor peptide will displace the fluorescent ligand, causing a decrease in polarization.
-
Data Analysis: Plot the change in polarization against the competitor concentration to determine the IC50.
-
2. Functional Assays:
These assays measure the biological response elicited by the ligand upon binding to the receptor. For GPCRs, common functional assays include:
-
cAMP Assay: Measures the inhibition or stimulation of adenylyl cyclase activity.
-
Calcium Mobilization Assay: Measures the release of intracellular calcium stores.
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins.[10]
3. Peptide Stability Assays:
These assays assess the resistance of the peptides to proteolytic degradation.[11][12][13]
Protocol:
-
Incubation: Incubate the peptides in human plasma or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.
-
Sampling: Take aliquots at different time points.
-
Analysis: Quench the reaction and analyze the amount of intact peptide remaining using LC-MS/MS.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the half-life (t₁/₂) of the peptide.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds.[14][15]
Protocol:
-
Animal Model: Typically conducted in rodents (e.g., rats, mice).
-
Administration: Administer the peptides via different routes (e.g., intravenous, oral, subcutaneous).
-
Blood Sampling: Collect blood samples at various time points.
-
Sample Analysis: Extract the peptide from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes, the following diagrams illustrate a typical workflow for comparing constrained amino acids and a simplified GPCR signaling pathway.
Caption: Experimental workflow for comparing constrained amino acids.
Caption: Simplified GPCR signaling pathway.
Conclusion
The incorporation of 4-Amino-tetrahydropyran-4-acetic acid into peptide scaffolds represents a promising strategy for the development of novel therapeutics with improved pharmacological properties. While direct comparative data with other constrained amino acids is currently limited, its unique structural features suggest that it could offer distinct advantages in terms of conformational control and biological activity. A systematic and rigorous evaluation using the experimental protocols outlined in this guide will be essential to fully elucidate the potential of this novel amino acid in drug discovery. By carefully analyzing the structure-activity and structure-property relationships, researchers can harness the power of constrained amino acids to design the next generation of highly effective and safe peptide-based drugs.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward deciphering the code to aminergic G protein-coupled receptor drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 10. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug pharmacokinetics and pharmacodynamics: Technological considerations - UNT Digital Library [digital.library.unt.edu]
- 15. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of (4-Amino-tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of biological activity, guides lead optimization, and is critical for patent protection. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous atomic-level structural information.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of derivatives of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, a scaffold of interest in medicinal chemistry.[2][3]
While a publicly deposited crystal structure for (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester (CAS 178242-93-8)[3][4] is not currently available in the Cambridge Structural Database (CSD)[1], this guide will leverage data from closely related functionalized tetrahydropyran derivatives to illustrate the crystallographic workflow, data interpretation, and comparative analysis with alternative techniques.[5][6][7] The principles and methodologies discussed are directly applicable to the title compound and its derivatives.
The Significance of Structural Analysis for Tetrahydropyran Derivatives
The tetrahydropyran ring is a prevalent motif in numerous natural products and pharmaceutical agents.[8] Its saturated, non-planar structure can adopt various conformations, with the chair form being the most stable.[9][10] The spatial orientation of substituents on the tetrahydropyran ring is crucial for molecular recognition and biological activity. Therefore, definitive structural elucidation is paramount. For geminally disubstituted tetrahydropyrans, such as the title compound, X-ray crystallography provides invaluable insights into the precise bond angles, bond lengths, and the conformational preferences of the heterocyclic ring and its substituents.
Single-Crystal X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, providing the precise coordinates of each atom in the crystal lattice.[1] This allows for the unambiguous determination of molecular connectivity, stereochemistry, and intermolecular interactions.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
dot
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: A Representative Example
The following protocol is a generalized procedure applicable to the crystallization and structural analysis of small organic molecules like the title compound, drawing on established methodologies for similar structures.[5][6][7]
1. Synthesis and Purification:
-
Synthesize the desired derivative of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester using established synthetic routes.[11]
-
Purify the compound to >98% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are commonly employed.
2. Crystallization:
-
Objective: To grow single, well-ordered crystals of suitable size (typically 0.1-0.3 mm in each dimension).
-
Methodology: Vapor Diffusion
-
Hanging Drop: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a precipitant solution (a solvent in which the compound is less soluble, e.g., hexane, diethyl ether). Seal the well.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant.
-
-
Slow Evaporation:
-
Dissolve the compound in a solvent in which it is moderately soluble.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
-
Screening: Systematically vary solvents, precipitants, concentrations, and temperatures to find the optimal crystallization conditions.
3. Data Collection:
-
Crystal Selection and Mounting: Carefully select a well-formed, clear crystal under a microscope and mount it on a goniometer head.
-
Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, collecting a series of diffraction images at different orientations.
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Interpreting the Crystallographic Data: A Hypothetical Analysis
Based on the known conformational preferences of tetrahydropyran rings, we can anticipate the key structural features that would be revealed by a successful crystallographic analysis of a (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester derivative.
-
Chair Conformation: The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings.[9][10]
-
Axial and Equatorial Substituents: The amino and acetic acid methyl ester groups at the C4 position will occupy axial and equatorial positions. The relative orientation of these groups will be definitively established.
-
Intermolecular Interactions: The crystal packing will be stabilized by a network of hydrogen bonds involving the amino group and the ester carbonyl oxygen, as well as potentially other functional groups on the derivative.
Table 1: Expected Crystallographic Parameters for a Representative Derivative
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | e.g., C-O, C-N, C-C | Provides precise geometric information about the molecule. |
| Torsion Angles | Defines the conformation of the tetrahydropyran ring. | Confirms the chair conformation and the orientation of substituents. |
| Hydrogen Bonding | Donor-Acceptor Distances & Angles | Elucidates the intermolecular forces governing crystal packing. |
Comparative Analysis: Alternatives to Single-Crystal X-ray Crystallography
While SC-XRD is the definitive method for solid-state structure determination, alternative techniques provide complementary information or can be employed when suitable single crystals cannot be obtained.
dot
Figure 2: A comparison of key structural analysis techniques.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as SC-XRD, it is invaluable for:
-
Phase Identification: Confirming the synthesis of the desired crystalline phase.
-
Polymorph Screening: Identifying different crystalline forms of the same compound.
-
Purity Analysis: Detecting crystalline impurities.
In some cases, structure solution from powder diffraction data is possible, but it is generally more challenging than with single-crystal data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[12][13]
-
Connectivity: 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity of atoms within the molecule.
-
Conformational Analysis: The coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments can provide insights into the solution-state conformation of the tetrahydropyran ring. This is a key advantage over SC-XRD, which only provides a static picture of the solid-state structure.
3D Electron Diffraction (MicroED)
A rapidly emerging technique, 3D electron diffraction, or MicroED, is capable of determining high-resolution crystal structures from nanocrystals that are far too small for conventional X-ray diffraction.[5][6][7] This makes it a powerful alternative when obtaining large single crystals proves to be a bottleneck. The data collection and structure solution process is analogous to that of SC-XRD.
Table 2: Performance Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction | NMR Spectroscopy | 3D Electron Diffraction (MicroED) |
| Sample Type | Single crystal (~0.1-0.3 mm) | Polycrystalline powder | Soluble compound | Nanocrystals (<1 µm) |
| Information | Absolute 3D structure, bond lengths/angles | Phase identity, crystallinity | Connectivity, solution conformation | Absolute 3D structure |
| Resolution | Atomic (<1 Å) | Lower (unit cell parameters) | Atomic (connectivity) | Atomic (<1 Å) |
| Advantages | Unambiguous structure determination | High-throughput, non-destructive | Provides solution-state information | Requires very small crystals |
| Limitations | Requires high-quality single crystals | Limited structural information | Does not provide solid-state packing | Newer technique, less accessible |
Conclusion
For the definitive structural characterization of derivatives of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, single-crystal X-ray crystallography is the most powerful and reliable technique. It provides a wealth of information, from the precise conformation of the tetrahydropyran ring to the intricate network of intermolecular interactions that govern the crystal packing. While obtaining suitable single crystals can be a challenge, the detailed structural insights gained are invaluable for advancing drug discovery and development programs. In cases where single crystals are elusive, techniques such as 3D electron diffraction and NMR spectroscopy offer powerful alternatives and complementary information, providing a comprehensive understanding of the molecule's structure in both the solid and solution states.
References
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 178242-93-8 | MFCD07784121 | (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester | acints [acints.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 11. eMolecules Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester | 477585-43-6 | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc and Boc Protection Strategies for Tetrahydropyran-Modified Amino Acids in Peptide Synthesis
Introduction: The Challenge of Complex Peptides and the Role of Protecting Groups
In the intricate world of peptide synthesis, the construction of complex and aggregation-prone sequences remains a significant hurdle.[1] Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone methodology, yet its success hinges on a meticulously planned protecting group strategy.[2] These chemical shields temporarily mask reactive functional groups on amino acids, ensuring that peptide bonds form only at the desired locations.[3] The choice of these groups dictates the entire synthetic workflow, influencing everything from reaction conditions to the final purity of the target peptide.
This guide delves into a comparative analysis of the two dominant SPPS strategies—Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc)—specifically for their application to amino acids featuring tetrahydropyran (THP) moieties. The THP group, a highly acid-labile acetal, has gained traction as a valuable protecting group for the side chains of residues like Cysteine, Serine, and Threonine, and even as a backbone amide protector to disrupt aggregation.[4][5] Understanding the interplay between the primary α-amino protecting group (Fmoc or Boc) and the THP group is critical for any researcher aiming to leverage the unique advantages of THP-modified amino acids.
Pillar 1: The Core Philosophies of Fmoc and Boc Strategies
The fundamental difference between the Fmoc and Boc methodologies lies in their deprotection chemistry, a concept known as orthogonality. An ideal protecting group scheme allows for the selective removal of one type of group without affecting others.[2]
The Fmoc/tBu Strategy: A Tale of True Orthogonality
The Fmoc strategy is the modern gold standard for SPPS.[4] It is a truly orthogonal system based on differential stability to base and acid:
-
α-Amino Protection: The Fmoc group is used for temporary protection of the N-terminus. It is exceptionally stable to acidic conditions.[6]
-
α-Amino Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a solution of 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF).[7][8]
-
Side-Chain Protection & Cleavage: Side chains are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and carbamates. These groups, along with the peptide's linkage to the resin (e.g., Wang resin), are removed simultaneously in a final step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[7][9]
This clear separation of deprotection conditions (base for the chain elongation step, acid for the final cleavage) prevents premature side-chain deprotection during synthesis, minimizing side reactions.[7]
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
The Boc strategy, the original workhorse of SPPS, relies on graded acid lability:
-
α-Amino Protection: The Boc group provides temporary N-terminal protection.
-
α-Amino Deprotection: The Boc group is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[10][11]
-
Side-Chain Protection & Cleavage: Side-chain protection is achieved with groups that require a much stronger acid for removal, such as benzyl (Bzl) ethers and esters. The final cleavage from the resin and removal of these side-chain groups necessitates treatment with hazardous liquid hydrogen fluoride (HF).[12][13]
The reliance on different strengths of acid makes this a "quasi-orthogonal" system. A key drawback is the potential for partial loss of acid-sensitive side-chain protecting groups after repeated TFA treatments during the synthesis cycles.[7]
Pillar 2: The Tetrahydropyranyl (THP) Group - A Profile
The THP group is an acetal commonly used to protect hydroxyl and thiol groups.[3][14] Its chemical stability is the critical factor in determining its compatibility with SPPS strategies.
-
Stability to Base: The THP ether is exceptionally stable under a wide range of basic conditions.[4][15]
-
Lability to Acid: As an acetal, the THP group is highly susceptible to cleavage under mild acidic conditions.[4][14] Deprotection is driven by protonation, leading to the formation of a resonance-stabilized carbocation.[4]
This distinct profile—robust under base, labile under acid—makes it a prime candidate for integration into orthogonal protection schemes.
Pillar 3: A Comparative Analysis - Integrating THP into SPPS
The choice between Fmoc and Boc strategies for a THP-protected amino acid is not a matter of preference but of chemical compatibility.
Fmoc Strategy with THP Protection: A Synergistic and Orthogonal Pairing
The Fmoc/tBu strategy is exceptionally well-suited for the use of THP-protected amino acids. The chemical properties align perfectly:
-
Chain Elongation: During synthesis, the THP group on the amino acid side chain is completely stable to the 20% piperidine/DMF solution used to remove the N-terminal Fmoc group.[4] This ensures the side chain remains protected, preventing unwanted reactions.
-
Final Cleavage: In the final step, the standard TFA cleavage cocktail used to remove tBu-based side-chain protectors and cleave the peptide from the resin is also highly effective at removing the THP group.[4]
This seamless integration makes Fmoc-AA(Thp)-OH building blocks highly valuable. For instance, Fmoc-Cys(Thp)-OH has been shown to be superior to other Cysteine derivatives in minimizing racemization and other side reactions during SPPS.[16][17]
Boc Strategy with THP Protection: A Non-Orthogonal Conflict
Attempting to use a THP-protected amino acid within a standard Boc/Bzl framework presents a fundamental chemical conflict.
-
The Orthogonality Failure: The N-terminal Boc group is removed with TFA. The THP side-chain protecting group is also labile in TFA.[4][18] It is therefore practically impossible to selectively remove the α-amino Boc group without simultaneously cleaving a significant portion of the side-chain THP groups.
-
Consequences: This lack of orthogonality would lead to the exposure of reactive side-chain functionalities (e.g., the thiol of Cysteine) at every deprotection step. This would result in a cascade of side reactions, including incorrect disulfide bond formation, chain branching, and alkylation, leading to a complex and inseparable mixture of peptide products.
Data Presentation & Experimental Protocols
Comparative Summary: Fmoc vs. Boc for THP Amino Acids
| Feature | Fmoc/tBu Strategy with THP | Boc/Bzl Strategy with THP |
| Orthogonality | Excellent. Base-labile Fmoc group is orthogonal to acid-labile THP and tBu groups.[4][7] | Poor. Acid-labile Boc and acid-labile THP groups are not orthogonal.[18] |
| Nα-Deprotection | 20% Piperidine in DMF.[7] | 25-50% TFA in DCM.[11] |
| THP Stability during Nα-Deprotection | Stable.[4] | Unstable. Premature deprotection occurs. |
| Final Cleavage/Deprotection | 95% TFA with scavengers. Removes THP, tBu, and cleaves from resin simultaneously. | HF. Would remove THP and Bzl groups, but synthesis would likely fail before this step.[12] |
| Risk of Side Reactions | Low. Orthogonality minimizes side reactions related to premature side-chain deprotection.[16] | Very High. Lack of orthogonality leads to uncontrolled side reactions. |
| Viability | Highly Recommended. A robust and validated strategy.[5] | Not Recommended. Chemically flawed and impractical. |
Visualizing the Workflows
Diagram 1: The Orthogonal Fmoc/THP Strategy
Caption: Workflow for the orthogonal Fmoc/tBu strategy incorporating a THP-protected amino acid.
Diagram 2: The Non-Orthogonal Boc/THP Conflict
Caption: The chemical conflict in a hypothetical Boc strategy with a THP-protected side chain.
Validated Experimental Protocols
Protocol 1: Coupling of Fmoc-Cys(Thp)-OH in Fmoc-SPPS
-
Context: This protocol describes a single coupling cycle for adding Fmoc-Cys(Thp)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin). It assumes the previous amino acid's Fmoc group has just been removed.
-
Rationale: The use of HATU as an activator provides high coupling efficiency with low racemization rates, which is especially critical for Cysteine.[] DIPEA is a non-nucleophilic base used to activate the carboxyl group and maintain basic conditions for the coupling.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin in a reaction vessel, having just completed the final DMF wash after Fmoc deprotection. The resin should be swollen in DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Cys(Thp)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution. Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Reaction Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After complete coupling, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Final Cleavage and Global Deprotection
-
Context: This protocol is for the final step of the synthesis, where the completed peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including tBu, Pbf, Trt, and THP) are removed.
-
Rationale: Reagent K is a widely used cleavage cocktail.[6] TFA is the strong acid for cleavage. Water acts as a scavenger for carbocations. Thioanisole protects Tryptophan from alkylation. Phenol also acts as a scavenger. 1,2-Ethanedithiol (EDT) is a potent scavenger for the trityl group and also helps to reduce any oxidized Methionine. This cocktail ensures the complete removal of the THP group from Cysteine.
Step-by-Step Methodology:
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare Cleavage Cocktail (Reagent K): In a fume hood, prepare a fresh solution of TFA/Water/Phenol/Thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). For 100 mg of resin, approximately 2-5 mL of cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Cap the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether or methyl tert-butyl ether (typically 10 times the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Conclusion and Expert Recommendation
Conversely, the Boc/Bzl strategy is fundamentally incompatible with THP protection. The overlapping acid lability of the Boc and THP groups makes selective deprotection impossible, guaranteeing synthesis failure. For researchers and drug development professionals, this is not a choice of style but a mandate of chemical logic. When leveraging the benefits of THP-modified building blocks, the Fmoc pathway is the sole viable route to a successful synthesis.
References
- 1. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
Efficacy comparison of drug candidates with and without the tetrahydropyran scaffold
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Efficacy of Drug Candidates With and Without the Tetrahydropyran Scaffold
In the intricate world of medicinal chemistry, the incorporation of specific molecular scaffolds can dramatically alter the efficacy and pharmacokinetic profile of a drug candidate. Among these, the tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged structure. Its frequent appearance in natural products and FDA-approved drugs is a testament to its favorable properties.[1][2] This guide provides a comprehensive comparison of the efficacy of drug candidates possessing the THP scaffold versus their counterparts that lack this structural feature, supported by experimental data and detailed methodologies. We will delve into the causal relationship between the inclusion of the THP moiety and the resulting biological activity, offering insights for rational drug design and lead optimization.
The strategic inclusion of a THP ring is often employed by medicinal chemists as a bioisosteric replacement for other cyclic moieties, most notably the phenyl group. This substitution can lead to significant improvements in a compound's developability profile, including enhanced solubility, greater metabolic stability, and reduced off-target effects.[3][4] However, the impact on target engagement and overall efficacy is highly context-dependent and warrants careful investigation.
Comparative Efficacy Analysis: A Case Study in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The development of potent and selective DPP-4 inhibitors has been an area of intense research, with several approved drugs featuring heterocyclic scaffolds. A notable example that highlights the influence of the THP ring is in the optimization of DPP-4 inhibitors.
While a direct side-by-side comparison of a drug with and without a THP ring is not always available in published literature, we can infer its importance from structure-activity relationship (SAR) studies of compounds like Omarigliptin. In the development of potent DPP-4 inhibitors, a series of trifluoromethyl-substituted tetrahydropyran derivatives were designed. The inclusion of the trifluoromethyl group at the 6-position of the tetrahydropyran ring in an omarigliptin analog was found to significantly enhance the pharmacokinetic profile while maintaining robust DPP-4 inhibitory activity.[1] One such compound demonstrated an impressive IC50 value of 4.2 nM.[1] This highlights how the THP scaffold serves as a tunable platform for optimizing drug candidates.
To illustrate a hypothetical comparison based on common observations in medicinal chemistry, consider the following table which contrasts a hypothetical DPP-4 inhibitor containing a phenyl ring with a bioisosteric analog where the phenyl group is replaced by a THP ring.
| Feature | Compound A (Phenyl Analog) | Compound B (THP Analog) |
| Structure | Phenyl-substituted scaffold | THP-substituted scaffold |
| DPP-4 Inhibition (IC50) | 50 nM | 15 nM |
| Aqueous Solubility | 10 µg/mL | 150 µg/mL |
| Microsomal Stability (t½) | 25 min | 90 min |
| hERG Inhibition (IC50) | 5 µM | > 30 µM |
This data is illustrative and based on general trends observed in medicinal chemistry.
The hypothetical data in the table above showcases the potential benefits of incorporating a THP scaffold. The THP analog (Compound B) exhibits a lower IC50 value, indicating higher potency against the DPP-4 enzyme. Furthermore, it shows significantly improved aqueous solubility and metabolic stability, which are crucial for oral bioavailability. A notable improvement is also seen in the reduced inhibition of the hERG channel, suggesting a better cardiac safety profile.
The rationale behind these improvements lies in the fundamental physicochemical properties of the THP ring. The presence of the oxygen atom can act as a hydrogen bond acceptor, improving interactions with water and enhancing solubility. The saturated, three-dimensional nature of the THP ring, in contrast to the planar phenyl group, can lead to better shape complementarity with the target's binding site and reduce interactions with metabolic enzymes like cytochrome P450s.[3][4]
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for key experiments used to evaluate the efficacy and properties of drug candidates.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO.
-
In the 384-well plate, add 2 µL of the compound dilutions.
-
Add 10 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DPP-4 substrate solution.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Diagram of the DPP-4 Inhibition Assay Workflow
Protocol 2: Aqueous Solubility Assay (Nephelometric Method)
This protocol describes a high-throughput method for determining the kinetic aqueous solubility of a compound.[6][7]
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare serial dilutions of the compound stock solutions in DMSO.
-
In the 96-well plate, add a small volume of the DMSO solutions (e.g., 2 µL).
-
Rapidly add PBS to each well to a final volume of 200 µL.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the turbidity of each well using a nephelometer at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 3: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[5][8][9]
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
Diagram of the Microsomal Stability Assay Workflow
Conclusion
The tetrahydropyran scaffold is a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Its ability to enhance aqueous solubility, improve metabolic stability, and potentially increase potency makes it an attractive alternative to other cyclic moieties, particularly the phenyl ring. However, the decision to incorporate a THP ring should be driven by a thorough understanding of the structure-activity relationship for the specific target and compound series. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of such structural modifications on the overall efficacy and drug-like properties of their candidates. As with any lead optimization strategy, a careful, data-driven approach is paramount to successfully harnessing the benefits of the tetrahydropyran scaffold.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are the Protective Effects of SGLT2 Inhibitors a “Class-Effect” or Are There Differences between Agents? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Amino-tetrahydropyran-4-acetic acid methyl ester
This compound and its derivatives are crucial intermediates in the synthesis of a variety of biologically active molecules. The rigid tetrahydropyran scaffold imparts conformational constraint, a desirable feature in drug design for optimizing binding to biological targets. Its applications span the development of novel therapeutics, particularly in areas such as neurological disorders and metabolic diseases.[1][2] The presence of both a primary amine and a methyl ester group provides orthogonal handles for further chemical elaboration.
This guide will compare two robust synthetic pathways to access the target molecule:
-
Protocol 1: Strecker Synthesis followed by Fischer Esterification
-
Protocol 2: Bucherer-Bergs Reaction followed by Fischer Esterification
Both methods leverage the common starting material, tetrahydropyran-4-one, but employ different multicomponent reactions to construct the core α-amino acid intermediate.
Comparative Overview of Synthetic Protocols
| Parameter | Protocol 1: Strecker Synthesis & Esterification | Protocol 2: Bucherer-Bergs Reaction & Esterification |
| Starting Material | Tetrahydropyran-4-one | Tetrahydropyran-4-one |
| Key Intermediates | α-aminonitrile, 4-amino-tetrahydropyran-4-carboxylic acid | Hydantoin, 4-amino-tetrahydropyran-4-carboxylic acid |
| Number of Steps | 2 (Amino acid synthesis + Esterification) | 2 (Amino acid synthesis + Esterification) |
| Overall Yield | Good to Excellent | Good to Excellent |
| Key Reagents | Sodium cyanide, Ammonium chloride, Methanol, Acid catalyst | Potassium cyanide, Ammonium carbonate, Methanol, Acid catalyst |
| Reaction Conditions | Moderate temperatures for amino acid synthesis | Elevated temperatures for hydantoin formation |
| Scalability | Readily scalable | Readily scalable |
| Safety Considerations | Use of highly toxic sodium cyanide | Use of highly toxic potassium cyanide |
Protocol 1: Strecker Synthesis followed by Fischer Esterification
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[3][4] This pathway involves a one-pot reaction of a ketone with an ammonia source and a cyanide salt to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from tetrahydropyran-4-one and ammonia (from ammonium chloride). The cyanide ion then attacks the imine carbon to form a stable α-aminonitrile intermediate. Subsequent acidic hydrolysis of the nitrile group yields the carboxylic acid. The final step is a standard Fischer esterification, where the amino acid is heated in methanol with an acid catalyst to produce the methyl ester.[5]
Caption: Workflow for Protocol 1.
Experimental Protocol
Step 1: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid via Strecker Synthesis
-
In a well-ventilated fume hood, to a solution of tetrahydropyran-4-one (100 g) in 500 mL of deionized water and 500 mL of ethanol, add ammonium carbonate (247 g) and sodium cyanide (89 g).[6]
-
Heat the reaction mixture to 60-70°C and stir for 3-4 hours.[6]
-
Cool the mixture to 5-10°C in an ice bath to precipitate the intermediate.
-
Filter the solid and wash with cold water.
-
The resulting intermediate is then subjected to acidic hydrolysis (e.g., refluxing in concentrated HCl) to yield 4-amino-tetrahydropyran-4-carboxylic acid.
Step 2: Fischer Esterification
-
Suspend the crude 4-amino-tetrahydropyran-4-carboxylic acid in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Bucherer-Bergs Reaction followed by Fischer Esterification
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[7][8][9]
Mechanistic Rationale
This reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin.[7] The hydantoin is a stable, crystalline intermediate that can be isolated and purified. Subsequent hydrolysis of the hydantoin ring under acidic or basic conditions yields the desired amino acid. The final esterification is carried out as described in Protocol 1.
Caption: Workflow for Protocol 2.
Experimental Protocol
Step 1: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid via Bucherer-Bergs Reaction
-
In a pressure vessel, combine tetrahydropyran-4-one, potassium cyanide, and ammonium carbonate in a molar ratio of approximately 1:2:2 in a solvent mixture of water and ethanol.[7]
-
Seal the vessel and heat to 80-100°C for several hours.
-
After cooling, the hydantoin intermediate often precipitates and can be isolated by filtration.
-
Hydrolyze the isolated hydantoin by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield 4-amino-tetrahydropyran-4-carboxylic acid.
Step 2: Fischer Esterification
The esterification procedure is identical to that described in Protocol 1.
Comparative Analysis and Field-Proven Insights
-
Intermediate Handling: The Strecker synthesis proceeds through an α-aminonitrile which is often directly hydrolyzed in the next step without isolation. In contrast, the Bucherer-Bergs reaction forms a stable, often crystalline, hydantoin intermediate. This allows for purification at an early stage, which can be advantageous for achieving high purity in the final product.
-
Reaction Conditions: The initial step of the Strecker synthesis can typically be performed at moderate temperatures, whereas the Bucherer-Bergs reaction often requires higher temperatures and pressures, necessitating the use of a sealed reaction vessel.
-
Reagent Stoichiometry: The Bucherer-Bergs reaction generally calls for a 1:2:2 molar ratio of ketone to cyanide and ammonium carbonate.[7]
-
Yield and Purity: Both methods are known to provide good to excellent yields. The choice between the two may depend on the specific substrate and the desired purity profile. The ability to isolate and purify the hydantoin intermediate in the Bucherer-Bergs pathway can be a significant advantage.
-
Safety: Both protocols involve the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Conclusion
Both the Strecker and Bucherer-Bergs syntheses, followed by a standard Fischer esterification, represent viable and scalable routes to this compound. The choice between the two protocols will depend on the specific requirements of the synthesis, including available equipment, desired purity of intermediates, and overall process robustness. For syntheses where intermediate purification is critical, the Bucherer-Bergs pathway may be preferred. For a more direct, one-pot approach to the amino acid precursor, the Strecker synthesis offers a compelling alternative.
References
- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
Navigating the Analytical Frontier: A Guide to the Spectral Characterization of Methyl 2-(4-Aminotetrahydropyran-4-yl)acetate (CAS 178242-93-8)
For researchers and drug development professionals, the unequivocal identification of a chemical entity is the bedrock of reliable and reproducible science. This guide addresses the spectral characterization of Methyl 2-(4-Aminotetrahydropyran-4-yl)acetate (CAS 178242-93-8), a compound for which publicly available experimental spectral data is notably scarce. In the absence of established literature values for direct cross-referencing, this guide provides a robust framework for researchers to independently acquire, interpret, and validate the spectral data of this compound. We will delve into the expected spectral signatures based on its molecular structure and outline a comprehensive workflow for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Importance of In-House Spectral Verification
When venturing into the synthesis or application of a compound with limited published analytical data, the onus of structural confirmation falls squarely on the researcher. This process is not merely a procedural formality but a critical step to ensure the integrity of subsequent experiments. An erroneous structural assignment can lead to misleading biological data, wasted resources, and irreproducible findings. Therefore, a thorough, multi-technique analytical approach is paramount.
Predicted Spectral Characteristics of Methyl 2-(4-Aminotetrahydropyran-4-yl)acetate
The molecular structure of Methyl 2-(4-Aminotetrahydropyran-4-yl)acetate dictates the expected signals in its various spectra. Understanding these theoretical values provides a baseline for interpreting experimentally acquired data.
Molecular Structure:
PubChem CID: 25418820[1] Molecular Formula: C₈H₁₅NO₃[1] Molecular Weight: 173.21 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR):
Based on the structure, we can predict the following proton environments. The chemical shifts (δ) are estimates and can be influenced by the solvent and other experimental conditions.
| Predicted Signal | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Assignment |
| a | Singlet | 3H | 3.6 - 3.8 | O-CH₃ (Methyl ester) |
| b | Singlet | 2H | 2.5 - 2.7 | CH₂ -C=O (Methylene alpha to carbonyl) |
| c | Multiplet | 4H | 3.5 - 3.8 | O-CH₂ (Tetrahydropyran ring) |
| d | Multiplet | 4H | 1.5 - 1.8 | C-CH₂ -C (Tetrahydropyran ring) |
| e | Broad Singlet | 2H | 1.0 - 2.5 (exchangeable) | NH₂ (Amino group) |
¹³C NMR (Carbon NMR):
The number of unique carbon signals will confirm the symmetry and carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| 172 - 175 | C =O (Ester carbonyl) |
| 63 - 67 | O-C H₂ (Tetrahydropyran ring) |
| 51 - 53 | O-C H₃ (Methyl ester) |
| 48 - 52 | C -NH₂ (Quaternary carbon) |
| 40 - 45 | C H₂-C=O (Methylene alpha to carbonyl) |
| 30 - 35 | C-C H₂-C (Tetrahydropyran ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion [M]⁺: For the molecular formula C₈H₁₅NO₃, the monoisotopic mass is approximately 173.11 Da.[1] In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 174.12.
-
Key Fragmentation Patterns: Fragmentation would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the tetrahydropyran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 (broad) | N-H | Stretch (Amine) |
| 2850 - 3000 | C-H | Stretch (Aliphatic) |
| 1730 - 1750 (strong) | C=O | Stretch (Ester) |
| 1050 - 1150 | C-O | Stretch (Ether and Ester) |
Experimental Workflow for Spectral Analysis
This section provides a step-by-step methodology for acquiring and analyzing the spectral data for CAS 178242-93-8.
Diagram of the Spectral Analysis Workflow
Caption: Workflow for the comprehensive spectral analysis and structural validation of a chemical compound.
Step-by-Step Methodologies
1. NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect chemical shifts.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Causality: The use of multiple NMR experiments (COSY and HSQC) is essential for unambiguously assigning proton and carbon signals, especially in the absence of literature data. COSY will reveal proton-proton coupling networks, while HSQC will correlate directly bonded protons and carbons.
2. Mass Spectrometry Analysis
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and aid in structural elucidation.
-
-
Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical self-validating step.
3. Infrared Spectroscopy Measurement
-
Protocol:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample, which requires minimal sample preparation.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Causality: FTIR provides a rapid and straightforward method to confirm the presence of key functional groups (amine, ester, ether), offering a quick quality check and complementary data to NMR and MS.
Conclusion
While the absence of published spectral data for Methyl 2-(4-Aminotetrahydropyran-4-yl)acetate (CAS 178242-93-8) presents a challenge, it also underscores the importance of rigorous in-house analytical work. By systematically acquiring and interpreting NMR, MS, and IR data, and by cross-referencing the results from these orthogonal techniques, researchers can confidently verify the structure and purity of this compound. The framework presented in this guide provides a comprehensive and self-validating approach to navigate the analytical challenges of working with novel or sparsely characterized chemical entities, ensuring the integrity and reliability of your research.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-tetrahydropyran-4-acetic acid methyl ester
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Amino-tetrahydropyran-4-acetic acid methyl ester (CAS: 178242-93-8). As a specialized building block in pharmaceutical and organic synthesis, its unique chemical structure—incorporating a tetrahydropyran ring, a primary amine, and a methyl ester—necessitates a rigorous and informed approach to waste management.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety and environmental stewardship.
Hazard Identification and Essential Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with a "Warning" signal word, indicating a moderate level of hazard. The primary risks are associated with direct contact and inhalation, underscoring the need for careful handling during waste consolidation.
The known hazard statements (H-statements) dictate the necessary precautions:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the foundation of our disposal protocol. The irritant nature of the compound means that uncontrolled release, whether through improper disposal down a drain or evaporation in a fume hood, is strictly forbidden.[3]
| Property | Identifier / Description |
| Chemical Name | This compound[1][4] |
| CAS Number | 178242-93-8[1][4] |
| Molecular Formula | C₈H₁₅NO₃[1][4] |
| Physical Form | Pale yellow oil |
| GHS Hazard Codes | H302, H315, H320, H335 |
| Signal Word | Warning |
Personal Protective Equipment (PPE) and Immediate Safety Protocols
A self-validating safety system begins with robust personal protection. The established hazards of skin, eye, and respiratory irritation mandate the following PPE during all waste handling procedures.
Mandatory PPE Ensemble:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is non-negotiable to prevent eye irritation from splashes of the oily substance.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or pinholes before use. The causality here is direct: the H315 warning (Causes skin irritation) requires an impermeable barrier to prevent contact dermatitis.[5]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. This protects against incidental splashes and contamination of personal clothing.
-
Respiratory Protection: While general handling in a well-ventilated area may not require a respirator, one should be used if there is a risk of aerosolization or if handling large quantities of waste.[5]
Emergency Exposure Procedures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Contaminated clothing must be removed and washed before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5]
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If respiratory irritation persists, seek medical advice.
Comprehensive Disposal Workflow
The disposal of this compound must be treated as a hazardous waste process from start to finish. Under regulations set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), hazardous chemical waste cannot be disposed of in the regular trash or sewer system.[7][8]
The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal
1. Waste Segregation and Container Selection:
-
Action: Characterize your waste. This compound is a non-halogenated organic chemical . It must not be mixed with incompatible waste streams such as strong oxidizing agents, acids, or bases.[9][10]
-
Causality: Mixing incompatible chemicals can cause exothermic reactions, gas evolution, or container pressurization, posing a significant safety risk.
-
Action: Select a chemically compatible waste container. A borosilicate glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is the preferred choice.[10] The container must be clean, in good condition, and free of damage.[7]
-
Causality: Glass is inert to most organic compounds. The PTFE liner prevents the ester from degrading the cap material, ensuring a long-term, vapor-tight seal.
2. Waste Accumulation:
-
Action: Carefully transfer the waste into the designated container, using a funnel for liquids to prevent spills. Collect the neat pale yellow oil, solutions containing the compound, and any contaminated solids (e.g., silica gel, pipette tips) in this container.
-
Causality: Consolidating all waste related to a specific chemical into a single, clearly marked container simplifies the disposal process and prevents cross-contamination.
-
Action: Do not fill the container beyond 90% of its capacity.[9]
-
Causality: Leaving headspace allows for vapor expansion due to temperature changes, preventing container rupture.
3. Labeling and Storage:
-
Action: Immediately label the waste container. The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and its CAS Number (178242-93-8)
-
The relevant GHS hazard pictograms (e.g., an exclamation mark for irritant)
-
The date when waste was first added (the "accumulation start date").[11]
-
-
Causality: Proper labeling is a critical regulatory requirement (OSHA, EPA) and is essential for communicating hazards to everyone in the lab and to the final disposal personnel.[8][12]
-
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area should be away from heat sources, well-ventilated, and equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[7][11]
4. Final Disposal:
-
Action: Once the container is full or has been in storage for the maximum time allowed by your institution (often six to twelve months), arrange for disposal.[7][9] This is done through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[3]
-
Causality: Laboratories are generators of hazardous waste; final treatment and disposal must be performed by licensed facilities with the capability to handle chemical waste, typically through high-temperature incineration.[8]
Spill Management and Decontamination
Accidents can happen, and a prepared response is a key part of a safe system.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use paper towels for anything other than a minor drip, as they are combustible.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealable, properly labeled container for disposal as hazardous waste.[5][13] All materials used for cleanup are now considered hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Decontaminating Empty Containers: An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[3] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3] Only after this triple-rinse procedure can the defaced container be discarded as non-hazardous waste.[3][10]
References
- 1. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. scbt.com [scbt.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. osha.gov [osha.gov]
- 13. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Amino-tetrahydropyran-4-acetic acid methyl ester: A Guide for Laboratory Professionals
Understanding the Compound: A Prerequisite for Safety
4-Amino-tetrahydropyran-4-acetic acid methyl ester (CAS No. 178242-93-8) is a heterocyclic compound featuring a tetrahydropyran ring, an amino group, and a methyl ester.[1] This unique structure makes it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] However, its chemical properties also necessitate a thorough understanding of its potential hazards to ensure safe handling.
Based on available safety information, this compound is associated with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H320: Causes eye irritation
-
H335: May cause respiratory irritation
A "Warning" signal word is associated with this compound. These classifications underscore the importance of a robust safety protocol to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's known hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | The compound is an eye irritant (H320). Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Nitrile or Butyl rubber gloves (double-gloving recommended) | The compound causes skin irritation (H315). While nitrile gloves offer good resistance to a range of chemicals, the ester and amine functionalities suggest that butyl rubber gloves would also be a suitable choice. Double-gloving provides an extra layer of protection against potential contamination or glove failure. It is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Body | A standard laboratory coat worn over personal clothing | A lab coat protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary based on a risk assessment. | The compound may cause respiratory irritation (H335). Working in a fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If a risk assessment indicates the potential for significant inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The container should be tightly sealed.
Handling and Use
-
Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transferring: When weighing, do so in a fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust or aerosols.
-
Spill Response: In the event of a spill, evacuate the area and follow your institution's established spill response procedures. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.
The following diagram illustrates the key decision points and actions in the handling workflow:
Caption: A flowchart outlining the safe handling procedure from receipt to disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with the compound, including unused material, reaction byproducts, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Disposal Method: The collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
This diagram outlines the decision-making process for proper waste disposal:
Caption: A decision tree for the proper segregation and disposal of waste.
Conclusion: A Commitment to Safety
The responsible handling of this compound is a shared responsibility. By adhering to the guidelines outlined in this document and, most importantly, by consulting the specific Safety Data Sheet (SDS) provided by the supplier, researchers can mitigate risks and ensure a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
